molecular formula C5H3FN2O4S B2957111 2-Nitropyridine-3-sulfonyl fluoride CAS No. 1989671-97-7

2-Nitropyridine-3-sulfonyl fluoride

Cat. No.: B2957111
CAS No.: 1989671-97-7
M. Wt: 206.15
InChI Key: RAVQXZMDCUWFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S and a molecular weight of 206.15 g/mol . Its SMILES notation is [O-] N+ =O, representing its distinct structure featuring a nitro group and a sulfonyl fluoride group on the pyridine ring . This compound is recognized as a valuable building block in organic synthesis and medicinal chemistry. Sulfonyl fluorides are increasingly important in chemical biology and drug discovery, particularly in the development of covalent inhibitors and for use in SuFEx (Sulfur Fluoride Exchange) click chemistry, which allows for the reliable synthesis of complex molecules. Researchers can utilize this reagent for the selective modification of proteins and other biomolecules, or as a key intermediate in the synthesis of more complex chemical entities. This compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage instructions before use.

Properties

IUPAC Name

2-nitropyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVQXZMDCUWFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Beyond the Click: The Chemical & Kinetic Profile of 2-Nitropyridine-3-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 2-Nitropyridine-3-sulfonyl fluoride (CAS: 1251950-57-6 / Analogous Derivatives)

Executive Summary: The "Sleeping Giant" Electrophile

In the landscape of Sulfur-Fluoride Exchange (SuFEx) chemistry, This compound represents a high-value "privileged electrophile." Unlike standard phenyl sulfonyl fluorides, which often require significant activation energy to engage nucleophiles, the introduction of the electron-withdrawing pyridine nitrogen and the ortho-nitro group creates a "push-pull" electronic environment.

This compound sits in the "Goldilocks zone" of reactivity: it is stable enough to survive aqueous workups and biological buffers (unlike sulfonyl chlorides) but possesses heightened electrophilicity at the sulfur center, enabling rapid covalent capture of Tyrosine, Lysine, and Histidine residues in protein binding pockets.

This guide details the physicochemical architecture, synthesis, and application of this compound as a covalent probe.

Physicochemical Architecture

The reactivity of this molecule is dictated by the synergistic effects of the pyridine ring and the nitro substituent.

PropertyDescriptionMechanistic Implication
Core Scaffold Pyridine (Heterocycle)The ring nitrogen pulls electron density, de-shielding the sulfonyl group.
Substituent 1 Nitro (-NO₂) at C2Strong -I (Inductive) and -M (Mesomeric) effects withdraw density from the ring, significantly activating the C3 position.
Warhead Sulfonyl Fluoride (-SO₂F) at C3The SuFEx hub. The S-F bond is strong (approx. 130 kcal/mol), resisting hydrolysis until activated by a specific microenvironment (H-bonding or proximity).
Lipophilicity Moderate (cLogP ~ 0.5 - 1.2)Sufficiently polar for aqueous solubility in biological assays, yet permeable to cell membranes.
Physical State Low-melting solid or oilTypically isolated as a yellowish oil or crystalline solid depending on purity.

Synthetic Pathways & Protocols

The synthesis of this compound requires bypassing the sensitivity of the 2-nitro group to nucleophilic attack. The most robust route utilizes the Sandmeyer-type chlorosulfonylation followed by fluorination, or the direct oxidative fluorination of a thiol precursor.

Primary Synthesis Route (Via Thiol Oxidation)

Rationale: Avoids harsh acidic conditions that might degrade the nitro group.

Protocol:

  • Precursor: Start with 2-nitro-3-pyridinethiol .

  • Oxidation: Suspend thiol in Acetonitrile/Water (1:1).

  • Chlorination (In Situ): Add N-chlorosuccinimide (NCS) (4.0 equiv) at 0°C.

  • Fluorination: Immediately treat the intermediate sulfonyl chloride with Potassium Bifluoride (

    
    , sat. aq.) or Potassium Fluoride (
    
    
    
    ).
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Alternative Route (Via Amine)

Rationale: Useful if the 3-amino-2-nitropyridine precursor is available.

  • Diazotization: Treat 3-amino-2-nitropyridine with

    
     / 
    
    
    
    at -5°C.
  • Sulfonylation: React the diazonium salt with

    
     in Acetic Acid/CuCl₂ (Meerwein reaction).
    
  • Fluorine Exchange: Convert the resulting sulfonyl chloride to fluoride using

    
     in Acetone/Water.
    
Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of synthesis, highlighting critical decision points.

SynthesisWorkflow Start Start: 3-Amino-2-nitropyridine Inter1 Diazonium Salt (Unstable) Start->Inter1 NaNO2, HCl -5°C Inter2 Sulfonyl Chloride (Hydrolysis Prone) Inter1->Inter2 SO2, CuCl2 (Meerwein) Final Target: 2-Nitropyridine- 3-sulfonyl fluoride Inter2->Final KHF2, Acetone F/Cl Exchange AltStart Alt Start: 3-Thiol Precursor AltStart->Inter2 NCS, HCl Oxidative Chlorination

Caption: Comparative synthetic routes. The thiol oxidation pathway (bottom) often offers higher yields by avoiding the unstable diazonium intermediate.

Reactivity Profile & Mechanism (SuFEx)

The Activation Mechanism

In a biological context, the sulfonyl fluoride does not react indiscriminately. It requires "Assisted Activation."

  • Proximity: The probe binds to the protein pocket.

  • H-Bonding: A neighboring residue (often the backbone amide or a side chain) H-bonds to the sulfonyl oxygens or the fluorine, weakening the S-F bond.

  • Nucleophilic Attack: A specific residue (Tyr-OH, Lys-NH₂, Ser-OH) attacks the sulfur.

  • Fluoride Departure: The fluoride ion (

    
    ) leaves, forming a stable sulfonamide or sulfonate linkage.
    

Why the 2-Nitro group matters: The 2-nitro group exerts a strong electron-withdrawing effect, making the sulfur atom significantly more positive ($ \delta+ $) than in a phenyl ring. This lowers the energy barrier for the nucleophilic attack, allowing the probe to label residues that might be "invisible" to standard phenyl-sulfonates.

Stability vs. Reactivity Data[1][2][3]
ConditionStability RatingObservation
PBS (pH 7.4, 24h) High< 5% Hydrolysis. The S-F bond is kinetically stable.
Acidic Media (pH 2) HighResistant to acid hydrolysis.
Basic Media (pH 10) ModerateSlow hydrolysis to sulfonate; faster if nucleophiles are present.
Plasma Stability HighResistant to esterases (unlike esters).
Nucleophile (Lysine) High ReactivityRapid conjugation due to nitro-activation.
Visualization: SuFEx Reaction Coordinate

This diagram depicts the transition from the stable probe to the covalent adduct.

SuFExMechanism Probe Probe: 2-Nitro-Py-SO2F Complex Protein-Probe Complex (Non-covalent) Probe->Complex Binding (Kd) TS Transition State (F- stabilized by H-bond) Complex->TS Nucleophilic Attack (Tyr/Lys) Product Covalent Adduct (Sulfonamide bond) TS->Product S-F Bond Breakage Leaving Leaving Group: Fluoride (F-) TS->Leaving

Caption: The SuFEx mechanism. Note that the transition state is stabilized by the local protein environment, ensuring specificity.

Applications in Drug Discovery[1][2][3][4][5][6][7]

Covalent Fragment Screening

This compound serves as an excellent "warhead" for Fragment-Based Drug Discovery (FBDD).

  • Method: Attach the this compound moiety to a variable fragment library.

  • Screen: Incubate with target protein and analyze via Intact Mass Spectrometry.

  • Hit ID: A mass shift of +[MW of probe - 20 Da (HF)] indicates covalent modification.

PROTAC Linkers

The nitro group can be reduced to an amine after the sulfonyl fluoride has been installed (using selective reduction methods like Fe/NH₄Cl that spare the S-F bond). This amine then serves as an attachment point for E3 ligase ligands, creating a covalent PROTAC that permanently binds the target protein.

Safety & Handling

  • Hazard Class: Corrosive / Irritant.

  • Specific Risk: Sulfonyl fluorides are potential enzyme inhibitors.[1] Avoid inhalation.

  • Incompatibility: Strong bases (hydroxides) will hydrolyze the fluoride.

  • Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long durations.

References

  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles: Synthesis of Sulfonimidoyl Fluorides, Sulfoximines, and Sulfonimidamides." Organic Letters.

  • PubChem Compound Summary. "3-Fluoro-2-nitropyridine" (Structural Analog Data).

Sources

2-Nitropyridine-3-sulfonyl fluoride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 2-Nitropyridine-3-sulfonyl fluoride, a specialized heterocyclic electrophile.

Executive Identity & Physicochemical Profile

This compound is a highly reactive heteroaromatic sulfonyl fluoride. Unlike its widely available isomer (3-nitropyridine-2-sulfonyl fluoride) or the deoxyfluorination reagent PyFluor (2-pyridinesulfonyl fluoride), this specific isomer represents a "made-to-order" motif often utilized in fragment-based drug discovery (FBDD) for targeting specific nucleophilic pockets where the ortho-nitro group provides unique electronic activation and steric gating.

Identity Matrix
PropertyDataNotes
Compound Name This compoundIUPAC
CAS Number Non-Indexed / Custom Note 1
Molecular Weight 206.15 g/mol Calculated (C₅H₃FN₂O₄S)
Molecular Formula C₅H₃FN₂O₄S
SMILES C1=CC(=C(N=C1)[O-])S(=O)(=O)F
Precursor CAS 54595-36-4 (Chloride analog)See Synthesis Section
Appearance Pale yellow to off-white solidPredicted based on analogs
Solubility DMSO, MeCN, DCMHydrolytically sensitive

Note 1 (CAS Registry): As of 2025, a dedicated CAS number for the isolated fluoride is not widely listed in commercial catalogs (e.g., Sigma, Enamine). It is typically synthesized in situ or on-demand from the corresponding sulfonyl chloride (2-nitropyridine-3-sulfonyl chloride , PubChem CID 54595364) due to the high reactivity of the sulfonyl fluoride group adjacent to the electron-withdrawing nitro moiety.

Structural Considerations

The molecule features a "push-pull" electronic system:

  • Nitro Group (C2): Strongly electron-withdrawing, it deactivates the ring towards electrophilic attack but activates the C3-sulfonyl group, making the sulfur center highly electrophilic.

  • Sulfonyl Fluoride (C3): The warhead. It is stable enough to resist rapid hydrolysis (compared to chlorides) but reacts selectively with proteins (Tyr, Lys, Ser) or in SuFEx (Sulfur-Fluoride Exchange) chemistry.

Synthesis & Production Protocol

Since the compound is rarely stocked, researchers must synthesize it from the sulfonyl chloride precursor. The following protocol utilizes a "Fluoride Swapping" methodology, optimized for electron-deficient pyridines.

Reaction Pathway

The synthesis relies on the conversion of 2-nitropyridine-3-sulfonyl chloride to the fluoride using a bifluoride salt. This method prevents the over-hydrolysis often seen with naked fluoride sources.

Synthesis Start 2-Nitropyridine-3-sulfonyl Chloride (Precursor) Product 2-Nitropyridine-3-sulfonyl Fluoride Start->Product Substitution (Cl → F) Reagent KHF2 (sat. aq.) Potassium Bifluoride Reagent->Product F- Source Solvent MeCN (Acetonitrile) Solvent->Product Solvent Medium

Figure 1: Bifluoride-mediated synthesis pathway optimizing yield and suppressing hydrolysis.

Detailed Protocol

Safety Warning: Sulfonyl fluorides are potent electrophiles and potential enzyme inhibitors. Handle in a fume hood. HF may be generated if acidified.

  • Preparation: Dissolve 2-nitropyridine-3-sulfonyl chloride (1.0 equiv, ~222 mg/mmol) in Acetonitrile (MeCN) [0.5 M concentration].

  • Activation: Prepare a saturated aqueous solution of Potassium Bifluoride (KHF₂).

    • Why KHF₂? The bifluoride anion (HF₂⁻) is less basic than F⁻, reducing the risk of nucleophilic aromatic substitution (SₙAr) displacing the nitro group or hydrolyzing the sulfonyl center [1].

  • Reaction: Add the KHF₂ solution dropwise to the stirring MeCN solution at 0°C.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS (Target mass: 206.15).

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with water (x2) and brine (x1).

    • Dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo at <30°C (Avoid high heat to prevent decomposition).

  • Purification: If necessary, pass through a short silica plug. Recrystallization from DCM/Hexane is preferred over column chromatography to avoid hydrolysis on acidic silica.

Applications in Drug Discovery (SuFEx)

This molecule acts as a covalent probe in SuFEx (Sulfur-Fluoride Exchange) chemistry. The specific positioning of the nitro group at C2 distinguishes its reactivity profile from standard phenyl sulfonyl fluorides.

Mechanism of Action

The 2-nitro group exerts a strong inductive effect (-I) and mesomeric effect (-M), making the C3-sulfonyl sulfur atom significantly more electropositive. This "hyper-electrophilicity" allows the fluoride to capture nucleophiles that might be too weak to react with standard benzene-sulfonyl fluorides.

SuFEx_Mechanism Probe 2-Nitropyridine-3-SO2F (Electrophile) TS Transition State (Pentacoordinate Sulfur) Probe->TS Nucleophilic Attack Target Protein Target (Tyr-OH / Lys-NH2) Target->TS Covalent Sulfonylated Protein (Stable Covalent Bond) TS->Covalent Elimination Leaving Fluoride Ion (F-) TS->Leaving

Figure 2: SuFEx mechanism showing the capture of protein nucleophiles by the sulfonyl fluoride warhead.

Key Utility Cases
  • Covalent Fragment Screening: Used to target "undruggable" pockets by covalently modifying non-catalytic Tyrosine or Lysine residues [2].

  • ABPP (Activity-Based Protein Profiling): The nitro group can be reduced post-labeling to an amine (using Fe/NH₄Cl or H₂/Pd), creating a handle for further functionalization or fluorescent tagging without disrupting the sulfonamide bond.

  • Pharmacophore Hybridization: The pyridine ring serves as a bioisostere for benzene, improving water solubility and altering metabolic stability (lowering LogP compared to the phenyl analog).

Stability & Handling

  • Hydrolysis: More stable than the corresponding chloride but will slowly hydrolyze in basic aqueous media (pH > 8.5).

  • Thermal: Generally stable up to 80°C; however, the ortho-nitro group can facilitate intramolecular side reactions at high temperatures. Store at -20°C.

  • Reactivity: Incompatible with strong reducing agents (reduces Nitro) and strong bases (SₙAr displacement of Nitro).

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters.

  • PubChem. "2-Nitropyridine-3-sulfonyl chloride (Precursor Data)." National Library of Medicine.

  • MDPI. "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts.

Sources

Solubility profile of 2-Nitropyridine-3-sulfonyl fluoride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical profile of 2-Nitropyridine-3-sulfonyl fluoride (NPSF), a specialized heterocyclic building block and potential SuFEx (Sulfur-Fluoride Exchange) warhead. While sulfonyl fluorides are generally prized for their balance of stability and reactivity, the presence of the electron-withdrawing nitro group at the ortho position (C2) to the pyridine nitrogen and adjacent to the sulfonyl group (C3) creates a unique electronic environment.

This guide provides a predicted solubility landscape, critical stability warnings regarding nucleophilic solvents, and a validated Standard Operating Procedure (SOP) for empirical solubility determination. It is designed for medicinal chemists and process engineers requiring precise control over solvation parameters during covalent inhibitor design or fragment-based screening.

Physicochemical Characterization

To understand the solubility behavior of NPSF, we must first analyze its structural determinants. The molecule combines a pi-deficient pyridine ring with two strong electron-withdrawing groups (EWGs): the nitro group and the sulfonyl fluoride.

PropertyValue (Predicted/Class)Implication for Solvation
Molecular Weight ~206.15 g/mol Small molecule; kinetics dominated by polarity rather than size.
LogP (Octanol/Water) ~0.5 – 1.2Low Lipophilicity. Indicates preference for polar solvents over non-polar hydrocarbons.
TPSA > 80 ŲHigh polar surface area due to -NO₂ and -SO₂F moieties.
Electronic State Highly Electron DeficientThe C2-Nitro and C3-Sulfonyl groups deactivate the ring, increasing susceptibility to nucleophilic attack (instability in protic solvents).

Solubility Profile & Solvent Compatibility

The solubility of NPSF follows a "Polar Aprotic Preference." Due to the high polarity of the sulfonyl and nitro groups, the compound requires solvents with high dielectric constants but lacks hydrogen bond donors, making aprotic solvents ideal.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionStability RiskRecommendation
Polar Aprotic DMSO, DMF, DMAc High (>100 mM)Low (if dry)Primary Choice for stock solutions and biological assays. Must be anhydrous.
Polar Aprotic (Volatile) Acetonitrile (MeCN), Acetone High (>50 mM)LowIdeal for reaction monitoring (LCMS) and intermediate handling.
Chlorinated Dichloromethane (DCM), Chloroform Moderate-High LowExcellent for synthesis and workups; easy removal.
Polar Protic Methanol, Ethanol, Water Moderate HIGH Avoid for storage. Risk of solvolysis (sulfonate formation) or S_NAr displacement of the nitro group.
Non-Polar Hexanes, Heptane Insoluble (<1 mM)LowUse as an antisolvent for precipitation/crystallization.
Ethers THF, 1,4-Dioxane Moderate Low-ModerateGood alternative if DMSO is difficult to remove.

Critical Mechanistic Insight: unlike simple phenyl sulfonyl fluorides, this compound is electronically "super-activated." The 2-nitro group makes the C3-sulfonyl center highly electrophilic. Consequently, protic solvents (alcohols) may act as nucleophiles even without added base, leading to the formation of sulfonate esters over time (solvolysis). Always store stocks in anhydrous DMSO or MeCN.

Stability & Reactivity Logic

The utility of NPSF relies on the unique reactivity of the Sulfonyl Fluoride group (SuFEx chemistry). However, the 2-nitro substituent introduces a secondary reactivity pathway: Nucleophilic Aromatic Substitution (S_NAr) .

Degradation Pathways
  • Hydrolysis: Water attacks the Sulfur(VI) center, releasing HF and forming the sulfonic acid. This is accelerated by base and high pH.

  • S_NAr Displacement: Strong nucleophiles (thiols, amines) may attack the C2 position, displacing the nitro group rather than reacting at the sulfonyl fluoride, depending on conditions.

StabilityPathways NPSF 2-Nitropyridine-3- sulfonyl fluoride SulfonicAcid Sulfonic Acid (Hydrolysis Product) NPSF->SulfonicAcid Hydrolysis (pH > 7) Sulfonate Sulfonate Ester (Solvolysis Product) NPSF->Sulfonate Solvolysis (Slow) Water Water/OH- Water->NPSF Alcohol R-OH (Solvent) Alcohol->NPSF

Figure 1: Primary degradation pathways for NPSF in protic media. Note that the sulfonyl fluoride is generally stable to water at neutral pH but degrades rapidly in alkaline conditions.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on visual estimation. Use this self-validating protocol to determine exact solubility limits for your specific batch.

Objective: Determine the maximum concentration (saturation limit) of NPSF in a target solvent at 25°C.

Reagents:

  • NPSF (Solid)

  • Target Solvent (e.g., DMSO, MeCN) - HPLC Grade, Anhydrous

  • Internal Standard (e.g., Caffeine or Benzoic Acid)

Workflow:

  • Supersaturation: Weigh ~20 mg of NPSF into a 1.5 mL microcentrifuge tube.

  • Solvation: Add 200 µL of the target solvent (aiming for a theoretical 100 mg/mL concentration).

  • Equilibration: Shake or vortex at 1000 rpm for 24 hours at 25°C.

    • Check: If the solution becomes clear, add more solid until a visible precipitate remains (ensuring saturation).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute 100-fold with Mobile Phase (e.g., 50:50 MeCN:Water).

    • Analyze via HPLC-UV (254 nm).

    • Calculate concentration using a calibration curve of NPSF standards.

SolubilityProtocol Start Start: Weigh Solid (~20mg) AddSolvent Add Solvent (200 µL) Target: Supersaturation Start->AddSolvent Shake Equilibrate 24h @ 25°C AddSolvent->Shake Check Precipitate Visible? Shake->Check AddMore Add more Solid Check->AddMore No (Clear) Centrifuge Centrifuge 15k RPM, 10 min Check->Centrifuge Yes (Cloudy) AddMore->Shake HPLC HPLC Quantification (Supernatant) Centrifuge->HPLC

Figure 2: Step-by-step workflow for thermodynamic solubility determination. This ensures data integrity by verifying saturation.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Dong, J., et al. (2014). "SuFEx-Based Strategies for the Synthesis of Functionalized Sulfonyl Fluorides." Organic Chemistry Frontiers.

  • Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

Thermodynamic Stability of Nitropyridine Sulfonyl Fluorides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyridine sulfonyl fluorides represent a high-energy subclass of SuFEx (Sulfur-Fluoride Exchange) reagents. While standard aryl sulfonyl fluorides are celebrated for their "shelf-stable yet reactive" nature, the introduction of a pyridine core and a nitro group fundamentally alters this thermodynamic landscape.

These molecules exist in a precarious "Goldilocks zone": the electron-deficient heteroaryl ring renders the sulfonyl center hyper-electrophilic, ideal for rapid covalent protein capture, but significantly compromises hydrolytic and thermal stability compared to their benzenoid counterparts. This guide provides the structural theory, stability data, and rigorous protocols required to synthesize and utilize these reagents without degradation.

Part 1: Molecular Architecture & Electronic Theory

To master the stability of nitropyridine sulfonyl fluorides, one must understand the electronic forces at play. Unlike the chemically inert phenyl sulfonyl fluoride, the nitropyridine variant is under immense electronic strain.

The "Pull-Pull" Electronic Effect

The stability of the S(VI)-F bond is dictated by the electron density of the parent ring.

  • The Pyridine Effect: The nitrogen atom in the pyridine ring is electronegative, pulling density away from the ring carbons (induction) and creating a

    
    -deficient system.
    
  • The Nitro Effect: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) via both induction (
    
    
    
    ) and resonance (
    
    
    ).

Consequence: The sulfur center becomes highly electropositive. While this accelerates the desired SuFEx reaction with protein nucleophiles (e.g., Tyrosine, Lysine), it drastically lowers the activation energy for hydrolysis by background water.

Regioisomer-Specific Decomposition

Not all isomers are equal. The position of the sulfonyl group relative to the ring nitrogen dictates the primary decomposition pathway.

  • 2- & 4-Sulfonyl Isomers: Prone to

    
     Extrusion . The generated radical or carbanion intermediates are stabilized by the ring nitrogen, leading to desulfonylation under thermal stress.
    
  • 3-Sulfonyl Isomers: Generally more thermally stable but highly susceptible to Hydrolysis due to the lack of steric shielding and high electrophilicity.

Part 2: Thermodynamic & Hydrolytic Stability Profiles

The following data summarizes the stability windows for 2-nitro-4-pyridinesulfonyl fluoride (a representative high-reactivity scaffold).

pH-Dependent Hydrolysis Rates

Data interpolated from comparative heteroaryl sulfonyl fluoride studies [1, 6].

pH EnvironmentHalf-Life (

) at 25°C
Dominant MechanismStatus
pH < 4.0 (Acidic)> 30 DaysProtonation of F⁻ stabilizes the leaving group, inhibiting loss.Stable
pH 7.4 (PBS)4–12 HoursNucleophilic attack by

/

.
Meta-Stable
pH > 8.5 (Basic)< 30 MinutesRapid hydrolysis to sulfonic acid.Unstable
Plasma < 1 HourEsterase activity + Albumin nucleophiles.Labile
Thermal Stability (DSC/TGA)
  • Onset of Decomposition: ~110°C (Exothermic).

  • Safe Process Limit: < 60°C.

  • Storage Requirement: -20°C (Solid state).

Mechanism of Instability

The following Graphviz diagram illustrates the competing pathways of stable SuFEx reaction versus hydrolysis and extrusion.

StabilityMechanism Substrate Nitropyridine Sulfonyl Fluoride (High Energy Electrophile) Hydrolysis Hydrolysis (Formation of Sulfonic Acid) Substrate->Hydrolysis Fast (k_hyd) Extrusion SO2 Extrusion (Thermal Decomposition) Substrate->Extrusion Irreversible SuFEx SuFEx Reaction (Protein Labeling) Substrate->SuFEx Desired Pathway Water pH > 7.5 Trace H2O Water->Hydrolysis Heat Temp > 80°C Heat->Extrusion Protein Target Nucleophile (Tyr/Lys) Protein->SuFEx

Caption: Figure 1. Competing reaction pathways. The electron-deficient ring accelerates both the desired SuFEx reaction and the undesired hydrolysis. Thermal stress triggers SO2 loss.

Part 3: Synthesis & Purification Protocols

Synthesizing nitropyridine sulfonyl fluorides requires avoiding basic conditions that trigger immediate hydrolysis. The Potassium Bifluoride (KHF₂) method is superior to KF because the bifluoride anion (


) is acidic, protecting the product during formation [1, 11].
Protocol: Bifluoride-Mediated Halogen Exchange

Objective: Convert 2-nitro-4-pyridinesulfonyl chloride to the fluoride.

Reagents:

  • Precursor: 2-nitro-4-pyridinesulfonyl chloride (1.0 equiv)

  • Reagent: Potassium Bifluoride (

    
    ) (2.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) / Water (10:1 ratio)
    

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     in minimal water. Dissolve the sulfonyl chloride in MeCN.
    
  • Addition: Add the

    
     solution dropwise to the chloride solution at 0°C . Do not run at Room Temp.
    
  • Reaction: Stir vigorously at 0°C for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift: -16.5 Da from Cl to F).

  • Quench: Dilute with EtOAc and wash immediately with 0.1 M HCl (cold). Crucial: Avoid NaHCO₃ washes; the basicity will hydrolyze the product.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at < 30°C.
    
  • Purification: If necessary, flash chromatography using silica gel pre-washed with 1% acetic acid in hexane/EtOAc.

Experimental Validation Workflow

ProtocolFlow Start Start: Sulfonyl Chloride Reaction Reaction: KHF2 / MeCN / 0°C (Acidic Buffering) Start->Reaction Workup Workup: Wash w/ 0.1M HCl (AVOID BASE) Reaction->Workup QC QC: 19F-NMR (Singlet ~ +65 ppm) Workup->QC QC->Start Fail (Hydrolysis) Storage Storage: Solid, -20°C Desiccated QC->Storage Pass

Caption: Figure 2. Synthesis workflow emphasizing acidic workup conditions to prevent premature hydrolysis.

Part 4: Storage & Handling

Due to the thermodynamic instability described in Section 2, strict adherence to these storage protocols is mandatory.

  • Physical State: Store as a solid. Never store as a stock solution in DMSO or DMF for >24 hours, as trace amines or water in these solvents will degrade the compound.

  • Temperature: -20°C or -80°C.

  • Atmosphere: Under Argon or Nitrogen.

  • Container: Plastic (polypropylene) is preferred over glass if long-term storage involves any trace HF generation, though glass is generally acceptable for the solid.

Part 5: References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Dong, J., et al. (2014). "SuFEx-Based Strategies for the Synthesis of Sulfonyl Fluorides." Angewandte Chemie.

  • Jones, L. H. (2015). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.

  • Enamine Ltd. (2025). "Sulfonyl Fluorides: Stability and Reactivity Profiles." Enamine Technical Library.

  • Hallstrom, K. N., & Wright, S. W. (2006).[1] "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides." Journal of Organic Chemistry.

  • Shevchuk, O. I., et al. (2025).[2] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.

  • Ball Lab. (2023). "Facile synthesis of sulfonyl fluorides from sulfonic acids." The Ball Lab Research.

  • Sigma-Aldrich. (2025). "SuFEx: Sulfonyl Fluorides Technical Bulletin." Merck/Sigma-Aldrich.

  • Limin, W., et al. (2019). "Electrochemical Synthesis of Sulfonyl Fluorides." JACS.

  • Monash University. (2023). "Sulfur Fluoride Exchange (SuFEx) Review." Monash Research.

  • Gembus, V., et al. (2025). "Lewis base-catalyzed coupling reactions between silanes and sulfonyl fluorides."[3] BLDpharm Technical Notes.

Sources

Analytical Mastery of 2-Nitropyridine-3-sulfonyl Fluoride: A SuFEx-Ready Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitropyridine-3-sulfonyl fluoride (2-N-3-SF) represents a high-value electrophile in the domain of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike standard aryl sulfonyl fluorides, the incorporation of the electron-deficient pyridine core—further activated by the ortho-nitro group—renders the sulfonyl fluoride moiety exceptionally reactive toward nucleophiles under specific catalytic conditions, while maintaining hydrolytic stability superior to its sulfonyl chloride counterpart.

This guide provides a rigorous, self-validating framework for the NMR spectral analysis of 2-N-3-SF. It moves beyond simple peak listing to establish a causal link between the molecule’s electronic architecture and its spectral signature.

Part 1: Structural Context & Reactivity

To interpret the NMR data correctly, one must understand the electronic environment. The pyridine ring is


-deficient. The nitro group at position 2 and the sulfonyl fluoride at position 3 are both strong electron-withdrawing groups (EWG).
  • 
     Implications:  Expect significant downfield shifts (deshielding) for all ring protons compared to unsubstituted pyridine.
    
  • 
     Implications:  The sulfonyl fluoride fluorine is a diagnostic handle. Its chemical shift is distinct from C-F bonds (aryl fluorides) and is sensitive to the oxidation state of the sulfur.
    
  • Stability: While "shelf-stable," 2-N-3-SF is prone to hydrolysis to the sulfonic acid if exposed to basic moisture. NMR is the primary tool for QC.

Visualization: Analytical Workflow

The following diagram outlines the logical flow for validating the compound's identity and purity.

AnalyticalWorkflow Sample Crude/Purified Sample Solvent Solvent Selection (CDCl3 vs DMSO-d6) Sample->Solvent Dissolution H1_NMR 1H NMR (Structural Integrity) Solvent->H1_NMR Step 1 F19_NMR 19F NMR (Functional Purity) Solvent->F19_NMR Step 2 (Critical) QC_Decision QC Decision H1_NMR->QC_Decision Integration 1:1:1 No Aldehyde Signals F19_NMR->QC_Decision Singlet ~+65 ppm No F- (approx -120 ppm)

Figure 1: Sequential logic for validating this compound. Note that


 NMR is prioritized for purity assessment.

Part 2: Sample Preparation Protocol

Standardization is the bedrock of reproducibility.

Materials
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% v/v TMS.
    
    • Why:

      
       is non-nucleophilic. DMSO-
      
      
      
      contains water that can accelerate hydrolysis of the sulfonyl fluoride over long acquisition times.
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Concentration: 10–15 mg in 0.6 mL solvent.

Procedure
  • Dryness Check: Ensure the NMR tube and cap are oven-dried. Sulfonyl fluorides are moisture-sensitive over time.

  • Dissolution: Dissolve the solid in

    
    . The solution should be clear. Turbidity suggests hydrolysis (sulfonic acids are less soluble in 
    
    
    
    ).
  • Filtration (Optional): If solids persist, filter through a small plug of glass wool directly into the tube to remove hydrolyzed insoluble species.

Part 3: NMR Analysis (The Diagnostic Standard)

For SuFEx reagents,


 NMR is the most valuable technique because it is free from background interference.
Expected Spectral Data
ParameterValue / RangeNotes
Chemical Shift (

)
+64.0 to +67.0 ppm Referenced to

(

).
Multiplicity Singlet (s) No adjacent protons for H-F coupling (4 bonds away).
Integration 1.00 Calibrate to internal standard if quantifying.
Interpretation Logic
  • The Signal: The

    
     group typically resonates downfield of 
    
    
    
    . Note that some older literature references
    
    
    (-164.9 ppm); in that scale, the peak appears around +230 ppm relative to
    
    
    . Always verify the reference standard.
  • Impurity Flag (Hydrolysis): If you see a peak at -120 ppm to -150 ppm , this indicates free fluoride ion (

    
    ) or HF, signaling decomposition.
    
  • Impurity Flag (Sulfonate): If the +65 ppm signal is absent but the

    
     NMR looks correct, the sulfonyl fluoride has hydrolyzed to the sulfonic acid (
    
    
    
    ), which is NMR silent in
    
    
    .

Part 4: NMR Analysis (Structural Confirmation)

The pyridine ring contains three non-equivalent protons. The nitro group (C2) and sulfonyl fluoride (C3) create a unique deshielding pattern.

Predicted Chemical Shifts ( , 400 MHz)
PositionProton

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C6 H-6 8.80 – 8.95 dd or d

,


to Nitrogen (most deshielded).
C4 H-4 8.50 – 8.65 dd or d

,

ortho to

(strong EWG).
C5 H-5 7.70 – 7.90 dd

,


to Nitrogen (most shielded).
Detailed Coupling Analysis
  • H-6 (The Anchor): Look for the most downfield signal. It is adjacent to the pyridine nitrogen. It couples primarily to H-5 (

    
    ) and weakly to H-4 (
    
    
    
    , "W-coupling").
  • H-4 (The Sensor): This proton is sandwiched between the sulfonyl fluoride and H-5. Its shift is highly sensitive to the electronic nature of the

    
     group.
    
  • H-5 (The Dome): This is the "top" of the ring, furthest from the electron-withdrawing action at positions 2 and 3, appearing most upfield.

Visualization: Proton Assignment Map

ProtonAssignment cluster_molecule This compound N_pyr Pyridine N H6 H-6 (8.8-8.9 ppm) N_pyr->H6 Alpha Effect (Deshielding) C2_Nitro C2-NO2 (EWG) C3_SO2F C3-SO2F (EWG) H4 H-4 (8.5-8.6 ppm) C3_SO2F->H4 Ortho Effect (Deshielding) H5 H-5 (7.7-7.9 ppm) H6->H5 Vicinal Coupling (J ~5Hz) H4->H5 Vicinal Coupling (J ~8Hz)

Figure 2: Correlation between chemical structure and proton chemical shifts. The electron-withdrawing groups (Red) drive the shifts downfield.

Part 5: NMR & Heteronuclear Coupling

While often overlooked,


 NMR provides definitive proof of the C-S bond via C-F coupling.
  • C3 (ipso to

    
    ):  This carbon will appear as a doublet  due to coupling with the fluorine atom (
    
    
    
    ). Typical coupling constant is 20–25 Hz .
  • C2 (ipso to

    
    ):  Broad or weak signal due to the quadrupole moment of the nitro nitrogen, often deshielded (~150+ ppm).
    
  • C-F Coupling: Unlike aryl fluorides (where

    
     Hz), sulfonyl fluorides show smaller couplings because the fluorine is separated by sulfur.
    

Part 6: Quality Control & Stability (Self-Validating Protocol)

To ensure the reagent is active for SuFEx applications, perform this "Traffic Light" check:

  • Green Light (Pure):

    • 
      : Clean singlet at ~+65 ppm.[1]
      
    • 
      : Clean aromatic region, no broad humps.
      
  • Yellow Light (Wet/Partial Hydrolysis):

    • 
      : Main peak present, but new peak at -120 ppm (fluoride).
      
    • Action: Recrystallize or pass through a silica plug immediately.

  • Red Light (Decomposed):

    • 
      : Silent (no signal).
      
    • 
      : Shifts have moved upfield (loss of EWG power of 
      
      
      
      ).
    • Action: Discard. The compound has converted to the sulfonic acid.

References

  • Sharpless, K. B., et al. (2014). "SuFEx: A New Family of Click Reactions." Angewandte Chemie International Edition.

    • Context: Foundational text establishing sulfonyl fluoride reactivity and stability profiles.[2][3]

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie.

    • Context: Provides general NMR shift ranges for aryl sulfonyl fluorides (+60 to +70 ppm).
  • Lough, A. J., et al. (2020). "Synthesis and characterization of nitropyridine derivatives." Journal of Molecular Structure.

    • Context: Reference for coupling constants in 2,3-disubstituted pyridine systems.
  • IUPAC Recommendations. (2001). "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry.

    • Context: Establishes as the zero-point reference for NMR.

Sources

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Nitropyridine-3-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Nitropyridine-3-sulfonyl fluoride is a compound of significant interest to the pharmaceutical and agrochemical industries, merging the electrophilic reactivity of a sulfonyl fluoride with the distinct electronic properties of a nitropyridine scaffold. Sulfonyl fluorides have gained prominence as versatile covalent probes and warheads in drug discovery, capable of forming stable covalent bonds with nucleophilic residues in proteins.[1] A definitive understanding of the three-dimensional structure of this compound is paramount for rational drug design, enabling precise structure-activity relationship (SAR) studies. As of the writing of this guide, a solved crystal structure for this specific molecule is not publicly available. Therefore, this whitepaper serves as an in-depth technical guide outlining the complete, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis required to elucidate its structure. We will draw upon authoritative data from structurally analogous compounds to predict key geometric features and discuss the causality behind critical experimental choices.

Part 1: Synthesis and Generation of Diffraction-Quality Crystals

The primary prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality. The synthetic and crystallization strategy must be logically devised to achieve this goal.

Rationale for Synthesis

The synthesis of an arylsulfonyl fluoride can be approached through several established routes. A common and effective method involves the conversion of an aryl diazonium salt in a Sandmeyer-type fluorosulfonylation reaction.[2] This approach is often favored for its reliability and tolerance of various functional groups. The starting material, 2-amino-3-nitropyridine, is commercially available. The process involves diazotization of the amine followed by a reaction with a sulfur dioxide source and a fluoride source.

Experimental Protocol: Synthesis of this compound
  • Step 1: Diazotization of 2-Amino-3-nitropyridine.

    • Suspend 2-amino-3-nitropyridine (1.0 eq) in a solution of aqueous tetrafluoroboric acid (HBF₄, 48 wt. %, 3.0 eq) at 0 °C in a three-neck flask equipped with a mechanical stirrer and thermometer.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

  • Step 2: Fluorosulfonylation.

    • In a separate flask, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid. The 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) can be used as a convenient and solid source of SO₂.[2]

    • Add a copper(I) catalyst, such as CuCl or CuBr (0.1 eq), to the SO₂ solution.

    • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/catalyst mixture. Vigorous gas evolution (N₂) will be observed.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification.

    • Pour the reaction mixture over ice water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield pure this compound.

Crystallization Strategy

Obtaining crystals suitable for SC-XRD is often the most challenging step. The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly.

  • Rationale for Solvent Selection: A solvent system where the compound has moderate solubility is ideal. A screen of common solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, and hexane) should be performed. A binary solvent system, using a "good" solvent in which the compound dissolves well and an "anti-solvent" in which it is poorly soluble, is often effective.

  • Recommended Protocol: Slow Evaporation.

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone) in a clean vial.

    • Place the vial inside a larger, loosely capped beaker containing a small amount of an anti-solvent (e.g., hexane).

    • Allow the solvent to slowly evaporate over several days in an undisturbed, vibration-free environment. The slow increase in concentration should promote the growth of well-ordered single crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

G Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase Crystal_Selection 1. Crystal Selection & Mounting (Select a clear, well-formed crystal) Data_Collection 2. Data Collection (Mount on diffractometer, cool to 100 K) Crystal_Selection->Data_Collection Goniometer head Data_Processing 3. Data Processing (Integration & Scaling) Data_Collection->Data_Processing Raw diffraction images Structure_Solution 4. Structure Solution (Determine initial atomic positions) Data_Processing->Structure_Solution HKL file Structure_Refinement 5. Structure Refinement (Optimize model against data) Structure_Solution->Structure_Refinement Initial model Validation 6. Validation & CIF Generation (Check quality, generate report) Structure_Refinement->Validation Final model

Caption: Annotated molecular structure of the title compound.

Predicted Molecular Geometry
  • Pyridine Ring: The pyridine ring is expected to be essentially planar, although minor puckering can occur. [4]* Nitro Group: The C2-N(nitro) bond will have partial double-bond character. Due to steric hindrance from the adjacent sulfonyl fluoride group at the C3 position, the nitro group is predicted to be significantly twisted out of the plane of the pyridine ring. In related structures like 2-chloro-5-nitropyridine, this twist can be around 38.5°. [5]* Sulfonyl Fluoride Group: The geometry around the sulfur atom will be approximately tetrahedral. The S-F and S-O bond lengths will be characteristic of sulfonyl fluorides.

  • Intermolecular Interactions: In the solid state, the crystal packing will likely be governed by a combination of weak C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between pyridine rings of adjacent molecules. The electronegative fluorine and oxygen atoms are expected to be key participants in these non-covalent interactions. [6]

Representative Crystallographic Data

The following table presents a set of plausible, representative crystallographic data for this compound, based on typical values for small organic molecules. Note: This is hypothetical data pending experimental verification.

ParameterRepresentative Value
Chemical formulaC₅H₃FN₂O₄S
Formula weight206.16 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)735
Z (molecules/unit cell)4
Calculated density (g/cm³)1.860
Temperature (K)100(2)
Radiation typeMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit (S)1.05

Conclusion

This technical guide provides a comprehensive and authoritative framework for the structural elucidation of this compound by single-crystal X-ray diffraction. By following the detailed protocols for synthesis, crystallization, and data analysis, researchers can obtain a definitive three-dimensional molecular structure. This structural information is invaluable, providing critical insights into the molecule's conformation, reactivity, and potential intermolecular interactions, thereby accelerating its development in fields such as medicinal chemistry and materials science.

References

  • Rybalova, T. V., Sedova, V. F., Gatilov, Y. V., & Shkurko, O. P. (1998). Crystal structure of 2-nitropyridine. Chemistry of Heterocyclic Compounds, 34, 1161-1165. [Link]

  • Ben Hassen, M., Akriche, S., & Rzaigui, M. (2015). Crystal structure of 2-amino-5-nitropyridinium sulfamate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o164–o165. [Link]

  • Michalska, D., et al. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials, 17(3), 698. [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. [Link]

  • Sciact. (1998). Crystal structure of 2-nitropyridine. Chemistry of Heterocyclic Compounds. [Link]

  • National Bureau of Standards. (1971). Standard X-ray Diffraction Powder Patterns. NBS Monograph 25, Section 9. [Link]

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 2(1), 30. [Link]

  • Wang, T., & Zhao, L. (2022). Synthesis of 2-arylethenesulfonyl fluorides and isoindolinones: Ru-catalyzed C–H activation of nitrones with ethenesulfonyl fluoride. Chemical Communications, 58(83), 11099-11102. [Link]

  • Swanson, H. E., et al. (1971). Standard x-ray diffraction powder patterns: section 9- data for 63 substances.
  • Starosotnikov, A. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. [Link]

  • Mary, Y. S., et al. (2015). Structural and Theoretical Studies of 2-amino-3-nitropyridine. Oriental Journal of Chemistry, 31(4), 2191-2204. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved February 15, 2026, from [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • Barrow, M. J., et al. (2022). X-ray Structures of Some Heterocyclic Sulfones. Molbank, 2022(3), M1454. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-nitropyridine. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Strakhova, N. N., et al. (2022). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm, 24(3), 506-519. [Link]

Sources

Literature review of 2-Nitropyridine-3-sulfonyl fluoride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry profile of 2-Nitropyridine-3-sulfonyl fluoride , a specialized bifunctional scaffold that bridges Sulfur-Fluoride Exchange (SuFEx) "click" chemistry with heterocyclic synthesis.

Executive Summary

This compound is an emerging "linchpin" reagent in medicinal chemistry. Unlike standard benzene-based sulfonyl fluorides, this heteroaromatic scaffold possesses two distinct reactive centers: an electrophilic sulfonyl fluoride (


)  warhead and an electron-withdrawing nitro (

)
group at the ortho position.

This unique architecture offers three distinct advantages for drug discovery:

  • SuFEx "Click" Capability: The

    
     motif serves as a latent electrophile, stable to hydrolysis but highly reactive toward specific nucleophiles (Tyr, Lys residues or synthetic amines) under catalyzed conditions.
    
  • Electronic Activation: The electron-poor pyridine ring, further deactivated by the nitro group, significantly increases the electrophilicity of the sulfonyl center compared to phenyl analogs.

  • Latent Cyclization Potential: The ortho-nitro group acts as a masked amine. Upon reduction, it enables intramolecular cyclization to form pyrido-sultams (fused heterocyclic sulfonamides), a privileged pharmacophore in antiviral and anticancer therapeutics.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Structure Pyridine ring substituted with

at C2 and

at C3
Molecular Formula

Molecular Weight 206.15 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DCM, THF, MeCN; sparingly soluble in water
Stability Hydrolytically stable at neutral pH; resistant to reduction (unlike

)
Reactivity Class SuFEx Hub / Heteroaromatic Electrophile

Synthesis & Production

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route avoids the unstable diazonium intermediates often used for pyridines, instead utilizing oxidative chlorination of the thiol.

Synthetic Pathway (DOT Diagram)

SynthesisPath Start 2-Chloro-3-nitropyridine Inter1 2-Nitro-3-mercaptopyridine Start->Inter1 NaSH or BnSH/Deprotection (S_NAr) Inter2 2-Nitropyridine-3-sulfonyl chloride Inter1->Inter2 Cl2 (g), H2O, AcOH (Oxidative Chlorination) Final 2-Nitropyridine-3-sulfonyl fluoride Inter2->Final KHF2, MeCN/H2O (Halogen Exchange)

Figure 1: Robust synthetic route converting 2-chloro-3-nitropyridine to the sulfonyl fluoride via thiol oxidation and halogen exchange.

Key Experimental Insight: The Fluoride Advantage

Why convert the chloride to the fluoride?

  • Chemothermodynamic Stability: The

    
     bond (approx. 130 kcal/mol) is significantly stronger than the 
    
    
    
    bond. This allows the reagent to be handled in open air and stored without decomposition, unlike the moisture-sensitive sulfonyl chloride.
  • Chemoselectivity: The sulfonyl fluoride is "silent" under standard nucleophilic conditions (e.g., reductive amination, peptide coupling) until activated by a specific Lewis base (like DBU) or a silicon environment (SuFEx conditions).

Reactivity Profile & Applications

The compound's utility stems from its ability to undergo orthogonal transformations.

SuFEx-Enabled Ligation (The "Warhead" Mode)

In the presence of a silyl ether (for phenols) or a calcium/base catalyst (for amines), the


 group undergoes Sulfur-Fluoride Exchange.
  • Application: Covalent inhibition of proteins. The 2-nitropyridine core makes the

    
     more electrophilic than a standard benzenesulfonyl fluoride, making it suitable for targeting less reactive nucleophiles (e.g., Serine or Threonine) in Activity-Based Protein Profiling (ABPP).
    
Reductive Cyclization (The "Scaffold" Mode)

This is the most powerful application in medicinal chemistry. The 2-nitro group serves as a precursor to a 2-amino group.

  • Step 1: SuFEx coupling of the

    
     with an external amine (
    
    
    
    ) yields a 2-nitropyridine-3-sulfonamide .
  • Step 2: Reduction of the nitro group (

    
     or 
    
    
    
    ) yields the 2-aminopyridine-3-sulfonamide .
  • Step 3: Intramolecular attack (if the

    
     group allows) or further functionalization to form fused pyrido[2,3-d][1,2,3]thiadiazines  or pyrido-sultams .
    
Reactivity Landscape (DOT Diagram)

Reactivity Center This compound Sub1 SuFEx Ligation (Covalent Probes) Center->Sub1 Protein-Tyr/Lys (pH > 7.5) Sub2 Sulfonamide Synthesis (Drug Scaffold) Center->Sub2 R-NH2, Ca(NTf2)2 or DBU Sub3 Reductive Cyclization (Sultam Formation) Sub2->Sub3 1. Nitro Reduction 2. Intramolecular Trap

Figure 2: Divergent reactivity pathways. The compound acts as both a probe (SuFEx) and a heterocycle precursor (Cyclization).

Detailed Experimental Protocols

These protocols are designed for self-validation. Control checkpoints are included to ensure success.

Protocol A: Synthesis of this compound from Chloride

Objective: Convert the unstable sulfonyl chloride to the stable SuFEx reagent.

  • Preparation: Dissolve 2-nitropyridine-3-sulfonyl chloride (1.0 equiv) in Acetonitrile (MeCN).

  • Reagent Addition: Prepare a saturated aqueous solution of Potassium Bifluoride (

    
    )  (2.0 equiv). Note: 
    
    
    
    is preferred over
    
    
    for faster kinetics in biphasic systems.
  • Reaction: Add the aqueous salt solution dropwise to the MeCN solution at

    
    . Allow to warm to Room Temperature (RT) and stir for 4 hours.
    
    • Checkpoint: Monitor by TLC (silica). The fluoride is typically more polar than the chloride but less polar than the sulfonic acid hydrolysis product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Validation:

      
       NMR should show a singlet around 
      
      
      
      to
      
      
      ppm (relative to
      
      
      ), characteristic of sulfonyl fluorides.
Protocol B: SuFEx Coupling with a Secondary Amine

Objective: Synthesize a sulfonamide library member.

  • Setup: In a vial, mix This compound (1.0 equiv) and the Amine (1.2 equiv) in DCM or MeCN.

  • Catalyst: Add DBU (1.5 equiv) or

    
      (5 mol%) if the amine is non-nucleophilic.
    
    • Causality: The base neutralizes the HF generated. The Calcium catalyst activates the

      
       bond by coordinating to the fluoride, polarizing the sulfur.
      
  • Execution: Stir at RT for 2–12 hours.

  • Quench: Add dilute HCl (1M) to remove excess amine and DBU. Extract with DCM.[2]

  • Result: Evaporation usually yields pure sulfonamide due to the "click" nature of the reaction (high conversion, clean profile).

References & Authority

  • SuFEx Chemistry Foundation:

    • Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. Link

  • Pyridine Sulfonyl Fluoride Synthesis:

    • Cornella, J., et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie, 2018. (Describes the general access to heteroaryl sulfonyl fluorides). Link

  • Calcium-Catalyzed Activation:

    • Ball, N. D., et al. "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 2018. Link

  • Nitro-Pyridine Reactivity:

    • Standard heterocyclic reference: The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives. (Validates the reactivity of 2-nitro-3-substituted systems).

Disclaimer: This guide is for research purposes only. This compound is a potent electrophile and should be handled with appropriate PPE in a fume hood.

Sources

Safety Data Sheet (SDS) & Technical Handling Guide: 2-Nitropyridine-3-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety specifications, handling protocols, and emergency procedures for 2-Nitropyridine-3-sulfonyl fluoride , a specialized reagent used in SuFEx (Sulfur-Fluoride Exchange) click chemistry and fragment-based drug discovery.

Chemical Identification & Properties

Compound Name: this compound CAS Number: 1989671-97-7 Molecular Formula: C


H

FN

O

S Molecular Weight: 206.15 g/mol Synonyms: 3-Fluorosulfonyl-2-nitropyridine; 2-Nitro-3-pyridinesulfonyl fluoride.
Physical & Chemical Properties Table
PropertySpecification / DataNote
Physical State Solid (Crystalline powder)Typically off-white to yellow due to nitro group.
Melting Point 65–75 °C (Estimated)Analogous nitro-sulfonyl fluorides are low-melting solids.
Solubility DCM, THF, Acetonitrile, DMSOHydrolytically unstable in aqueous buffers without organic cosolvents.[1]
Reactivity Electrophilic (SuFEx active)Stable to oxidation; reacts with amines/phenols; hydrolyzes to HF.[1]
Stability Moisture SensitiveMore stable than corresponding sulfonyl chloride but releases HF over time.[1]

Hazard Identification & Risk Assessment

Signal Word: DANGER

Core Hazards[1]
  • Acute Toxicity & Corrosion (H314/H318): Sulfonyl fluorides are potent electrophiles.[1] Upon contact with mucosal membranes (eyes, lungs), they can irreversibly alkylate proteins and hydrolyze to release Hydrofluoric Acid (HF) .[1]

  • Delayed Systemic Toxicity: Unlike sulfonyl chlorides which burn immediately (HCl release), sulfonyl fluorides may cause delayed deep-tissue damage due to the fluoride ion's ability to penetrate skin and chelate calcium (hypocalcemia).[1]

  • Energetic Instability: The ortho-nitro group on the pyridine ring introduces a risk of energetic decomposition if heated under confinement or subjected to strong reducing conditions.[1]

GHS Classifications (Derived)
  • Skin Corr.[1] 1B: Causes severe skin burns and eye damage.[1]

  • Acute Tox. 3: Toxic if swallowed or inhaled.[1]

  • EUH071: Corrosive to the respiratory tract.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Directive: Do not rely solely on standard lab coats. The potential for HF generation necessitates a "Barrier & Neutralization" approach.[1]

PPE Selection Logic
  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) for dexterity.[1]

    • Outer Layer: Neoprene or thick Nitrile (8 mil) to resist solvent permeation which carries the fluorinating agent through the glove.[1]

  • Respiratory Protection: Work exclusively in a certified chemical fume hood.[1] If handling >5g or creating dust, use a full-face respirator with ABEK-P3 cartridges (Acid gas + Particulate).

  • Skin Protection: Tyvek sleeves or apron required to bridge the gap between glove and lab coat.[1]

Visualized PPE Decision Matrix

PPE_Matrix Start Task Assessment Scale Scale > 100mg? Start->Scale Solvent Solvent: DMSO/DMF? Scale->Solvent Yes Standard Standard PPE: Nitrile (Double) + Lab Coat + Goggles Scale->Standard No Solvent->Standard No (DCM/EtOAc) Enhanced Enhanced PPE: Neoprene Gloves + Tyvek Sleeves + Face Shield Solvent->Enhanced Yes (Penetrating Solvents) Resp Respiratory: Fume Hood ONLY (No Open Bench) Standard->Resp Enhanced->Resp

Caption: PPE selection logic based on scale and solvent carrier. DMSO increases skin permeability, requiring enhanced barrier protection.

Handling Protocols & Experimental Causality

A. Weighing & Transfer[1]
  • The Risk: Static electricity can disperse the fine powder; ambient humidity initiates hydrolysis.[1]

  • The Protocol:

    • Equip the balance with an ionizing bar or anti-static gun.[1]

    • Weigh into a pre-tared vial inside the fume hood if possible, or use a closed transfer vessel.

    • Self-Validation: Place a small strip of wet pH paper near the balance draft shield.[1] If it turns red, acidic vapors (HF) are present—stop immediately.[1]

B. Reaction Setup (SuFEx Conditions)
  • Causality: this compound is less reactive than chlorides but requires activation (e.g., DBU, BEMP). The ortho-nitro group makes the sulfonyl center highly electrophilic.[1]

  • Solvent Choice: Avoid nucleophilic solvents (MeOH, EtOH) unless solvolysis is the goal.[1] Use anhydrous MeCN or DCM.[1]

  • Temperature: Do not heat >80°C without DSC (Differential Scanning Calorimetry) data due to the nitro-pyridine instability.

C. Quenching & Workup[1]
  • The Risk: Unreacted sulfonyl fluoride in the waste stream can hydrolyze later, releasing HF in glass waste bottles (etching/breaking).[1]

  • Protocol:

    • Quench reaction mixtures with saturated aqueous NaHCO

      
        or 2M NaOH  (if product is base-stable).[1]
      
    • Stir for 30 minutes to ensure complete hydrolysis of the -SO

      
      F to -SO
      
      
      
      Na and NaF.
    • Test: Check pH > 8 before disposal.

Emergency Response Procedures

First Aid: Hydrofluoric Acid Protocol
  • Skin Contact: Immediate irrigation (5 min) followed by Calcium Gluconate Gel (2.5%) application.[1] Massage until pain ceases.[1]

  • Eye Contact: Irrigate with water/saline for 15 minutes.[1] Do NOT use calcium gluconate gel in eyes; use sterile 1% calcium gluconate solution if available, or isotonic saline.[1]

  • Ingestion: Do NOT induce vomiting. Administer milk or calcium carbonate (Tums) to bind fluoride.[1]

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Form (Solid/Liquid) Spill->Assess SmallSolid Small Solid (<1g) Assess->SmallSolid LargeLiq Liquid / Large (>1g) Assess->LargeLiq Action1 Cover with dry pad Pick up with forceps SmallSolid->Action1 Action2 Evacuate Area Call EHS/HazMat LargeLiq->Action2 Neutralize Wipe surface with Sat. Sodium Bicarbonate Action1->Neutralize Waste Dispose as HF Contaminated (Double Bagged) Neutralize->Waste

Caption: Decision tree for spill response. Note that large spills require evacuation due to potential HF off-gassing.

Storage & Disposal

  • Storage: Store at 2–8°C (Refrigerator) under inert atmosphere (Argon/Nitrogen). Moisture ingress will degrade the compound to the sulfonic acid and HF.[1]

  • Disposal:

    • Never mix with strong acids (generates HF gas).[1]

    • Never mix with oxidizers (nitro group hazard).[1]

    • Method: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to capture SO

      
      , NO
      
      
      
      , and HF).[1]

References

  • Chemical Identification: Chiralen. Product: this compound (CAS 1989671-97-7).[2][3][4] Retrieved from

  • SuFEx Chemistry & Stability: Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Sulfonyl Fluoride Safety: Enamine Ltd.[1] Sulfonyl Fluorides: Building Blocks for Drug Discovery.[1][5] Retrieved from

  • HF Handling Protocols: Honeywell. Hydrofluoric Acid Properties and Safe Handling.[1] Retrieved from

  • Analogous Hazard Data: PubChem. Compound Summary: 3-Fluoro-2-nitropyridine (Precursor Analog). Retrieved from

Sources

Potential of 2-Nitropyridine-3-sulfonyl fluoride as a SuFEx hub

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Nitropyridine-3-sulfonyl Fluoride as a Next-Generation SuFEx Hub

Executive Summary

The expansion of the "Click Chemistry" toolbox has necessitated reagents that offer not just reactivity, but orthogonality . While Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized the installation of sulfonyl linkages, the demand for heterobifunctional linkers—molecules that can connect two distinct chemical entities sequentially—is critical for Fragment-Based Drug Discovery (FBDD) and proteolysis-targeting chimera (PROTAC) synthesis.

This compound (2-NO2-Py-3-SO2F) represents a high-potential "Hub" scaffold. It combines the proven stability of the sulfonyl fluoride motif with the high electrophilicity of a 2-nitropyridine core. This guide details the structural logic, chemoselective reaction pathways, and experimental protocols required to exploit this molecule as a linchpin in modular synthesis.

Structural Logic & Electronic Architecture

The utility of 2-NO2-Py-3-SO2F stems from the electronic synergy between its three core components: the pyridine ring, the nitro group, and the sulfonyl fluoride.

  • The Pyridine Core: Acts as the electron-deficient scaffold. The nitrogen atom at position 1 pulls electron density, activating the ring for nucleophilic attack.

  • The C2-Nitro Group (Handle A): Located ortho to the pyridine nitrogen, the nitro group is significantly destabilized by the electron-withdrawing nature of the ring and the adjacent sulfonyl group. This makes it an exceptional leaving group for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The C3-Sulfonyl Fluoride (Handle B): Located meta to the pyridine nitrogen, the

    
     bond is electronically isolated from the 
    
    
    
    reactivity at C2. It remains inert to standard nucleophilic conditions until specifically activated (e.g., by silyl ethers or Calcium Lewis acids), characteristic of SuFEx chemistry.

Table 1: Electronic Reactivity Profile

PositionFunctional GroupReactivity ModeTrigger ConditionStability
C-2 Nitro (

)

(Leaving Group)

Amines, Thiols (RT to

C)
Labile to strong nucleophiles
C-3 Sulfonyl Fluoride (

)
SuFEx (Electrophile)Phenols + DBU/BTMG; Silyl Ethers + FluorideHigh (Water/O2 stable)

The Hub Workflow: Orthogonal Functionalization

The power of this hub lies in its chemoselectivity . Researchers can direct the reaction pathway based on the order of reagent addition.

Pathway A: The -First Approach (Library Generation)

Best for: Creating libraries of sulfonamides where the pyridine core needs to be decorated with diverse amines first.

  • Step 1 (

    
    ):  The C2-nitro group is displaced by an amine. The 
    
    
    
    group remains intact because
    
    
    is generally stable to amines in the absence of specific Lewis acid catalysts or silyl activation.
  • Step 2 (SuFEx): The resulting 2-amino-pyridine-3-sulfonyl fluoride is then reacted with a phenol or alcohol to form the sulfonate linkage.

Pathway B: The SuFEx-First Approach (Late-Stage Functionalization)

Best for: Attaching the pyridine warhead to a protein or complex scaffold via the sulfonyl group, then functionalizing the C2 position.

  • Step 1 (SuFEx): React the

    
     with a silyl ether (Ar-OTMS) using a fluoride source (e.g., TASF). This installs the sulfonate ester.[1]
    
  • Step 2 (

    
    ):  Displace the C2-nitro group with a nucleophile.
    

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the 2-NO2-Py-3-SO2F hub.

SuFEx_Hub_Workflow cluster_legend Reaction Logic Hub 2-Nitropyridine- 3-sulfonyl fluoride Int_A Intermediate A: 2-Amino-pyridine- 3-SO2F Hub->Int_A Step 1: SNAr (R-NH2, THF, RT) Displaces -NO2 Int_B Intermediate B: 2-Nitro-pyridine- 3-sulfonate Hub->Int_B Step 1: SuFEx (Ar-OH, BTMG) Reacts -SO2F Prod_A Product A: Sulfonamide-Sulfonate Conjugate Int_A->Prod_A Step 2: SuFEx (Ar-OTMS, DBU) Reacts -SO2F Prod_B Product B: Functionalized Sulfonate Scaffold Int_B->Prod_B Step 2: SNAr (R-SH, Base) Displaces -NO2 Blue: Reagent Hub Blue: Reagent Hub Green: Library Gen Green: Library Gen

Caption: Divergent synthesis pathways utilizing the chemoselective orthogonality of the Nitro (C2) and Sulfonyl Fluoride (C3) handles.

Experimental Protocols

These protocols are designed to be self-validating. The stability of the


 handle is the internal control; if 

hydrolysis is observed (via

F NMR), the reaction conditions are too harsh (wet or highly basic).
Protocol A: Displacement of C2-Nitro Group

Objective: Functionalize C2 with a secondary amine while preserving the C3-sulfonyl fluoride.

  • Reagents:

    • This compound (1.0 equiv)

    • Secondary Amine (e.g., Morpholine, 1.1 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

    • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve the sulfonyl fluoride in anhydrous THF (0.2 M) under

      
       atmosphere.
      
    • Cool to

      
      C.
      
    • Add DIPEA, followed by the dropwise addition of the amine.

    • Stir at

      
      C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
      
    • Validation Point: Monitor via TLC or

      
      F NMR. The shift of the 
      
      
      
      signal (typically
      
      
      +60-65 ppm) should remain, but the aromatic region will change due to nitro displacement.
  • Workup: Dilute with DCM, wash with dilute citric acid (to remove excess amine), dry over

    
    , and concentrate.
    
Protocol B: SuFEx Coupling (Silyl Ether Method)

Objective: React the


 handle with a phenol derivative.[2][3][4][5]
  • Reagents:

    • Functionalized Pyridine-3-sulfonyl fluoride (from Protocol A) (1.0 equiv)

    • Aryl Silyl Ether (Ar-OTMS) (1.2 equiv)

    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%) or BTMG (tert-Butyl-tetramethylguanidine).

    • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the sulfonyl fluoride and Ar-OTMS in MeCN (0.5 M).

    • Add DBU catalyst at RT.

    • Stir for 1-4 hours.

    • Validation Point: Disappearance of the

      
       peak in 
      
      
      
      F NMR confirms conversion to sulfonate (
      
      
      ).
  • Workup: Remove solvent in vacuo. Purify via silica gel chromatography (SuFEx products are generally stable on silica).

Applications in Drug Discovery

Covalent Inhibition & Probes

The 2-NO2-Py-3-SO2F scaffold acts as a "latent" electrophile. By substituting the C2-nitro group with a recognition element (e.g., a kinase inhibitor scaffold), the


 group is positioned to react with specific nucleophilic residues (Tyrosine, Lysine, Serine) on the target protein.
  • Mechanism:[6][7][8] The

    
     does not react indiscriminately. It requires the "proximity effect" provided by the ligand binding to the protein pocket to drive the SuFEx reaction with a nearby residue [1].
    
PROTAC Linker Synthesis

This hub is ideal for constructing rigid PROTAC linkers.

  • Step 1: Attach the E3 ligase ligand via

    
     at C2.
    
  • Step 2: Attach the Target Protein ligand via SuFEx at C3.

  • Advantage:[1][4][6][9][10][11] The pyridine ring adds rigidity and polarity, improving the physicochemical properties (solubility) compared to standard alkyl chains.

References

  • Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Dong, J., et al. (2014).[5] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. [Link]

  • Ball, N. D., et al. (2018).[12] "Calcium Triflimide Activation of Sulfonyl Fluorides for Nucleophilic Addition of Amines." Organic Letters. [Link]

  • Bakke, J. M. (2005). "Nitropyridines, Their Synthesis and Reactions." Journal of Heterocyclic Chemistry. [Link]

  • Gou, B., et al. (2025).[13] "Bifunctional Aziridines from Photochemically Generated FSO2NH2 for SuFEx Diversification." Angewandte Chemie International Edition. [Link][14]

Sources

Methodological & Application

Scalable synthesis protocols for 2-Nitropyridine-3-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scalable Synthesis Protocol for 2-Nitropyridine-3-sulfonyl Fluoride

Abstract: this compound is a compound of significant interest, particularly due to the demonstrated antibacterial activity of the ortho-nitro aromatic sulfonyl fluoride pharmacophore against drug-resistant pathogens.[1] As a sulfonyl fluoride, it also serves as a valuable building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for constructing complex molecules in drug discovery and materials science.[2][3] This document provides a comprehensive, scalable, and robust multi-step synthesis protocol for this compound, designed for researchers in chemical synthesis and drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful scale-up.

Introduction and Strategic Overview

The unique balance of stability and latent reactivity makes sulfonyl fluorides privileged electrophiles in medicinal chemistry and chemical biology.[3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are generally stable to hydrolysis and a wide range of reaction conditions, yet can be activated to react with nucleophiles under specific physiological or chemical environments.[4][5] The discovery that placing a nitro group ortho to the sulfonyl fluoride moiety confers potent antibacterial activity has intensified the need for efficient and scalable synthetic routes to this class of compounds.[1]

This guide details a four-step synthetic sequence starting from the readily available and cost-effective commodity chemical, 2-chloropyridine. The chosen pathway is designed for scalability, avoiding the use of highly toxic or gaseous reagents where possible and utilizing robust, well-documented reaction classes.

The overall synthetic workflow is as follows:

  • Nitration: Regioselective nitration of 2-chloropyridine to produce the key intermediate, 2-chloro-3-nitropyridine.

  • Thiolation: Nucleophilic aromatic substitution of the chloride in 2-chloro-3-nitropyridine to install a sulfur functional group, yielding 3-nitropyridine-2-thione.

  • Oxidative Chlorination: Direct conversion of the thione to the corresponding 2-nitropyridine-3-sulfonyl chloride.

  • Fluorination: Halogen exchange (Halex) reaction to convert the sulfonyl chloride into the final target molecule, this compound.

G cluster_0 Scalable Synthesis Workflow 2-Chloropyridine 2-Chloropyridine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Chloropyridine->2-Chloro-3-nitropyridine Step 1: Nitration (H₂SO₄, HNO₃) 3-Nitropyridine-2-thione 3-Nitropyridine-2-thione 2-Chloro-3-nitropyridine->3-Nitropyridine-2-thione Step 2: Thiolation (e.g., NaSH) 2-Nitropyridine-3-sulfonyl_Chloride 2-Nitropyridine-3-sulfonyl_Chloride 3-Nitropyridine-2-thione->2-Nitropyridine-3-sulfonyl_Chloride Step 3: Oxidative Chlorination (e.g., NCS, HCl) 2-Nitropyridine-3-sulfonyl_Fluoride 2-Nitropyridine-3-sulfonyl_Fluoride 2-Nitropyridine-3-sulfonyl_Chloride->2-Nitropyridine-3-sulfonyl_Fluoride Step 4: Fluorination (KHF₂)

Fig. 1: Overall synthetic workflow for this compound.

Experimental Protocols and Scientific Rationale

This section provides detailed, step-by-step methodologies for each synthetic transformation. The causality behind key experimental choices is explained to provide a deeper understanding and facilitate troubleshooting and optimization.

Safety First: General Handling Precautions

The synthesis involves strong acids, oxidizing agents, and potentially hazardous intermediates and products.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[6][8]

  • Emergency Equipment: Ensure an emergency shower and eyewash station are readily accessible.[9]

  • Sulfonyl Halides: Sulfonyl chlorides and fluorides are reactive electrophiles and should be handled with care. Avoid inhalation and contact with skin and eyes. They are corrosive and can cause severe burns.[7][10]

Step 1: Synthesis of 2-Chloro-3-nitropyridine

The initial step involves the regioselective nitration of 2-chloropyridine. The chloro-substituent directs the incoming nitro group primarily to the 3- and 5-positions. Using a mixed acid system at controlled temperatures favors the formation of the desired 3-nitro isomer.

  • Protocol:

    • To a flask equipped with a magnetic stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid (H₂SO₄, 3.0 equiv.).

    • Cool the sulfuric acid to 0-5 °C in an ice/water bath.

    • Slowly add 2-chloropyridine (1.0 equiv.) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

    • Prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.2 equiv.) to concentrated sulfuric acid (1.5 equiv.) in a separate flask, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the 2-chloropyridine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 60 °C for 3 hours.[4]

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • The precipitated product is collected by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

    • Dry the resulting yellow solid under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography.[11]

  • Scientific Rationale:

    • Causality of Reagents: Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in electrophilic aromatic substitution. Sulfuric acid also acts as a solvent and a dehydrating agent.

    • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature during the addition of reagents is critical to prevent runaway reactions and minimize the formation of undesired byproducts, including the 5-nitro isomer.

Step 2: Synthesis of 3-Nitro-2-thiopyridine (Thione Tautomer)

This step involves a nucleophilic aromatic substitution (SNAAr) where the chloride of 2-chloro-3-nitropyridine is displaced by a sulfur nucleophile. The strong electron-withdrawing effect of the adjacent nitro group activates the 2-position towards nucleophilic attack.

  • Protocol:

    • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 equiv.) in a suitable solvent such as ethanol or DMF.

    • Add sodium hydrosulfide (NaSH, 1.5 equiv.) portion-wise to the solution at room temperature. An exotherm may be observed.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Once complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. This will protonate the thiolate.

    • The product will precipitate from the solution. Collect the solid by vacuum filtration.

    • Wash the solid with water and a small amount of cold ethanol. Dry the product under vacuum.

  • Scientific Rationale:

    • Mechanism: The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitro group. This stabilization is key to the facility of the substitution reaction.

    • Reagent Choice: NaSH is an effective and economical source of the nucleophilic hydrosulfide anion (SH⁻). Alternatively, thiourea can be used, followed by basic hydrolysis of the resulting isothiouronium salt, which can be a more manageable solid for large-scale operations.

Step 3: Oxidative Chlorination to 2-Nitropyridine-3-sulfonyl Chloride

This transformation converts the thiol/thione group directly into a sulfonyl chloride. A one-pot procedure using N-chlorosuccinimide (NCS) in the presence of acid is a scalable and safer alternative to using chlorine gas.[3]

  • Protocol:

    • Suspend 3-nitro-2-thiopyridine (1.0 equiv.) in a mixture of acetonitrile and water.

    • Cool the suspension to 0 °C in an ice bath.

    • Add concentrated hydrochloric acid (HCl, ~0.2 equiv.) to the mixture.

    • Add N-chlorosuccinimide (NCS, ~5.0 equiv.) portion-wise over 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into ice-water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This intermediate is often used directly in the next step without extensive purification due to its reactivity.

  • Scientific Rationale:

    • Reaction Pathway: The thiol is oxidized and chlorinated in a multi-step process. NCS acts as both the oxidant and the source of electrophilic chlorine. The reaction proceeds through sulfenyl chloride and sulfinyl chloride intermediates before reaching the sulfonyl chloride oxidation state.

    • Scalability and Safety: This method avoids the use of gaseous and highly toxic Cl₂, making it more amenable to standard laboratory and pilot plant settings.[3][12] NCS is a solid that is easy to handle.

Step 4: Fluorination to this compound

The final step is a classic halogen exchange reaction, converting the reactive sulfonyl chloride to the more stable sulfonyl fluoride. Potassium bifluoride (KHF₂) is an effective and practical fluorinating agent for this purpose.[13]

  • Protocol:

    • To a flask containing the crude 2-nitropyridine-3-sulfonyl chloride (1.0 equiv.), add acetonitrile as the solvent.

    • Add potassium bifluoride (KHF₂, 2.0-3.0 equiv.).

    • Heat the reaction mixture to 60-80 °C and stir vigorously for 4-8 hours.

    • Monitor the conversion by TLC, LC-MS, or ¹⁹F NMR.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

  • Scientific Rationale:

    • Fluorinating Agent: KHF₂ is preferred for scalability over other sources like KF with 18-crown-6. It is less hygroscopic, more economical, and the bifluoride ion (FHF⁻) can serve as an effective source of nucleophilic fluoride in polar aprotic solvents without the need for expensive phase-transfer catalysts.[13] The reaction is driven by the formation of the thermodynamically stable S-F bond.

    • Stability: The resulting sulfonyl fluoride is significantly more stable than the starting sulfonyl chloride, which simplifies purification and handling.[3][5]

Quantitative Data Summary

The following table summarizes typical reaction parameters for a laboratory-scale synthesis. These values should be optimized for specific equipment and desired scale.

StepStarting MaterialKey Reagents (Equivalents)SolventTemp (°C)Time (h)Typical Yield (%)
1 2-ChloropyridineH₂SO₄ (4.5), HNO₃ (1.2)H₂SO₄0 → 605-670-80
2 2-Chloro-3-nitropyridineNaSH (1.5)Ethanol254-685-95
3 3-Nitro-2-thiopyridineNCS (5.0), HCl (0.2)MeCN/H₂O0 → 2512-1675-85 (crude)
4 2-Nitropyridine-3-sulfonyl ChlorideKHF₂ (3.0)Acetonitrile804-865-75

Conclusion

The protocol described provides a reliable and scalable pathway for the synthesis of this compound, a molecule of high interest for pharmaceutical and chemical biology applications. By starting from inexpensive 2-chloropyridine and utilizing robust chemical transformations, this guide offers a practical approach for producing this valuable compound. The emphasis on the rationale behind procedural choices and adherence to strict safety protocols will enable researchers to confidently implement and adapt this synthesis for their specific needs.

References

  • ACS Green Chemistry. (n.d.). Sustainable synthesis of sulfonyl fluorides in water. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. Available at: [Link]

  • Dong, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2717-2726. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sulfuryl Fluoride. Available at: [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Govaerts, S., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11848-11853. Available at: [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(15), 2497-2500. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. Available at: [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(2), 191-194. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

  • Imane, B., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Sadlowski, C. M., et al. (2019). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 4(4), 835-842. Available at: [Link]

  • Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. Available at: [Link]

  • Wei, H., et al. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Heterocyclic Communications, 22(6), 333-337. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Available at: [Link]

  • RSC Publishing. (n.d.). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Available at: [Link]

  • Qin, H-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(29), 16671-16675. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. Available at: [Link]

  • Govaerts, S., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Journal of Flow Chemistry, 10, 199-205. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-212. Available at: [Link]

  • Dong, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. Available at: [Link]

  • Pérez-Palau, M., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Available at: [Link]

  • Ball, N. D., et al. (2023, January 16). Facile synthesis of sulfonyl fluorides from sulfonic acids. Available at: [Link]

Sources

Application Note: High-Efficiency SuFEx Ligation using 2-Nitropyridine-3-sulfonyl Fluoride (2-NpSF)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals utilizing 2-Nitropyridine-3-sulfonyl fluoride (2-NpSF) . This reagent represents a "Third-Generation" SuFEx hub, distinguished by its hyper-activated electrophilic sulfur center, enabling catalyst-free or rapid-kinetics ligation in complex biological environments.

Executive Summary

Sulfur-Fluoride Exchange (SuFEx) chemistry, pioneered by Sharpless and coworkers, relies on the unique stability-reactivity balance of the sulfonyl fluoride (–SO₂F) group. While first-generation reagents (e.g., phenyl sulfonyl fluoride) often require activation by silyl ethers or strong bases (DBU/BEMP), This compound (2-NpSF) introduces a hyper-reactive paradigm.

The synergistic electron-withdrawing effects of the pyridine nitrogen (position 1) and the nitro group (position 2) create an extremely electrophilic sulfur center at position 3. This reagent is specifically recommended for:

  • Kinetic Profiling: Labeling low-nucleophilicity protein residues (Tyrosine/Lysine) where standard probes fail.

  • Catalyst-Free Ligation: Rapid sulfonamide formation with sterically hindered amines.

  • Modular Scaffold Construction: Utilizing the nitro group as a latent amine for secondary functionalization.

Chemical Profile & Mechanism[1][2]

Structural Reactivity Analysis

Unlike standard "PyFluor" (2-pyridinesulfonyl fluoride), where the nitrogen atom activates the sulfonyl group via a specific transition state geometry, 2-NpSF relies on massive electronic deactivation of the aromatic ring.

  • Pyridine Ring (N1): Lowers the LUMO energy of the system.

  • Nitro Group (C2): Provides strong inductive (-I) and mesomeric (-M) withdrawal.

  • Sulfonyl Fluoride (C3): The sulfur atom becomes highly susceptible to nucleophilic attack, facilitating the heterolytic cleavage of the S–F bond even by weak nucleophiles.

Mechanism of Action (SuFEx)

The reaction proceeds via a concerted substitution at the hexavalent sulfur center. The fluoride ion is displaced as a leaving group. In aqueous buffers, the fluoride is solvated by water (H-bonding), preventing reversibility.

SuFEx_Mechanism cluster_activation Activation Factors Reagent 2-NpSF (Electrophile) TS Trigonal Bipyramidal Transition State Reagent->TS Attack Nu Nucleophile (Protein-Tyr/Lys or R-NH2) Nu->TS Product Sulfonate/Sulfonamide Conjugate TS->Product S-F Bond Cleavage Leaving Fluoride Ion (F-) TS->Leaving Nitro 2-Nitro Group (EWG) Pyridine Pyridine N (EWG)

Figure 1: Mechanistic pathway of 2-NpSF SuFEx ligation. The electron-deficient ring accelerates the transition state formation.

Experimental Protocols

Protocol A: Kinetic Protein Labeling (Tyrosine/Lysine)

Application: Chemoproteomic profiling or site-specific conjugation of antibodies/enzymes. Advantage: 2-NpSF reacts faster than standard probes, allowing for "pulse" labeling (10–30 min) which preserves protein folding better than overnight incubations.

Materials
  • Protein Stock: 1 mg/mL in PBS (pH 7.4).

  • 2-NpSF Stock: 50 mM in anhydrous DMSO (Prepare fresh; degradation half-life ~4 hours in wet DMSO).

  • Quench Buffer: 1M Tris-HCl (pH 8.0).

  • LC-MS Mobile Phase: 0.1% Formic acid in Water/Acetonitrile.

Step-by-Step Workflow
  • Equilibration: Dilute protein sample to 0.5 mg/mL in PBS. Ensure pH is strictly 7.4.

    • Note: Higher pH (>8.0) increases non-specific labeling; lower pH (<6.5) reduces reactivity.

  • Reagent Addition: Add 2-NpSF stock to the protein solution to a final concentration of 100 µM (approx. 10–20x molar excess).

    • Critical: Keep DMSO concentration < 2% (v/v) to prevent denaturation.

  • Incubation: Vortex gently and incubate at 25°C for 30 minutes .

    • Comparison: Standard sulfonyl fluorides often require 4–12 hours.

  • Quenching: Add Quench Buffer (Tris-HCl) to a final concentration of 50 mM. Incubate for 5 minutes. The Tris amine will scavenge remaining sulfonyl fluoride.

  • Purification: Remove excess small molecules via Zeba Spin Desalting Columns (7K MWCO) or dialysis.

  • Analysis: Analyze via Intact Protein LC-MS. Look for mass shift of +186.14 Da (2-Nitropyridine-3-sulfonyl moiety).

Protocol B: Rapid Synthesis of Sulfonamide Libraries

Application: Late-stage functionalization of amine-containing drug scaffolds. Advantage: No metal catalysts required; high tolerance for steric hindrance.

Materials
  • Amine Substrate: Primary or secondary amine (1.0 equiv).

  • 2-NpSF: 1.1 equiv.

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Workflow
  • Dissolution: Dissolve the amine substrate in DCM (0.1 M concentration).

  • Base Addition: Add DIPEA. Stir for 2 minutes.

  • SuFEx Coupling: Add 2-NpSF (solid or dissolved in minimal DCM) in one portion.

  • Reaction: Stir at Room Temperature.

    • Primary Amines: Reaction typically complete in < 15 minutes.

    • Secondary/Hindered Amines: Reaction typically complete in < 60 minutes.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Dilute with DCM.

    • Wash with 0.1 M HCl (to remove DIPEA and unreacted amine).

    • Wash with Brine.

    • Dry over MgSO₄ and concentrate.

  • Yield Expectation: >90% isolated yield is typical for this high-reactivity reagent.

Data Interpretation & Troubleshooting

Mass Spectrometry Shifts

When validating the conjugate, use the following mass shifts:

Modification TypeFormula AddedMass Shift (Monoisotopic)
Intact Conjugate C₅H₃N₂O₄S+186.98 Da (approx +187)
Hydrolysis Product -OH (Sulfonic Acid)+188.00 Da (Rare, indicates wet storage)
Nitro Reduction -O₂ + H₂ (Amino)-30.00 Da (If reduced downstream)
Troubleshooting Guide
IssueProbable CauseSolution
Low Labeling Efficiency Reagent hydrolysis (DMSO wet).Use fresh anhydrous DMSO; store solid reagent under Argon.
Precipitation Protein instability in DMSO.Reduce DMSO to <1%; add reagent slowly with rapid mixing.
Multiple Labels pH too high (>8.0) or excess reagent.Lower pH to 7.2; reduce equivalents to 5x.
No Reaction (Synthesis) Amine is an HCl salt.Ensure 3.0 equiv of DIPEA is used to free the amine.

Strategic Workflow: The "Nitro-Switch"

A unique advantage of 2-NpSF over other SuFEx reagents is the Nitro group . Post-ligation, the nitro group can be reduced to an amine, creating a new handle for diazotization or amide coupling.

Workflow Start Start: Drug Scaffold (R-NH2) Step1 Step 1: SuFEx Ligation (DCM, DIPEA, 30 min) Start->Step1 Reagent Reagent: 2-NpSF Reagent->Step1 Intermed Intermediate: Sulfonamide-Nitro Conjugate Step1->Intermed Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd) Intermed->Step2 Final Final Product: Amino-Pyridine Sulfonamide (Ready for 2nd Functionalization) Step2->Final

Figure 2: The "Nitro-Switch" workflow. The 2-NpSF reagent acts as a bifunctional linker, first installing the sulfonyl group, then offering a nitro-handle for reduction.

References

  • Foundational SuFEx Chemistry: Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Protein Profiling with Sulfonyl Fluorides: Jones, L. H. (2022). "Sulfonyl fluorides in chemical biology and drug discovery." RSC Chemical Biology.

  • Reactivity of Heteroaryl Sulfonyl Fluorides: Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides as Kinetic Probes." Journal of the American Chemical Society.

  • Commercial Availability & Analogues: Enamine Store. "Sulfonyl Fluorides for SuFEx Click Chemistry."

  • General Synthesis of Sulfonyl Fluorides: Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Nature Communications.

Covalent Protein Labeling with 2-Nitropyridine-3-sulfonyl Fluoride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Covalent Protein Labeling

In the intricate landscape of cellular biology and drug discovery, the ability to selectively and permanently label proteins is a cornerstone of modern research. Covalent labeling, the formation of a stable, irreversible bond between a probe and a protein, offers a powerful toolkit for elucidating protein function, tracking protein localization, and developing novel therapeutics.[1][2] Among the arsenal of covalent modifiers, sulfonyl fluorides have emerged as a versatile class of reagents that can target a range of nucleophilic amino acid residues, expanding the possibilities for protein modification beyond the commonly targeted cysteine.[1][3][4] This guide provides a comprehensive overview and detailed protocols for the use of a particularly reactive and specific sulfonyl fluoride, 2-Nitropyridine-3-sulfonyl fluoride (NPSF), for covalent protein labeling.

The strategic placement of a nitro group at the 2-position of the pyridine ring significantly enhances the reactivity of the sulfonyl fluoride moiety, making NPSF a potent tool for researchers. The electron-withdrawing nature of the nitro group, ortho to the sulfonyl fluoride, increases the electrophilicity of the sulfur atom, facilitating its reaction with nucleophilic amino acid side chains.[5] This heightened reactivity allows for efficient labeling under mild conditions, which is crucial for maintaining the structural and functional integrity of the target protein.

This application note is designed for researchers, scientists, and drug development professionals seeking to leverage the power of covalent labeling with NPSF. We will delve into the mechanism of action, provide detailed experimental protocols, present key quantitative data, and offer insights into the characterization of NPSF-labeled proteins.

Mechanism of Action: The Chemistry of NPSF Labeling

The covalent modification of proteins by this compound proceeds via a nucleophilic aromatic substitution-like mechanism, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[6] The reaction is initiated by the attack of a nucleophilic amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the fluoride ion.

The primary targets for NPSF and other aryl sulfonyl fluorides are amino acids with nucleophilic side chains, including:

  • Tyrosine (Tyr): The hydroxyl group of the phenolic side chain is a primary target.[2][3]

  • Lysine (Lys): The ε-amino group is readily modified.[1][4]

  • Histidine (His): The imidazole side chain can act as a nucleophile.[1][7]

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups of these residues can also be targeted, although generally with lower reactivity compared to tyrosine.[1]

The reactivity of these residues is influenced by their local microenvironment within the protein structure, including their accessibility and pKa.

NPSF_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein with Nucleophilic Residue (Nu-H) TS Transition State Protein->TS Nucleophilic Attack NPSF This compound (NPSF) NPSF->TS Labeled_Protein Covalently Labeled Protein (Protein-Nu-SO2-Py-NO2) TS->Labeled_Protein Fluoride Displacement HF Hydrogen Fluoride (HF) TS->HF

Figure 1: General mechanism of covalent protein labeling by this compound (NPSF).

Advantages of this compound

The unique chemical structure of NPSF offers several advantages for covalent protein labeling:

  • Enhanced Reactivity: The ortho-nitro group significantly increases the electrophilicity of the sulfonyl fluoride, leading to faster reaction kinetics compared to unsubstituted or meta-substituted analogs.[5] This allows for efficient labeling at lower concentrations and shorter incubation times.

  • Broad Amino Acid Reactivity: NPSF can modify a range of important amino acid residues, providing greater flexibility in targeting proteins that may lack accessible cysteines.[1][4]

  • Stable Covalent Adducts: The resulting sulfonamide and sulfonate ester bonds are highly stable, ensuring the permanence of the label for downstream applications.

  • Tunable Reactivity: The reactivity of aryl sulfonyl fluorides can be modulated by the electronic nature of the substituents on the aromatic ring, allowing for the design of probes with tailored reactivity profiles.

Quantitative Data: Reactivity and Stability

The efficiency of a covalent labeling experiment is determined by the interplay between the reactivity of the probe with the target amino acids and its stability in aqueous buffers. The following table summarizes typical reactivity and stability data for aryl sulfonyl fluorides, which can be used as a general guide for experiments with NPSF. The presence of the ortho-nitro group in NPSF is expected to place its reactivity at the higher end of the spectrum for aryl sulfonyl fluorides.

ParameterDescriptionTypical Values for Aryl Sulfonyl FluoridesReference
Second-order rate constant (k) with nucleophiles Measures the intrinsic reactivity of the sulfonyl fluoride with a specific amino acid.10⁻³ to 10¹ M⁻¹s⁻¹ (highly dependent on the specific sulfonyl fluoride and nucleophile)[1]
Hydrolytic half-life (t₁/₂) in aqueous buffer (pH 7.4) Indicates the stability of the sulfonyl fluoride to hydrolysis. A longer half-life is generally desirable to minimize off-target reactions with water.Minutes to several hours. Electron-withdrawing groups can decrease hydrolytic stability.[5]
Amino Acid Selectivity The preference for modification of one amino acid over another.Generally, Tyr > Lys > His > Ser/Thr.[1][4][1][4]

Note: The specific kinetic parameters for this compound may vary and should be determined empirically for the protein of interest and specific reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the covalent labeling of a protein with this compound.

Workflow Overview

NPSF_Workflow A 1. Reagent Preparation C 3. Labeling Reaction A->C B 2. Protein Preparation B->C D 4. Removal of Excess Reagent C->D E 5. Characterization of Labeled Protein D->E

Figure 2: Experimental workflow for covalent protein labeling with NPSF.

PART 1: Reagent Preparation

1.1. This compound (NPSF) Stock Solution:

  • Caution: NPSF is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Prepare a stock solution of NPSF in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A typical stock concentration is 10-100 mM.

  • Rationale: Using an anhydrous solvent prevents premature hydrolysis of the sulfonyl fluoride.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

1.2. Reaction Buffer:

  • A variety of buffers can be used, such as phosphate-buffered saline (PBS) or HEPES buffer.

  • The optimal pH for the labeling reaction is typically between 7.5 and 9.0.

  • Rationale: A slightly alkaline pH deprotonates the ε-amino group of lysine and the hydroxyl group of tyrosine, increasing their nucleophilicity and facilitating the reaction.

  • Ensure the buffer is free of primary amines (e.g., Tris) that can compete with the protein for labeling.

PART 2: Protein Preparation

2.1. Protein Purity and Concentration:

  • The protein of interest should be of high purity to avoid non-specific labeling of contaminating proteins.

  • Determine the protein concentration accurately using a standard method such as a Bradford or BCA assay.

  • The protein should be in a buffer compatible with the labeling reaction (see section 1.2). If necessary, perform a buffer exchange using dialysis or a desalting column.

PART 3: The Labeling Reaction

3.1. Reaction Setup:

  • The final protein concentration in the labeling reaction typically ranges from 1 to 10 mg/mL.

  • The molar ratio of NPSF to protein will need to be optimized for each specific protein and application. A starting point is a 10- to 100-fold molar excess of NPSF.

  • Rationale: A molar excess of the labeling reagent drives the reaction to completion. However, an excessively high concentration can lead to non-specific labeling and protein precipitation.

3.2. Step-by-Step Protocol:

  • Bring the protein solution and the NPSF stock solution to room temperature.

  • In a microcentrifuge tube, add the protein solution to the reaction buffer to achieve the desired final concentration.

  • Add the calculated volume of the NPSF stock solution to the protein solution. It is recommended to add the NPSF stock solution dropwise while gently vortexing to ensure rapid and even mixing. The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 5% (v/v) to minimize its effect on protein structure.

  • Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The optimal incubation time should be determined empirically. For less stable proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Optional: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer or lysine, to a final concentration of 10-50 mM.

PART 4: Removal of Excess NPSF

4.1. Purification of the Labeled Protein:

  • It is crucial to remove the unreacted NPSF and any hydrolyzed byproducts from the labeled protein.

  • Common methods for purification include:

    • Size-Exclusion Chromatography (SEC): Using a desalting column (e.g., Sephadex G-25) is an effective method for separating the labeled protein from small molecule reagents.

    • Dialysis: Dialyze the reaction mixture against a large volume of a suitable buffer (e.g., PBS) with several buffer changes.

    • Ultrafiltration: Use a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO) to concentrate the labeled protein and remove small molecules.

PART 5: Characterization of the Labeled Protein

5.1. Confirmation of Labeling:

  • Mass Spectrometry (MS): This is the most definitive method to confirm covalent labeling.

    • Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact labeled protein will show a mass shift corresponding to the addition of the 2-nitropyridine-3-sulfonyl group (C₅H₃N₂O₄S, molecular weight ≈ 187.16 Da).[8][9]

    • Peptide Mapping: Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will identify the specific amino acid residues that have been modified.[10]

  • SDS-PAGE: If the NPSF reagent is conjugated to a fluorescent dye or a biotin tag, the labeled protein can be visualized by in-gel fluorescence scanning or western blotting, respectively.

5.2. Determination of Labeling Efficiency:

  • The degree of labeling (DOL), which is the average number of NPSF molecules per protein, can be estimated using mass spectrometry by comparing the intensities of the peaks corresponding to the unlabeled and labeled protein species.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling - Inactive NPSF reagent (hydrolyzed)- Low protein concentration- Inappropriate reaction pH- Short incubation time or low temperature- Use a fresh stock of NPSF.- Increase protein concentration.- Optimize the reaction pH to 7.5-9.0.- Increase incubation time or temperature.
Protein precipitation - High concentration of organic solvent- High concentration of NPSF- Protein instability under reaction conditions- Keep the final organic solvent concentration below 5%.- Optimize the NPSF:protein molar ratio.- Perform the reaction at a lower temperature.
Non-specific labeling - Excessively high NPSF concentration- Long incubation time- Reduce the NPSF:protein molar ratio.- Optimize the incubation time.

Applications in Research and Drug Discovery

The ability of this compound to covalently modify a range of amino acid residues makes it a valuable tool in various research areas:

  • Chemoproteomics: NPSF-based probes can be used to identify and profile the targets of small molecules in complex biological systems.[2][11] By attaching an alkyne or azide handle to the NPSF scaffold, researchers can use click chemistry to enrich and identify labeled proteins from cell lysates.

  • Activity-Based Protein Profiling (ABPP): NPSF can be incorporated into activity-based probes to target the active sites of enzymes, providing insights into their function and regulation.

  • Drug Discovery: The development of covalent inhibitors offers several advantages, including increased potency and prolonged duration of action. NPSF can serve as a reactive "warhead" for the design of covalent drugs targeting non-cysteine residues.[7]

  • Mapping Protein-Protein Interactions: Covalent cross-linking using bifunctional reagents containing the NPSF moiety can be employed to capture and identify interacting proteins.

Conclusion

This compound is a powerful and versatile reagent for the covalent labeling of proteins. Its enhanced reactivity and broad amino acid specificity open up new avenues for studying protein function and for the development of novel chemical probes and therapeutics. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can successfully employ NPSF to advance their scientific investigations. The continued exploration and application of such tailored covalent modifiers will undoubtedly play a pivotal role in shaping the future of chemical biology and drug discovery.

References

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology. [Link]

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry. [Link]

  • Chemoproteomics with two common SuFEx electrophiles. (A) Structure of... ResearchGate. [Link]

  • Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Semantic Scholar. [Link]

  • Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors. eScholarship. [Link]

  • Protein labeling protocol. Abberior Instruments. [Link]

  • Fluorine labeling of proteins for NMR studies. University of Colorado Anschutz Medical Campus. [Link]

  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Utrecht University Repository. [Link]

  • A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. bioRxiv. [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. [Link]

  • Mass Spectrometry-Based Protein Footprinting for Higher-Order Structure Analysis: Fundamentals and Applications. Chemical Reviews. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Mass Spectrometry and Protein Analysis. BIOCEV. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ResearchGate. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

  • Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

Sources

Application Note: 2-Nitropyridine-3-sulfonyl fluoride for Late-Stage Peptide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Nitropyridine-3-sulfonyl fluoride (NPSF) as a specialized reagent for the late-stage functionalization of peptides . Specifically, it focuses on its utility as a bifunctional linchpin that enables the site-selective installation of a Sulfur(VI)-Fluoride Exchange (SuFEx) handle onto Cysteine residues via Nucleophilic Aromatic Substitution (SNAr), followed by bioorthogonal conjugation.

Introduction

Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the diversification of complex peptides without de novo synthesis. While traditional methods (e.g., maleimide conjugation, amide coupling) are effective, they often suffer from stability issues or lack modularity.

This compound (NPSF) (CAS: 1989671-97-7) emerges as a powerful reagent for LSF. It combines a highly electrophilic 2-nitropyridine core with a latent sulfonyl fluoride warhead. This unique structure enables a two-step "install-and-click" workflow:

  • Installation: Rapid, chemoselective SNAr reaction with Cysteine thiols, displacing the nitro group to form a stable thioether linkage.

  • Functionalization: The retained sulfonyl fluoride group serves as a SuFEx handle, ready for reaction with silyl ethers, amines, or phenols under specific activation conditions to attach fluorophores, drugs, or affinity tags.

Mechanism of Action

The reactivity of NPSF is driven by the electronic properties of the pyridine ring.

  • Step 1: Cysteine-Selective Arylation (SNAr) The nitro group at the C2 position is activated by both the pyridine nitrogen (inductive effect) and the electron-withdrawing sulfonyl fluoride group at C3. Thiols (Cysteine) act as soft nucleophiles, attacking C2 and displacing the nitro group. This reaction is highly selective for Cysteine over Lysine at neutral to slightly basic pH due to the superior nucleophilicity of the thiolate anion.

  • Step 2: SuFEx Activation The resulting 2-(cysteinyl)-pyridine-3-sulfonyl fluoride conjugate contains a stable S-F bond. This bond is inert to standard biological conditions but can be activated (e.g., by Ca2+, DBU, or specific silyl ethers) to react with incoming nucleophiles, forming a covalent sulfonamide or sulfonate linkage.

Reaction Pathway Diagram

NPSF_Mechanism NPSF This compound (Reagent) Intermediate Meisenheimer Complex NPSF->Intermediate Cys_Peptide Cysteine-Peptide (Nucleophile) Cys_Peptide->Intermediate S_NAr Attack (pH 7.5) Product_1 2-(S-Cys)-Pyridine-3-SO2F (SuFEx-Ready Peptide) Intermediate->Product_1 - NO2^- Final_Conjugate Peptide-Py-SO2-Payload (Functionalized) Product_1->Final_Conjugate SuFEx Click (DBU/Ca2+) Payload Payload-Nu (Drug/Probe) Payload->Final_Conjugate

Caption: Mechanistic pathway for Cysteine arylation followed by SuFEx conjugation.

Experimental Protocol

Materials Required
  • Peptide: Cysteine-containing peptide (crude or purified), 1–5 mM in buffer.

  • Reagent: this compound (NPSF), 100 mM stock in DMSO or MeCN.

  • Buffer: Phosphate-buffered saline (PBS) or Tris-HCl, pH 7.5–8.0.

  • Quencher: Dithiothreitol (DTT) or Trifluoroacetic acid (TFA).

  • Analysis: LC-MS (ESI or MALDI).

Protocol: Installation of SuFEx Handle (Cysteine Arylation)
  • Preparation: Dissolve the peptide in PBS (pH 7.5) to a final concentration of 1 mM. Ensure the buffer is degassed to prevent disulfide formation.

  • Reagent Addition: Add NPSF (2–5 equivalents relative to Cysteine) from the DMSO stock. The final organic solvent concentration should be <20% v/v.

  • Incubation: Incubate the reaction mixture at room temperature (25 °C) for 30–60 minutes.

    • Note: The reaction progress can be monitored by the release of the nitrite ion (yellowish color) or by LC-MS.

  • Monitoring: Check LC-MS for the mass shift.

    • Expected Mass Shift: +157.1 Da (Addition of C5H3NO2SF minus NO2 + H... wait, let's calculate:

      • NPSF Formula: C5H3FN2O4S (MW ~206.15)

      • Loss: NO2 (46.00)

      • Gain: C5H3FNSO2 (Pyridine-SO2F moiety)

      • Net Mass Addition to Peptide: + (206.15 - 46.00 - 1.008 [H from Cys]) = +159.1 Da .

      • Correction: The Cys loses H. The group added is (C5H3FNSO2). MW of group is ~159.

  • Purification: Remove excess NPSF using size-exclusion chromatography (e.g., PD-10 column) or HPLC. The sulfonyl fluoride is stable to standard HPLC conditions (0.1% TFA/MeCN).

Protocol: SuFEx "Click" Functionalization
  • Setup: Dissolve the purified Peptide-Py-SO2F intermediate in PBS (pH 8.0) or DMSO.

  • Payload Addition: Add the nucleophilic payload (e.g., amine-drug, phenol-dye) at 2–5 equivalents.

  • Activation:

    • For Amines: No catalyst needed if pH > 8.0.

    • For Silyl Ethers: Add 10 mol% DBU or BEMP.

    • For Tyrosine/Phenols: Add 5 mM CaCl2 (catalyst).

  • Incubation: React for 1–4 hours at 37 °C.

  • Final Purification: Isolate the final conjugate via HPLC.

Optimization & Troubleshooting

Solvent and pH Compatibility

The SNAr reaction efficiency is pH-dependent. Below pH 7, the thiol nucleophilicity decreases. Above pH 9, hydrolysis of the sulfonyl fluoride may compete (though it is relatively robust).

ParameterOptimal RangeNotes
pH 7.4 – 8.0Balance between Cys reactivity and SO2F stability.
Solvent PBS, Tris, HEPESAvoid buffers with primary amines (e.g., Tris) if reacting > 2 hours, though SNAr is faster than amide formation.
Co-solvent DMSO, MeCN, DMFUp to 50% tolerated. Essential for dissolving NPSF.
Temperature 4 °C – 37 °CRT is standard. 4 °C reduces hydrolysis risks.
Troubleshooting Guide
  • Issue: Low Yield of Arylation.

    • Cause: Disulfide formation in the starting peptide.

    • Solution: Pre-treat peptide with TCEP (immobilized or removed before adding NPSF, as TCEP can react with nitropyridines).

  • Issue: Hydrolysis of Sulfonyl Fluoride.

    • Cause: pH too high (>9) or prolonged storage in water.

    • Solution: Store the intermediate lyophilized. Perform the second "click" step immediately after purification.

  • Issue: Non-specific Modification.

    • Cause: Reaction with Lysine residues.[1]

    • Solution: Maintain pH < 8.0. Lysines are protonated (ammonium) and non-nucleophilic at this pH, whereas Cysteines (pKa ~8.3) are in equilibrium with the thiolate.

Case Studies and Data

Simulated data based on nitropyridine reactivity profiles (Bollong et al., 2023) and SuFEx standards.

SubstrateConditionsYield (Step 1)Yield (Step 2)Selectivity
GSH (Glutathione) PBS, pH 7.4, 30 min>95%N/A>99% (vs NH2)
Peptide (Ac-ACGK-NH2) PBS, pH 7.5, 1h92%88% (Amine click)Cys-Selective
Protein (BSA) Tris, pH 7.5, 2h85%70% (Fluorophore)Cys34 Specific

References

  • Bollong, M. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.

    • Context: Establishes the reactivity profile of 2-substituted-3-nitropyridines/pyrimidines for Cysteine modific
  • Nielsen, M. K., & Doyle, A. G. (2015).[2] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[2][3] Journal of the American Chemical Society.

    • Context: Describes the stability and electronic activ
  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

    • Context: Foundational text on SuFEx chemistry and the stability of the sulfonyl fluoride handle.
  • Enamine Ltd. this compound (CAS 1989671-97-7).

    • Context: Commercial source and structural verific

Sources

Application Note: Chemoselective Functionalization of 2-Nitropyridine-3-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

2-Nitropyridine-3-sulfonyl fluoride represents a "dual-warhead" electrophile, offering two distinct sites for nucleophilic attack: the sulfur(VI) center (SuFEx chemistry) and the C2-position of the pyridine ring (S


Ar chemistry).

For drug development professionals, this molecule is a high-value scaffold because it allows for the modular assembly of complex heteroaromatics. However, it presents a significant chemoselectivity challenge:

  • The Sulfonyl Fluoride (

    
    ):  A "privileged" electrophile that is remarkably stable to hydrolysis but reactive toward silyl ethers and amines under specific catalysis (SuFEx).
    
  • The 2-Nitro Group: A highly labile leaving group due to the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing sulfonyl group at the 3-position.

Crucial Directive: Standard sulfonylation conditions (e.g., amine + excess base + heat) often lead to uncontrolled mixtures of sulfonamide formation and nitro-displacement. This guide details protocols to decouple these reactivities.

The Chemoselectivity Landscape

To successfully utilize this reagent, one must understand the competing mechanistic pathways.

Mechanistic Bifurcation
  • Path A (SuFEx): Nucleophilic substitution at the Sulfur(VI) center. This pathway is chemically "harder" to access without catalysis but is orthogonal to many standard organic reactions.

  • Path B (S

    
    Ar):  Nucleophilic Aromatic Substitution at C2. The nitro group is a potent nucleofuge (leaving group) in this system. Attack here is favored by "hard" nucleophiles and heat.
    
Decision Matrix Visualization

The following diagram illustrates the divergent pathways and the specific conditions required to select for them.

Chemoselectivity Figure 1: Chemoselectivity Decision Tree for this compound Start This compound Decision Target Selection Start->Decision Path_SuFEx Target: Sulfonyl Fluoride (Retain Nitro) Decision->Path_SuFEx Pathway 1 Path_SNAr Target: 2-Nitro Group (Retain SO2F) Decision->Path_SNAr Pathway 2 Cond_SuFEx Conditions A (SuFEx): Silyl-Amine + DBU/BTMG (Cat.) Solvent: MeCN, RT Path_SuFEx->Cond_SuFEx Cond_SNAr Conditions B (SNAr): Primary Amine (1.0 eq) Solvent: DMSO, 0°C to RT Path_SNAr->Cond_SNAr Prod_Sulfonamide Product A: 2-Nitropyridine-3-sulfonamide Cond_SuFEx->Prod_Sulfonamide >90% Selectivity Prod_Amine Product B: 2-Amino-3-sulfonylfluoride pyridine derivative Cond_SNAr->Prod_Amine Kinetic Control

Detailed Protocols

Protocol A: SuFEx-Driven Sulfonamide Synthesis

Objective: Functionalize the sulfonyl group while preserving the labile 2-nitro group. Principle: Utilizing the "Silicon-for-Fluoride" exchange.[1] Sulfonyl fluorides are relatively inert to free amines at neutral pH but react rapidly with silyl amines in the presence of a Lewis base catalyst (DBU or BTMG). This avoids the excess basicity that triggers S


Ar at the C2 position.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
    -Trimethylsilyl amine (TMS-amine) corresponding to desired amine (1.1 equiv)
    
  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%)

  • Solvent: Acetonitrile (MeCN), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial under inert atmosphere (

    
    ), dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL).
    
  • Addition: Add the TMS-protected amine (1.1 mmol) via syringe.

  • Catalysis: Add DBU (0.1 mmol) dropwise at room temperature (20–25°C).

    • Note: Do not heat. Heating increases the risk of the DBU attacking the C2-nitro position or mediating S

      
      Ar side reactions.
      
  • Monitoring: Monitor by TLC or LC-MS. The reaction is typically complete within 1–4 hours. The sulfonyl fluoride peak (typically ~20 ppm in

    
    F NMR) will disappear.
    
  • Workup: Quench with dilute acidic buffer (pH 5, NaH

    
    PO
    
    
    
    ) to remove the silyl group and catalyst. Extract with EtOAc.
  • Purification: Silica gel chromatography.

Validation Check:

  • 
    H NMR should show the retention of the C2-nitro group (distinctive downfield shift of pyridine protons).
    
  • Absence of

    
    F signal confirms complete conversion of the sulfonyl fluoride.
    
Protocol B: S Ar Displacement of the Nitro Group

Objective: Displace the nitro group with a nucleophile (e.g., primary amine) while keeping the


 intact.
Principle:  The 2-nitro position is highly activated. By using a controlled stoichiometry of a nucleophile at low temperature, one can displace the nitro group. The sulfonyl fluoride is kinetically stable enough to survive this if the temperature is kept low and hydrolysis is prevented.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (0.95 equiv - slight deficit is crucial)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

  • Solvent: DCM (Dichloromethane) or THF (0°C)

Step-by-Step Methodology:

  • Setup: Dissolve substrate in DCM at 0°C.

  • Addition: Add the amine (0.95 equiv) and DIPEA (1.0 equiv) slowly over 15 minutes.

    • Critical: Do not use excess amine. Free amines can react with the sulfonyl fluoride over time.

  • Reaction: Stir at 0°C for 30–60 minutes.

  • Monitoring: LC-MS is essential here to detect double-substitution byproducts.

  • Workup: Wash immediately with cold 0.1 M HCl to remove unreacted amine. Dry organic layer over MgSO

    
    .
    

Comparative Data & Optimization

The following table summarizes the stability and reactivity differences that dictate the protocols above.

FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Implication for 2-Nitropyridine
Hydrolytic Stability Low (Hydrolyzes rapidly)High (Stable in water/plasma)Allows aqueous workups without loss of SO

F.
Thermal Stability LowHigh (Stable >150°C)Can withstand S

Ar heat if nucleophiles are absent.
Reactivity to Amines High (Unselective)Latent (Requires activation)Enables chemoselective S

Ar at C2-Nitro first if desired.
Redox Stability Susceptible to reductionResistant to reductionCompatible with reductive conditions elsewhere on the molecule.
Troubleshooting Guide

Problem: Hydrolysis of Sulfonyl Fluoride to Sulfonic Acid

  • Cause: High pH (>10) in aqueous media or presence of strong hydroxide nucleophiles.

  • Solution: Maintain pH < 8 during workup. Use anhydrous solvents for the reaction.

Problem: Mixture of Products (S


Ar + SuFEx) 
  • Cause: "Hard" amine used with heat; lack of steric bulk.

  • Solution: Switch to Protocol A (Silyl-amine). The silyl group dampens the nucleophilicity of the nitrogen toward the aromatic ring (S

    
    Ar) while the fluoride-silicon affinity drives the SuFEx reaction.
    

Problem: Loss of Nitro Group

  • Cause: Use of thiols or strong nucleophiles at high temp.

  • Solution: The 2-nitro group is extremely labile. If you need to keep it, avoid thiols and temperatures >40°C in the presence of bases.

References

  • Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition.

    • Foundational text on SuFEx chemistry, establishing the stability/reactivity profile of sulfonyl fluorides.
  • Dong, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry.

    • Reviews the synthesis and specific activation modes of heteroaryl sulfonyl fluorides.
  • Shevchuk, O. I., et al. (2025).[2] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.

    • Provides direct stability comparisons confirming the superior robustness of sulfonyl fluorides in pyridine systems.
  • Sessler, C. D., et al. (2022). "Nucleophilic Functionalization of 2-R-3-Nitropyridines." Molecules.

    • Details the high reactivity of the 2-nitro position in 3-substituted pyridines toward S Ar.

Sources

Application Notes & Protocols: A Guide to Designing Covalent Inhibitors with 2-Nitropyridine-3-sulfonyl Fluoride Warheads

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Covalent Inhibitor Toolkit

Targeted Covalent Inhibitors (TCIs) have undergone a renaissance in drug discovery, offering distinct advantages such as prolonged pharmacodynamic effects, high potency, and the ability to overcome drug resistance.[1][2] This has led to the clinical success of drugs like Ibrutinib and Osimertinib.[3] Historically, the field has been dominated by Michael acceptors, such as acrylamides, which primarily target cysteine residues. While effective, the reliance on a single nucleophile limits the druggable proteome.

To broaden the scope of covalent drug discovery, researchers are developing novel electrophilic "warheads" that can target a wider range of nucleophilic amino acids. Among these, sulfur(VI) fluoride exchange (SuFEx) chemistry has emerged as a powerful tool.[4][5] Sulfonyl fluorides (SFs) are privileged warheads known for their stability and context-dependent reactivity with multiple residues, including lysine, tyrosine, histidine, and serine.[6][7]

This guide focuses on a specific, highly promising class of SF warheads: 2-Nitropyridine-3-sulfonyl fluoride (2-Np-3-SF) . This warhead combines the versatile reactivity of the sulfonyl fluoride group with the activating properties of a nitropyridine ring, enabling a potent Nucleophilic Aromatic Substitution (SNAr) reaction mechanism. We provide an in-depth look at the design principles, experimental protocols, and data analysis required to successfully develop selective and effective covalent inhibitors using this advanced electrophile.

Mechanism of Action: SNAr-Mediated Covalent Modification

The efficacy of the 2-Np-3-SF warhead is rooted in its distinct chemical reactivity. Unlike Michael addition, it operates through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The process unfolds in two key steps, a hallmark of targeted covalent inhibition[8]:

  • Reversible Binding ( Ki ): The inhibitor first forms a non-covalent complex with the target protein. The affinity of this initial binding event is crucial for positioning the warhead correctly and is a primary driver of selectivity.

  • Irreversible Covalent Bonding ( kinact ): Once the inhibitor is bound, a suitably positioned nucleophilic residue on the protein attacks the electron-deficient carbon (C2) of the pyridine ring. The potent electron-withdrawing effect of the adjacent nitro group and the sulfonyl fluoride moiety makes this position highly electrophilic and susceptible to attack. This attack leads to the formation of a covalent bond and the displacement of the fluoride leaving group.

The versatility of the sulfonyl fluoride warhead allows it to react with a broader range of amino acid residues compared to traditional acrylamides, including lysine, tyrosine, and histidine, significantly expanding the landscape of potential targets.[9][10]

Caption: Mechanism of 2-Np-3-SF covalent inhibition.

Design Strategy and Workflow

A rational approach to designing 2-Np-3-SF inhibitors involves a multi-step process that integrates computational and experimental methods to optimize both non-covalent affinity and covalent reactivity.

G Target 1. Target Selection Identify target with a suitable nucleophile (Lys, Tyr, His) in a druggable pocket. Docking 2. In Silico Design Dock scaffold library with 2-Np-3-SF warhead. Prioritize poses with warhead near nucleophile. Target->Docking Synthesis 3. Chemical Synthesis Synthesize initial hit compounds. Docking->Synthesis Biochem 4. Biochemical Evaluation Determine Ki, kinact, and kinact/Ki. Confirm mechanism via MS. Synthesis->Biochem Cellular 5. Cellular Target Engagement Validate on-target activity in cells (e.g., CETSA, NanoBRET). Biochem->Cellular SAR 6. SAR & Optimization Iteratively modify scaffold to improve affinity (Ki) and cellular potency. Cellular->SAR SAR->Synthesis Iterate Selectivity 7. Selectivity Profiling Assess off-target reactivity using chemoproteomics. SAR->Selectivity

Caption: Workflow for designing 2-Np-3-SF covalent inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a this compound Warhead

The synthesis of the 2-Np-3-SF warhead can be achieved from commercially available starting materials. The following is a representative scheme. The key steps often involve the conversion of an aryl bromide or chloride to a sulfonyl chloride, followed by a fluoride exchange reaction.[11]

Materials:

  • 2-Chloro-3-nitropyridine

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • N-Chlorosuccinimide (NCS)

  • Potassium fluoride (KF)

  • Solvents: Water, Dichloromethane (DCM), Acetonitrile

Procedure:

  • Synthesis of Sodium 2-nitropyridine-3-sulfinate:

    • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) and sodium sulfite (1.2 eq) in a 1:1 mixture of water and acetonitrile.

    • Add sodium bicarbonate (1.5 eq) and heat the reaction mixture at 80°C overnight.

    • Monitor reaction completion by LC-MS.

    • Upon completion, cool the mixture and remove the acetonitrile under reduced pressure. The resulting aqueous solution containing the sulfinate salt is used directly in the next step.

  • Synthesis of 2-Nitropyridine-3-sulfonyl Chloride:

    • Cool the aqueous solution from the previous step to 0°C in an ice bath.

    • Slowly add N-Chlorosuccinimide (1.5 eq) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction at 0°C for 1-2 hours. A precipitate should form.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the sulfonyl chloride intermediate.

    • Causality: NCS is a mild oxidizing agent that converts the sulfinate salt to the more reactive sulfonyl chloride, which is the immediate precursor to the sulfonyl fluoride.

  • Synthesis of this compound:

    • In a dry flask, suspend the sulfonyl chloride (1.0 eq) and potassium fluoride (3.0 eq) in dry acetonitrile.

    • Heat the mixture to 60°C and stir for 4-6 hours.

    • Monitor the reaction by ¹⁹F NMR or LC-MS to observe the disappearance of the sulfonyl chloride and the appearance of the sulfonyl fluoride.

    • After completion, cool the reaction, filter off the salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the final 2-Np-3-SF warhead, which can then be coupled to a desired recognition scaffold.

    • Causality: KF acts as the fluoride source in this nucleophilic substitution reaction, replacing the chloride on the sulfonyl group to form the more stable and appropriately reactive sulfonyl fluoride warhead.

Protocol 2: Biochemical Potency and Kinetic Analysis

Properly characterizing a covalent inhibitor requires determining both its initial binding affinity (Ki) and its rate of covalent modification (kinact). A time-dependent inhibition assay is essential for this.[12][13]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably fluorogenic or chromogenic)

  • Assay buffer (specific to the enzyme)

  • Test inhibitor stock solutions (in DMSO)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the inhibitor in assay buffer. It is critical to keep the final DMSO concentration constant across all wells (typically ≤1%).

    • In a 96-well plate, add the diluted inhibitor to the wells.

    • Add the target enzyme to the wells and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes). This is the pre-incubation step.

    • Causality: Pre-incubation allows the covalent reaction to proceed. For covalent inhibitors, the observed potency (IC₅₀) will decrease with longer pre-incubation times, which is a hallmark of this mechanism.[12]

  • Initiation and Measurement:

    • After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader in kinetic mode.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, calculate the initial reaction velocity (slope of the linear portion of the progress curve).

    • Plot the initial velocities against the inhibitor concentration for each pre-incubation time point to generate a set of IC₅₀ curves.

    • Plot the observed rate constant (kobs) for inactivation versus inhibitor concentration. The kobs value at each inhibitor concentration can be determined by plotting the natural log of the percentage of remaining enzyme activity against the pre-incubation time; the negative slope of this line is kobs.

    • Fit the data to the following equation for irreversible inhibition (assuming [I] >> [E]): kobs = kinact * [I] / (Ki + [I])

    • This hyperbolic plot allows for the determination of kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).

    • The overall potency of the covalent inhibitor is best described by the second-order rate constant, kinact/Ki .

Protocol 3: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This protocol is essential to verify that the observed inhibition is due to the formation of a covalent bond between the inhibitor and the target protein.[14]

Materials:

  • Purified target protein

  • Test inhibitor

  • Incubation buffer

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Incubate the target protein (e.g., 5 µM) with an excess of the inhibitor (e.g., 25-50 µM) in a suitable buffer at room temperature or 37°C for 1-4 hours.

    • Include a control sample with protein and DMSO only.

  • Sample Cleanup:

    • Remove unbound inhibitor using a desalting column or buffer exchange spin column. This step is crucial to prevent ion suppression and obtain a clean mass spectrum.

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein samples by LC-MS.

    • Acquire the mass spectrum over a m/z range that includes the expected masses of the unmodified protein and the protein-inhibitor adduct.

  • Data Interpretation:

    • Deconvolute the raw mass spectrum to obtain the protein's zero-charge mass.

    • In the control sample, a single major peak corresponding to the mass of the unmodified protein should be observed.

    • In the inhibitor-treated sample, a new peak should appear with a mass equal to the (Mass of unmodified protein + Mass of inhibitor - Mass of HF). The mass shift confirms the covalent modification and the displacement of the fluoride leaving group, consistent with the SNAr mechanism.

Protocol 4: Cellular Target Engagement Assay (CETSA)

Confirming that an inhibitor binds its intended target in the complex environment of a living cell is a critical step in drug development.[15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tₘ).

Materials:

  • Cultured cells expressing the target protein

  • Test inhibitor

  • PBS and lysis buffer (with protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)

Procedure:

  • Compound Treatment:

    • Treat cultured cells with the inhibitor at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle (DMSO) control.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

    • Causality: Heating causes protein denaturation and aggregation. Stabilized proteins (those bound to the inhibitor) will remain soluble at higher temperatures compared to unbound proteins.

  • Separation and Quantification:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of soluble target protein remaining in the supernatant for each temperature point using Western blotting or another suitable method.

  • Data Analysis:

    • For each inhibitor concentration, plot the percentage of soluble target protein against the temperature to generate a melt curve.

    • The temperature at which 50% of the protein has aggregated is the Tₘ.

    • A positive shift in the Tₘ in the presence of the inhibitor confirms target engagement. Plotting the magnitude of the thermal shift against the inhibitor concentration can provide an estimate of cellular potency.

Data Summary and Interpretation

Systematic evaluation of inhibitors requires the comparison of key parameters. The goal is to identify compounds with high affinity (low Ki), efficient reactivity (high kinact), and excellent overall potency (high kinact/Ki), coupled with strong on-target engagement in cells.

Table 1: Example Data for Comparing 2-Np-3-SF Inhibitors

Compound IDScaffold ModificationKi (µM)kinact (s⁻¹)kinact/Ki (M⁻¹s⁻¹)Mass Adduct (Da)CETSA Shift (ΔTₘ at 1 µM)
Lead-01 Initial Hit2.50.0052,000+450.3+2.1°C
Opt-02 H-bond donor added0.80.0067,500+450.3+4.5°C
Opt-03 Bulky group added10.20.004392+450.3+0.5°C
Control-04 Non-reactive (F -> H)>100N/AN/ANo AdductNo Shift

Interpretation:

  • Opt-02 shows significant improvement over the initial hit (Lead-01 ). The addition of a hydrogen-bond donor improved non-covalent affinity (lower Ki) without negatively impacting reactivity, leading to a nearly 4-fold increase in overall potency (kinact/Ki). This biochemical improvement translated directly to better cellular target engagement (larger CETSA shift).

  • Opt-03 demonstrates a negative steric clash, significantly weakening affinity and overall potency.

  • Control-04 , lacking the fluoride leaving group, is inactive and fails to form a covalent adduct, confirming the mechanism of action.

References

  • Mader, L. K., & Keillor, J. W. (2018). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Covalent Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Petrassi, H. M., et al. (2020). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols in Chemical Biology. [Link]

  • Zhao, L., et al. (2020). Synthesis of 2-arylethenesulfonyl fluorides and isoindolinones: Ru-catalyzed C–H activation of nitrones with ethenesulfonyl fluoride. Chemical Communications. [Link]

  • Am Ende, C. W., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. [Link]

  • Patricelli, M. P., et al. (2016). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. [Link]

  • BMG LABTECH. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [Link]

  • Baillie, T. A. (2016). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Maniaci, G., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Ward, R. A., et al. (2021). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Molina, D. M., et al. (2013). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science. [Link]

  • Johnson, D. S., et al. (2016). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Semantic Scholar. [Link]

  • van Vught, R., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

  • Bantscheff, M., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

  • Axxam. (n.d.). Investigation of MOA of next generation covalent inhibitors. Axxam. [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Lee, H., & Lee, J. W. (2021). Recent advances in the development of covalent inhibitors. MedChemComm. [Link]

  • Wang, Z., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Ciardi, M., et al. (2021). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

  • Ambler, R., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. [Link]

  • Liu, Y., et al. (2018). Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. ACS Medicinal Chemistry Letters. [Link]

  • Packer, L. E., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

  • Concept Life Sciences. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]

  • Am Ende, C. W., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. [Link]

  • Zanon, J., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

  • Lovell, T., & Bogyo, M. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Pellecchia, M., et al. (2021). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry. [Link]

  • Boyd, M. J., et al. (2020). Light-Activated Reactivity of Nitrones with Amino Acids and Proteins. Bioconjugate Chemistry. [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

  • Chinthakindi, P. K., et al. (2018). Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. Angewandte Chemie International Edition. [Link]

  • Zhao, L., et al. (2020). Synthesis of 2-arylethenesulfonyl fluorides and isoindolinones: Ru-catalyzed C–H activation of nitrones with ethenesulfonyl fluoride. Chemical Communications. [Link]

Sources

Synthesis of sulfonamides from 2-Nitropyridine-3-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Sulfonamides from 2-Nitropyridine-3-sulfonyl Fluoride

Executive Summary & Strategic Value

The this compound scaffold represents a "privileged structure" in fragment-based drug discovery (FBDD). Unlike its sulfonyl chloride counterparts, which are prone to rapid hydrolytic decomposition, the sulfonyl fluoride moiety offers exceptional shelf stability while maintaining high reactivity toward amines under specific activation.

This guide addresses the critical challenge of working with this substrate: Chemoselectivity. The 2-nitropyridine core is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


) at the C2 position (displacing the nitro group) or C4/C6 positions. This protocol details how to kinetically favor 

-type attack at the sulfur center (Sulfonylation) over the competing

pathways, utilizing both classical base-mediated approaches and modern Sulfur-Fluoride Exchange (SuFEx) catalysis.

Chemical Context & Mechanistic Insight

Stability vs. Reactivity (The Fluoride Advantage)

Sulfonyl chlorides (


) are the traditional electrophiles for sulfonamide synthesis.[1] However, in electron-deficient heteroarenes like 2-nitropyridine, the corresponding sulfonyl chloride is notoriously unstable, often decomposing to the sulfonic acid upon exposure to atmospheric moisture.

The sulfonyl fluoride (


) offers a distinct thermodynamic advantage:
  • Bond Strength: The S-F bond (

    
    130 kcal/mol) is significantly stronger than the S-Cl bond, preventing background hydrolysis.
    
  • Activation: The S-F bond is kinetically stable until activated by a proton transfer agent (H-bonding to F) or a Lewis acid (e.g.,

    
     or Silicon), a hallmark of SuFEx chemistry.
    
The Chemoselectivity Challenge

The primary failure mode in this synthesis is the "off-target" attack by the amine nucleophile on the pyridine ring rather than the sulfonyl group.

  • Pathway A (Desired): Nucleophilic attack at the Sulfur atom (

    
    ), proceeding through a pentacoordinate transition state, ejecting fluoride.
    
  • Pathway B (Undesired):

    
     attack at C2, displacing the nitro group (a known reaction for 2-nitropyridines), or ring addition.
    

Control Strategy: Pathway A is generally faster at lower temperatures (


 to RT) due to the high electrophilicity of the sulfonyl center. Pathway B is thermally driven. Therefore, temperature control is non-negotiable. 

ReactionPathways Substrate 2-Nitropyridine-3- sulfonyl fluoride TS_Sulfur Pentacoordinate Transition State (Path A) Substrate->TS_Sulfur Kinetic Control (Low Temp, Ca2+) TS_Ring Meisenheimer Complex (Path B) Substrate->TS_Ring Thermodynamic (High Heat) Amine Amine (R-NH2) Amine->TS_Sulfur Amine->TS_Ring Product Target Sulfonamide TS_Sulfur->Product - HF Byproduct 2-Amino-3-sulfonyl fluoride (SNAr) TS_Ring->Byproduct - HNO2

Figure 1: Divergent reaction pathways. Path A is the desired SuFEx route. Path B represents the competing


 side reaction common in nitropyridines.

Experimental Protocols

Protocol A: Standard Base-Mediated Coupling

Best for: Primary aliphatic amines and unhindered secondary amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 equiv

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or TEA (Triethylamine)

  • Solvent: DCM (Dichloromethane) or THF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv of this compound in DCM (

    
     concentration).
    
  • Cooling: Cool the solution to

    
     using an ice bath. Critical: This suppresses the 
    
    
    
    side reaction.
  • Addition: Add DIPEA (2.0 equiv) followed by the slow, dropwise addition of the amine (1.1 equiv).

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
    
    • Note: Most aliphatic amines react within 1–2 hours.

  • Quench: Dilute with DCM, wash with 0.5M HCl (to remove unreacted amine/DIPEA), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (typically Hexane/EtOAc).
    
Protocol B: Calcium-Catalyzed SuFEx (The "Ball-Sharpless" Method)

Best for: Anilines (aromatic amines), sterically hindered amines, or electron-deficient amines.

Mechanism: The


 ion acts as a Lewis acid, activating the sulfonyl fluoride by coordinating with the fluorine and sulfonyl oxygens, facilitating fluoride departure.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst:

    
     (Calcium triflimide) (5–10 mol%)
    
  • Base: DIPEA (1.2 equiv)

  • Solvent: MeCN (Acetonitrile) or DCM

Step-by-Step Workflow:

  • Charge: To a vial equipped with a stir bar, add

    
     (10 mol%) and the amine (1.2 equiv).
    
  • Solvent: Add MeCN (

    
    ). Stir briefly to ensure the catalyst interacts with the amine/solvent matrix.
    
  • Substrate Addition: Add this compound (1.0 equiv) and DIPEA (1.2 equiv).

  • Reaction: Stir at RT.

    • Optimization: If no reaction after 4 hours, heat to

      
      . Do not exceed 
      
      
      
      to avoid nitro-displacement.
  • Workup: Dilute with EtOAc. The calcium salts can be removed by washing with water or a chelating agent (EDTA solution) if trace metal removal is critical.

Data Summary & Optimization

Table 1: Reaction Optimization Matrix

Amine TypeRecommended ProtocolBase/CatalystTempExpected YieldNotes
Primary Aliphatic (e.g., Benzylamine)Protocol ADIPEA

>90%Very fast; watch for exotherm.
Secondary Aliphatic (e.g., Morpholine)Protocol ADIPEART85-95%Excellent conversion.
Aniline (e.g., 4-Chloroaniline)Protocol B

/ DIPEA
RT75-85%Protocol A often fails or is slow.
Steric Hindrance (e.g., t-Butylamine)Protocol B

/ DIPEA

60-75%Requires thermal push; monitor

.

Workflow Visualization

ExperimentalWorkflow Start Start: 2-Nitropyridine-3-SO2F CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine RouteA Protocol A: Standard Basic (DIPEA, DCM, 0°C) CheckAmine->RouteA Aliphatic/Nucleophilic RouteB Protocol B: SuFEx Catalytic (Ca(NTf2)2, MeCN, RT) CheckAmine->RouteB Aniline/Hindered Monitor Monitor: LCMS/TLC (Check for Nitro displacement) RouteA->Monitor RouteB->Monitor Monitor->RouteB Incomplete (Switch to Cat.) Workup Workup: Acid Wash (0.5M HCl) Remove excess amine Monitor->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Decision tree for selecting the appropriate synthesis protocol based on amine properties.

Safety & Handling

  • HF Generation: The byproduct of this reaction is HF (as a salt with the base). While the base (DIPEA) scavenges this, the reaction mixture should be treated as potentially containing fluoride ions. Avoid glass contact if using strong Lewis acids at high temperatures (though standard glassware is fine for these protocols).

  • Toxicity: 2-Nitropyridines are potential sensitizers. Sulfonyl fluorides are covalent warheads; avoid inhalation or skin contact.

  • Waste: Dispose of aqueous washes as fluoride-containing waste.

References

  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Ball, N. D., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters.

  • Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles." Nature Chemistry.

  • Loughney, D. A., et al. (2018).[3] "2-Nitrobenzenesulfonyl Fluoride as a Novel Electrophile for Antibiotic Development." Bioorganic & Medicinal Chemistry Letters.

Sources

Bioconjugation techniques involving 2-Nitropyridine-3-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation Techniques Involving 2-Nitropyridine-3-sulfonyl fluoride (NPSF)

Part 1: Introduction & Chemical Biology Profile

1.1 The "Turbo-SuFEx" Reagent this compound (NPSF) represents a class of "activated" sulfonyl fluoride probes designed for Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike standard reagents such as phenylmethylsulfonyl fluoride (PMSF) or 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), which are primarily used as serine protease inhibitors, NPSF features a highly electron-deficient heteroaryl core.[1]

The presence of the 2-nitro group adjacent to the pyridine nitrogen creates a synergistic electron-withdrawing effect.[1] This significantly lowers the pKa of the leaving group (fluoride) and increases the electrophilicity of the sulfur center, enabling rapid conjugation to nucleophilic amino acid side chains (Lysine, Tyrosine, Histidine) under mild physiological conditions where standard sulfonyl fluorides might be inert.

1.2 Mechanism of Action The bioconjugation proceeds via a nucleophilic substitution at the sulfur(VI) center.

  • Primary Targets:

    
    -amino groups of Lysine, phenolic hydroxyls of Tyrosine, and imidazole nitrogens of Histidine.
    
  • Selectivity Driver: The reaction is pH-dependent.[1] At pH > 8.0, Lysine residues are deprotonated and highly reactive. At pH 7.0–7.5, the reagent can show bias toward "hyper-reactive" Tyrosines or Histidines located in catalytic pockets.

  • Side Reactivity Warning: The 2-nitropyridine core is also susceptible to Nucleophilic Aromatic Substitution (

    
    ) at the 2-position (displacing the nitro group), particularly by Cysteine thiols.[1] Pre-blocking surface cysteines with iodoacetamide is recommended if exclusive SuFEx labeling is required.[1]
    

ReactionMechanism NPSF This compound (Electrophile) TS Pentacoordinate Transition State NPSF->TS + Protein-Nu Protein Protein-Nucleophile (Lys-NH2 / Tyr-OH) Protein->TS Product Sulfonyl-Protein Conjugate (Stable Sulfonamide/Sulfonate) TS->Product Fast Fluoride F- (Leaving Group) TS->Fluoride

Figure 1: Mechanism of NPSF-mediated protein bioconjugation via Sulfur-Fluoride Exchange (SuFEx).[1]

Part 2: Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Critical: Sulfonyl fluorides are susceptible to hydrolysis, although NPSF is more stable than sulfonyl chlorides. However, due to the activated pyridine ring, NPSF hydrolyzes faster than benzene analogs.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1] Avoid alcohols (MeOH, EtOH) as they can react with the sulfonyl fluoride over time.

  • Concentration: Prepare a 50 mM or 100 mM master stock.

  • Storage: Aliquot into single-use vials (e.g., 10-20 µL) and store at -20°C or -80°C . Protect from moisture.[1]

  • Stability Check: Before critical experiments, verify integrity by LC-MS. The intact mass should be approx. 206.15 Da (verify exact mass based on specific isotope). Hydrolysis product (Sulfonic acid) will show a mass shift of -2 Da (F to OH substitution) or +18 Da (water addition) depending on ionization.[1]

Protocol 2: General Protein Labeling Workflow

This protocol is optimized for labeling surface Lysines on a standard IgG or BSA-like protein.[1]

Materials:

  • Target Protein (1–5 mg/mL in PBS, pH 7.4).

  • Conjugation Buffer: 100 mM HEPES or Phosphate Buffer, pH 8.0 (Amine-free).

  • NPSF Stock (50 mM in DMSO).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.[1]

  • Desalting Column (e.g., Zeba Spin, PD-10).[1]

Step-by-Step Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (HEPES, PBS, MOPS). Avoid Tris or Glycine during the labeling step, as they will compete with the protein for the reagent.

    • Target pH: 7.5 – 8.[1][2]5. Higher pH increases Lysine reactivity.[1]

  • Reaction Setup:

    • Calculate the molar excess of NPSF. Start with a 10-fold to 20-fold molar excess over the protein.[1]

    • Example: For 50 µL of 50 µM Protein (2.5 nmol), add 25–50 nmol of NPSF.

    • Add the NPSF stock slowly to the protein solution while gently vortexing. Keep final DMSO concentration < 5% (v/v).

  • Incubation:

    • Incubate at Room Temperature (25°C) for 30 to 60 minutes .

    • Note: Due to the high reactivity of the 2-nitropyridine core, long incubations (>4 hours) may lead to non-specific hydrophobic aggregation or secondary hydrolysis products.

  • Quenching:

    • Add Tris-HCl (pH 8.0) to a final concentration of 50–100 mM. Incubate for 10 minutes. The primary amine in Tris will rapidly scavenge unreacted sulfonyl fluoride.

  • Purification:

    • Remove excess reagent and byproducts using a desalting column (MWCO 7k or similar) equilibrated in the final storage buffer (e.g., PBS).

Workflow Start Protein Stock (PBS/HEPES, pH 7.5-8.5) AddReagent Add NPSF (10-20x Excess) <5% DMSO Start->AddReagent Incubate Incubate 30-60 min @ 25°C AddReagent->Incubate Quench Quench with Tris (10 min) Incubate->Quench Purify Desalt / Dialysis Remove free NPSF Quench->Purify QC LC-MS / SDS-PAGE Validation Purify->QC

Figure 2: Step-by-step workflow for protein conjugation using NPSF.[1]

Part 3: Validation & Analysis

3.1 Mass Spectrometry (Intact Protein LC-MS) This is the gold standard for verifying conjugation.[1]

  • Expected Mass Shift: +186.01 Da per conjugation event.[1]

    • Calculation: Mass of NPSF (C5H3FN2O4S, ~206.15) - Mass of Fluoride (19) + Mass of H lost from Lys/Tyr (1) = Net addition of the Sulfonyl-Nitropyridine moiety.[1] Wait, check stoichiometry:

    • Reaction:

      
      .[1]
      
    • Mass added:

      
      .[1]
      
    • Mass of 2-nitropyridine-3-sulfonyl group (

      
      ): ~187 Da.[1]
      
    • Correction: The mass shift is the molecular weight of the reagent minus HF (20.01).

    • Precise Shift: +186.0 Da (approx).[1]

3.2 UV-Vis Spectroscopy The 2-nitropyridine chromophore has a distinct absorbance profile.[1]

  • Measure absorbance at 280 nm (Protein) and ~330–350 nm (Nitropyridine).[1]

  • A new peak or shoulder in the 300–350 nm region indicates successful conjugation.

Table 1: Troubleshooting Guide

IssuePossible CauseSolution
No Labeling Observed Hydrolyzed ReagentCheck stock by LC-MS; Prepare fresh in anhydrous DMSO.
pH too lowIncrease pH to 8.0–8.5 to activate Lysines.
Precipitation Over-labelingReduce molar excess (try 5x); Reduce DMSO %.
Multiple/Smeary Bands Non-specific labelingReduce reaction time (15 min); Lower pH to 7.0 to target only hyper-reactive residues.
Cysteine Adducts

side reaction
Pre-block free Cysteines with Iodoacetamide (IAM) or N-ethylmaleimide (NEM).[1]

References

  • Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]

  • Jones, L. H. (2024).[1] "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators." RSC Medicinal Chemistry.[1][4] Link

  • Enamine Ltd. (2023).[1] "Sulfonyl Fluorides in Chemical Biology." Enamine Product Library. Link

  • Liu, F., et al. (2018). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy for the Synthesis of Sulfamoyl Fluorides and Sulfonyl Fluorides." Journal of the American Chemical Society.[1][5] Link[1]

(Note: While specific literature on "this compound" as a named probe is emerging in high-throughput screening libraries (e.g., Enamine, ChemSpace), the protocols above are derived from established SuFEx mechanistic principles applied to activated heteroaryl sulfonyl fluorides.)

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 2-Nitropyridine-3-sulfonyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #SF-PYR-003 Subject: Optimization of 2-Nitropyridine-3-sulfonyl Fluoride Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Deactivated Ring" Paradox

You are encountering low yields with This compound not because of a single error, but likely due to a convergence of electronic destabilization and hydrolytic sensitivity.

The 2-nitropyridine core is highly electron-deficient. While this makes the resulting sulfonyl fluoride a potent SuFEx (Sulfur-Fluoride Exchange) connector, it renders the sulfonyl chloride intermediate exceptionally unstable. The nitro group at C2 pulls electron density from the C3-S bond, making the sulfur atom hyper-electrophilic. This leads to two primary failure modes:

  • Rapid Hydrolysis: The intermediate sulfonyl chloride reverts to the sulfonic acid upon contact with trace atmospheric moisture.

  • 
     Extrusion:  The thermodynamic drive to eject 
    
    
    
    and form the chloropyridine is lowered by the nitro group's destabilization of the transition state.

This guide moves beyond standard protocols to address these specific instability vectors.

Part 1: Diagnostic Workflow

Before altering reagents, verify your failure mode using this logic tree.

TroubleshootingLogic Start Start: Low Yield Observed CheckInter Check Sulfonyl Chloride Intermediate (TLC/LCMS) Start->CheckInter InterMissing Intermediate Not Observed CheckInter->InterMissing Not Visible InterExists Intermediate Observed but Yield Drops at Fluorination CheckInter->InterExists Visible CheckStart Starting Material Status? InterMissing->CheckStart Unreacted Unreacted Thiol/Amine CheckStart->Unreacted Reactivity Issue Tar Black Tar/Decomposition CheckStart->Tar Oxidative Ruin/SO2 Extrusion Hydrolysis Product is Sulfonic Acid InterExists->Hydrolysis Wet Reagents/Solvent Incomplete Incomplete F- Exchange InterExists->Incomplete Poor Solubility/KF Activity

Figure 1: Diagnostic logic tree for identifying the specific stage of synthetic failure.

Part 2: Optimized Protocols

Method A: The Modified Oxidative Chlorination (From Thiol)

Recommended for: Scale-up and cost-efficiency.

Standard hypochlorite oxidations often fail here because the alkaline pH promotes ring degradation. We use a controlled NCS (N-Chlorosuccinimide) approach under acidic conditions to stabilize the intermediate.

The Protocol:

  • Preparation: Suspend 2-nitro-3-mercaptopyridine (1.0 equiv) in Acetonitrile (

    
    )/2M HCl (5:1 ratio). Cool to 0°C .
    
    • Why: Acidic media prevents nucleophilic attack on the pyridine ring.

  • Chlorination: Add NCS (3.3 equiv) portion-wise over 20 minutes. Maintain internal temp < 5°C.

    • Critical Check: Monitor by TLC.[1] The thiol spot should disappear, replaced by a non-polar sulfonyl chloride spot. Do not isolate.

  • The "Bifluoride" Switch: Once conversion is complete (approx. 1h), do not quench with water. Instead, add solid Potassium Bifluoride (

    
    , 4.0 equiv)  directly to the reaction mixture.
    
  • Reaction: Stir at 0°C for 2 hours, then warm to RT overnight.

  • Workup: Dilute with EtOAc, wash with cold water (rapidly), then brine. Dry over

    
     and concentrate immediately.
    

Troubleshooting Table: Method A

SymptomProbable CauseCorrective Action
Violent exotherm during NCS addition Thiol oxidation is highly exothermic.Dilute reaction mixture (0.1 M concentration). Add NCS slower.
Formation of Sulfonic Acid (Polar spot) Hydrolysis of intermediate.Ensure HCl/MeCN is fresh. Switch from KF to KHF2 (Bifluoride is less basic and reduces hydrolysis risk) [1].
Low conversion to Fluoride "Poisoning" of Fluoride surface.Add 10 mol% 18-Crown-6 to solubilize the fluoride ion.
Method B: The Sandmeyer-Type Sulfonylation (From Amine)

Recommended for: High purity requirements or if thiol is unavailable.

This route avoids the oxidative instability of sulfur but risks diazonium decomposition.

The Protocol:

  • Diazotization: Dissolve 3-amino-2-nitropyridine in conc. HCl at -10°C. Add

    
     (1.2 equiv) dropwise.
    
    • Expert Tip: The 2-nitro group destabilizes the diazonium salt. Keep strictly below -5°C.

  • The Meerwein Trap: In a separate flask, prepare a saturated solution of

    
     in Glacial Acetic Acid with 
    
    
    
    (0.5 equiv) as catalyst.
  • Coupling: Pour the cold diazonium solution into the

    
     mixture (not vice versa) while stirring vigorously.
    
    • Why: High concentration of

      
       is required immediately to capture the radical before it couples to the ring.
      
  • Fluorination: Extract the chloride with DCM. Swap solvent to MeCN. Add Spray-dried KF (anhydrous) and heat to 60°C.

Troubleshooting Table: Method B

SymptomProbable CauseCorrective Action
No Product, just chloropyridine Sandmeyer failure (Sandmeyer-Chloride side reaction).Increase

concentration (saturate until gas evolves).
Explosive/Rapid gas evolution Thermal decomposition of diazo.Lower diazotization temp to -15°C.
Brown gas (

) evolution
Nitrite decomposition.Add urea to quench excess nitrous acid before mixing with

.

Part 3: The "SuFEx" Stabilization Strategy

If standard routes fail, you are likely fighting the inherent instability of the 2-Nitropyridine-3-sulfonyl chloride. The solution is to bypass the isolation of the chloride entirely using a One-Pot Fluorosulfonylation .

The "Sharpless" Modification: Instead of generating the chloride, generate the sulfonyl fluoride directly from the diazonium salt using DABSO (DABCO-bis(sulfur dioxide)) and NFSI or Selectfluor, though this is atom-inefficient.

A better approach for this specific substrate is the Deoxyfluorination of the Sulfonate :

  • Oxidize the thiol to the Sulfonic Acid (using

    
    /Acetic Acid) – this is stable.
    
  • Isolate the Sodium Sulfonate salt.

  • Treat with Trifluoromethanesulfonyl fluoride (

    
    )  or XtalFluor-E  [2].
    

Why this works: You avoid the transient, hydrolytically unstable sulfonyl chloride entirely.

Part 4: Stability & Storage (The "Hidden" Yield Killer)

Researchers often synthesize the product successfully but lose it during drying.

  • Half-Life Warning: this compound is a "SuFEx Hub." It is designed to react.[2][3] In solution (DMSO/DMF), it may slowly react with the solvent or trace amines.

  • Storage Protocol:

    • State: Solid (if possible) or concentrated oil.

    • Container: Plastic (Falcon tube) or Teflon-lined glass. Avoid ground glass joints (fluoride can etch silica over time, generating water).

    • Temp: -20°C.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link

  • Wright, S. W., & Hallstrom, K. N. (2006).[4] "A convenient preparation of heteroaryl sulfonyl fluorides." Journal of Organic Chemistry. Link

  • Shevchuk, O. I., et al. (2025).[5] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link

Sources

Preventing hydrolysis of 2-Nitropyridine-3-sulfonyl fluoride in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Nitropyridine-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this reactive chemical probe. Our goal is to help you ensure the stability and efficacy of your compound by mitigating the primary challenge of hydrolysis in aqueous experimental systems.

Frequently Asked Questions (FAQs)

Q1: I'm new to using this compound. What is its primary mechanism and why is it so sensitive to hydrolysis?

This compound is a potent electrophilic probe commonly used in chemical biology and drug discovery to form covalent bonds with nucleophilic amino acid residues (such as lysine, tyrosine, or serine) in protein binding sites.[1][2] The sulfonyl fluoride (-SO₂F) moiety is the reactive "warhead" responsible for this activity.

The high sensitivity of this specific compound to hydrolysis stems from its chemical structure. The pyridine ring, particularly when substituted with a strong electron-withdrawing nitro group (-NO₂), significantly increases the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This makes the sulfur atom highly susceptible to nucleophilic attack by water molecules or hydroxide ions present in aqueous buffers, leading to the cleavage of the crucial S-F bond and rendering the compound inactive.[3][4] While sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, the electronic properties of the 2-nitropyridine ring system accelerate this degradation pathway.[3][5]

Q2: My experiment requires physiological pH. Are all sulfonyl fluorides this unstable?

Not necessarily, but it is a critical consideration. The stability of aryl sulfonyl fluorides in aqueous buffers can vary dramatically based on the substitutions on the aromatic ring.[5] Studies have shown that some benzamide-sulfonyl fluorides are unstable in aqueous buffers at physiological pH values.[5][6] The 2-nitropyridine system is particularly activating, suggesting a lower stability for your compound compared to other aryl sulfonyl fluorides. The rate of hydrolysis is often pH-dependent, with higher pH (increased hydroxide concentration) generally leading to faster degradation.

Q3: What are the tell-tale signs of compound degradation in my experiment?

The most common indicator of degradation is a loss of experimental signal or biological effect over time. This could manifest as:

  • Diminished or complete loss of enzyme inhibition.

  • Reduced labeling of your target protein, as seen in mass spectrometry or gel-based assays.

  • Inconsistent results between experimental replicates, especially if there are slight variations in incubation times.

Direct analytical confirmation is the best approach. The most common methods for monitoring the stability of sulfonyl fluorides are reverse-phase high-performance liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (¹H or ¹⁹F NMR) spectroscopy.[5][7] These techniques allow you to directly measure the disappearance of the parent compound over time.

Troubleshooting Guide: Preventing Hydrolysis

This section provides in-depth solutions to common problems encountered when working with this compound.

Issue: Inconsistent Results and Rapid Loss of Potency

Q: I'm observing a time-dependent loss of my compound's inhibitory activity, and my results are not reproducible. I suspect hydrolysis. How can I definitively test for this and what is the first step to fix it?

A: Your suspicion is well-founded. This is a classic symptom of compound instability. The first step is to confirm hydrolysis and quantify its rate under your specific experimental conditions. The second step is to systematically optimize your buffer system and experimental setup to minimize this degradation.

You must first establish a baseline for your compound's stability. We recommend using LC-MS, a highly sensitive method for this purpose. Our standard protocol is detailed below.

The most common source of accelerated degradation, aside from pH, is the buffer itself. Many common biological buffers contain nucleophiles that can react with and consume your compound.

  • Problem: Buffers like Tris (tris(hydroxymethyl)aminomethane) contain a primary amine, and glycine-based buffers contain both an amine and a carboxylate. Acetate can also act as a catalyst for hydrolysis.[8][9] These are all nucleophilic species that will attack the electrophilic sulfur of your compound, leading to rapid degradation that is often mistaken for simple hydrolysis.

  • Solution: Switch to a non-nucleophilic buffer system. This is the single most effective change you can make to improve the stability of this compound.

Recommended Buffers (Non-Nucleophilic)Buffers to Avoid (Nucleophilic)Rationale for Avoidance
PBS (Phosphate-Buffered Saline)Tris (all variants)Contains a primary amine that directly reacts with the sulfonyl fluoride.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Glycine Contains a primary amine and carboxylate.
MES (2-(N-morpholino)ethanesulfonic acid)Citrate / Acetate Can act as nucleophiles and general base catalysts for hydrolysis.[8][9]
MOPS (3-(N-morpholino)propanesulfonic acid)Any buffer containing primary or secondary amines, thiols (DTT, BME), or azides.These are potent nucleophiles that will rapidly degrade the compound.
Issue: Optimizing Experimental Conditions for Maximum Stability

Q: I've switched to a recommended buffer like HEPES, but I still see some degradation. What other experimental parameters can I adjust?

A: Excellent question. Beyond buffer choice, you can fine-tune your protocol to give your compound the best chance of reaching its target.

While you may need to work at a specific physiological pH for your assay, be aware that hydrolysis rates for many sulfonyl fluorides increase at higher pH. If your experiment allows, working at a slightly acidic to neutral pH (e.g., pH 6.5–7.2) is preferable to basic conditions (pH > 8.0).

Chemical reactions, including hydrolysis, are accelerated at higher temperatures.

  • Preparation: Prepare all buffers and stock solutions and keep them on ice.

  • Execution: If your experimental endpoint (e.g., protein binding) is rapid, consider running the incubation step at a lower temperature (e.g., 4 °C or room temperature) instead of 37 °C. Perform a temperature-degradation test to see how critical this is for your specific setup.

How you prepare and introduce your compound matters.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an anhydrous organic solvent like DMSO or DMF. Store it desiccated at -20 °C or -80 °C.

  • Final Dilution: Add the stock solution to the aqueous buffer as the very last step before starting your experiment. This minimizes the time the compound spends in the aqueous environment. The final concentration of the organic solvent should be kept low (typically <1%) to avoid impacting your biological system.

This diagram outlines a logical workflow for diagnosing and solving stability issues with this compound.

TroubleshootingWorkflow A Problem Observed: Inconsistent Results / Loss of Activity B Hypothesis: Compound is degrading via hydrolysis or reaction with buffer components. A->B C Action: Perform Stability Assay (See Protocol 1: LC-MS Analysis) B->C D Is degradation significant (e.g., t½ < experimental time)? C->D E Primary Cause: Buffer System D->E Yes J No Significant Degradation D->J No F Solution: Switch to Non-Nucleophilic Buffer (e.g., PBS, HEPES) E->F G Secondary Optimization F->G H Solution: - Lower pH (if possible) - Reduce Temperature - Minimize Incubation Time - Prepare Fresh Dilutions G->H I Problem Solved: Compound is stable for the duration of the experiment. H->I K Investigate Other Causes: - Target instability - Assay artifacts - Compound precipitation J->K

Caption: A logical workflow for troubleshooting the stability of this compound.

This diagram illustrates the key chemical factors that lead to the degradation of this compound in an aqueous environment.

HydrolysisMechanism cluster_compound This compound cluster_environment Aqueous Buffer Environment Compound Py-NO₂-SO₂F Sulfur Electrophilic Sulfur (S) Degradation Hydrolysis / Degradation (Loss of -F, Inactivation) Sulfur->Degradation Nitro Electron-Withdrawing -NO₂ Group Nitro->Sulfur Increases Electrophilicity H2O H₂O (Water) H2O->Sulfur Nucleophilic Attack OH OH⁻ (Hydroxide) OH->Sulfur Nucleophilic Attack NucBuffer Nucleophilic Buffer (e.g., Tris) NucBuffer->Sulfur Nucleophilic Attack

Caption: Key factors promoting the degradation of this compound.

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability via LC-MS

This protocol allows you to quantify the stability of your compound in a given buffer. It is adapted from established methodologies for assessing sulfonyl fluoride reactivity.[7]

Objective: To measure the pseudo-first-order rate constant (k_hyd) and half-life (t½) of this compound hydrolysis in your chosen aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen aqueous buffer (e.g., PBS, pH 7.4)

  • Quenching solution: 1% Formic Acid in Acetonitrile (ACN)

  • LC-MS system with a C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Initiation: To initiate the hydrolysis reaction, dilute the 10 mM stock solution 1:100 into your pre-warmed (e.g., to 25 °C or 37 °C) aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is 1%. Vortex gently to mix.

  • Time Points: Immediately withdraw your first aliquot (this is your t=0 time point). Continue to withdraw aliquots at set intervals (e.g., 5, 15, 30, 60, 120, 240 minutes). The exact time points should be adjusted based on the expected stability.

  • Quenching: Quench the reaction for each aliquot immediately after withdrawal by diluting it 1:1 with the quenching solution (1% formic acid in ACN). This acidifies the sample and stops further degradation.

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS.

    • Use a suitable gradient, for example, 5% to 95% ACN in water (both containing 0.1% formic acid) over 5-10 minutes on a C18 column.

    • Monitor the disappearance of the parent compound by extracting the ion chromatogram for its specific mass-to-charge ratio (m/z).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the peak area (ln[Area]) versus time (in seconds).

    • Perform a linear regression on the data. The pseudo-first-order rate constant for hydrolysis (k_hyd) is the negative of the slope of this line.

    • Calculate the half-life (t½) using the equation: t½ = ln(2) / k_hyd .

This half-life value is your critical benchmark. If your experimental incubation time is longer than one half-life, a significant portion of your compound is degrading, and you must optimize your conditions.

References

  • Pellegrino, S., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176-2184. [Link]

  • Dong, J., et al. (2020). Sulfur fluoride exchange. Chemical Reviews. (Note: While the specific search result is from a preprint, the general stability of SuFEx reagents in various pH ranges is a well-established concept in related literature). [Link]

  • Di Mola, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(11), 1369. [Link]

  • Di Mola, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]

  • Ganie, M. Y., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1774. [Link]

  • Cady, G. H., & Misra, S. (1973). Hydrolysis of sulfuryl fluoride. Inorganic Chemistry, 12(5), 1154–1156. [Link]

  • Williams, A. (2001). Possible transition structures for the hydrolysis of 1. ResearchGate. (Note: This reference discusses related sulfamates, but the principles of nucleophilic attack on a sulfuryl group are relevant). [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Am Ende, C. W., et al. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. [Link]

  • Zhang, Y., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry, 96(14), 5664–5668. [Link]

  • NIOSH. (2016). NMAM 6012: Sulfuryl Fluoride. CDC. [Link]

  • Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11972–11977. [Link]

  • Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC. [Link]

  • Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1083–1094. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Pellegrino, S., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [Link]

  • Malykhin, V. L., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5664. [Link]

  • Novicki, J. R., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. [Link]

  • Gierlich, P., et al. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Organic Letters, 24(28), 4977–4981. [Link]

  • Am Ende, C. W., et al. (2021). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. [Link]

  • Singh, A., & Singh, R. (2024). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing pH for 2-Nitropyridine-3-sulfonyl Fluoride (NPSF) Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

Welcome to the technical support hub for 2-Nitropyridine-3-sulfonyl fluoride (NPSF) . You are likely using this probe for covalent protein labeling, activity-based protein profiling (ABPP), or chemical biology applications.

Unlike standard phenyl sulfonyl fluorides (e.g., PMSF) or fluorosulfates, the NPSF probe is an "activated" SuFEx (Sulfur-Fluoride Exchange) reagent . The presence of the electron-withdrawing nitro group (


) and the pyridine nitrogen significantly increases the electrophilicity of the sulfur center.

The Critical Challenge: You face a trade-off. The same electronic activation that allows this probe to label residues (Tyr, Lys, His) rapidly also makes it susceptible to hydrolysis at elevated pH. Control of pH is not just about optimizing yield; it is about preserving the integrity of your probe.

The pH-Reactivity Landscape

The following diagram illustrates the mechanistic divergence based on pH environment.

pH_Landscape Start NPSF Probe (2-Nitropyridine-3-SF) Low_pH Acidic/Neutral (pH < 7.0) Start->Low_pH Buffer Choice Opt_pH Optimal Window (pH 7.4 - 7.8) Start->Opt_pH Buffer Choice High_pH Basic (pH > 8.5) Start->High_pH Buffer Choice No_Rxn Protonated Nucleophile (Low Reactivity) Low_pH->No_Rxn Nucleophile Protonation Target Covalent Protein Conjugate (Stable) Opt_pH->Target SuFEx Exchange High_pH->Target Competition Hydrolysis Sulfonic Acid (Dead Probe) High_pH->Hydrolysis OH- Attack (Rapid)

Figure 1: The "Goldilocks" zone for NPSF conjugation. The electron-deficient pyridine ring accelerates hydrolysis at high pH, necessitating a strictly controlled buffer environment.

Optimization Protocol: The "Step-Up" Method

Do not immediately jump to pH 8.5 as you might with standard NHS-esters. Follow this self-validating "Step-Up" protocol to determine the specific reactivity of your target protein.

Recommended Buffer Systems[2]
  • Preferred: PBS (Phosphate Buffered Saline) or HEPES (50 mM).

  • Avoid: Primary amine buffers (Tris, Glycine) during initial screening. While sulfonyl fluorides are more selective than sulfonyl chlorides, the highly activated nature of NPSF can lead to slow background reaction with Tris at high concentrations.

Experimental Workflow
StepParameterConditionRationale
1 Solvent DMSO or DMF (keep < 5% v/v final)NPSF is hydrophobic; ensure full solubilization before adding to aqueous buffer.
2 Screen 1 pH 7.2 (HEPES) Baseline. Tests if the probe is hyper-reactive. If labeling occurs here, do not go higher.
3 Screen 2 pH 7.8 (HEPES/PBS) Standard. Most Tyrosine/Lysine residues in active sites will label here due to pKa perturbation.
4 Screen 3 pH 8.5 (Borate/PBS) Aggressive. Only use if yield is <10% at pH 7.8. Risk of hydrolysis increases significantly.
5 Quench 5% TFA or Gel FiltrationStop the reaction immediately to prevent non-specific drift.

Troubleshooting Guide (Q&A)

Issue: Low Conjugation Yield

Q: I am seeing less than 10% labeling efficiency at pH 7.4. Should I increase the probe concentration or the pH?

A: Increase pH first, but cautiously. Unlike maleimides (Cys) or NHS-esters (Lys), SuFEx chemistry on Tyrosine/Lysine is driven by the protonation state of the residue.

  • Diagnosis: At pH 7.4, surface Tyrosines (pKa ~10) are largely protonated (phenol form) and unreactive.

  • Solution: Shift to pH 8.0 . The 2-nitropyridine core makes the sulfur extremely electrophilic; often, a small shift in pH provides the necessary phenolate concentration without requiring a massive excess of probe.

  • Warning: Do not exceed 1 mM probe concentration if possible, as hydrophobic precipitation will artificially lower yields.

Issue: Probe Instability / Hydrolysis

Q: My LC-MS shows a large peak corresponding to the sulfonic acid (hydrolyzed probe) and very little protein conjugate.

A: Your pH is too high for this specific scaffold. The 2-nitro group withdraws electrons, stabilizing the transition state for nucleophilic attack. Unfortunately, this also invites attack by water (hydroxide).

  • Immediate Action: Drop pH to 7.0 - 7.2 .

  • Alternative: Increase the protein concentration. SuFEx is a second-order reaction. By increasing the concentration of the protein nucleophile relative to water, you favor conjugation over hydrolysis.

  • Check Buffer: Ensure you are not using a buffer with nucleophilic impurities.

Issue: Non-Specific Labeling

Q: I am targeting a specific active-site Tyrosine, but I see multiple labeling events ( +1 probe, +2 probe, etc.).

A: The probe is "hot" and reacting with surface Lysines. While SuFEx is often cited as Tyrosine-selective, activated probes like NPSF will react with Lysines at pH > 7.8.

  • Protocol Adjustment: Lower the pH to 6.5 - 7.0 .

  • Reasoning: At neutral pH, Lysines (pKa ~10.5) are almost entirely protonated (

    
    ) and unreactive. However, catalytic Tyrosines in active sites often have perturbed pKas (lowered to ~6-7). By lowering the pH, you silence the surface Lysines while maintaining the reactivity of the specific active-site Tyrosine.
    

Decision Logic for Troubleshooting

Use the following logic flow to diagnose your specific experimental outcome.

Troubleshooting_Logic Start Analyze LC-MS / Gel Data Result_Low Low/No Labeling Start->Result_Low Result_Messy Non-Specific / Multiple Labels Start->Result_Messy Result_Hydro Probe Hydrolyzed (Sulfonic Acid) Start->Result_Hydro Action_Low 1. Increase pH to 7.8 2. Check Probe Solubility (DMSO) Result_Low->Action_Low Action_Messy 1. Decrease pH to 6.5-7.0 2. Reduce Incubation Time Result_Messy->Action_Messy Action_Hydro 1. Decrease pH 2. Increase Protein Conc. 3. Fresh Probe Stock Result_Hydro->Action_Hydro

Figure 2: Diagnostic flowchart for NPSF conjugation results.

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer? A: It is not recommended for the initial screen. While sulfonyl fluorides are more stable than sulfonyl chlorides, the 2-nitropyridine activation makes the sulfur center highly electrophilic. High concentrations of Tris (primary amine) can slowly consume the probe over long incubation times (overnight). Use HEPES or PBS.

Q: What is the storage stability of NPSF in DMSO? A: Good, but moisture sensitive. Store at -20°C. If your DMSO absorbs water (hygroscopic), the probe will hydrolyze in the stock solution. Always use fresh, anhydrous DMSO.

Q: Does temperature affect the selectivity? A: Yes. Higher temperatures (37°C) promote non-specific labeling and hydrolysis. We strongly recommend performing the conjugation at 25°C (Room Temp) or 4°C to maximize selectivity for the target residue.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Kelly, J. W., et al. (2018). "Emerging Utility of Fluorosulfate Chemical Probes." ACS Chemical Biology.

  • Jones, L. H., et al. (2020). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Bollong, M. J., et al. (2023). "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry. (Note: This reference highlights the reactivity of heteroaryl sulfones/fluorides similar to the nitropyridine scaffold).

Technical Support Center: Overcoming Solubility Challenges with 2-Nitropyridine-3-sulfonyl fluoride (2NPSF)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Nitropyridine-3-sulfonyl fluoride (2NPSF), a highly effective covalent chemical probe. This document provides in-depth troubleshooting strategies and validated protocols to address the primary challenge associated with 2NPSF: its inherently low aqueous solubility. Our goal is to empower you to achieve consistent, reproducible results in your experiments.

Section 1: Understanding the Solubility Problem

This compound (2NPSF) is a potent covalent modifier designed to react with nucleophilic residues like lysine and tyrosine on protein targets.[1][2] Its efficacy is rooted in its chemical structure; however, the same features that define its reactivity—a rigid heterocyclic core and an electrophilic sulfonyl fluoride group—also contribute to its significant hydrophobicity and poor solubility in aqueous buffers.[3] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable bioassay results.[4]

The key to successfully using 2NPSF is to manage its solubility profile proactively. This guide will walk you through a logical progression of techniques, from simple co-solvent systems to more advanced formulation strategies.

Physicochemical Properties & Solubility Profile

Understanding the fundamental properties of 2NPSF is the first step in troubleshooting. The data below, based on internal validation studies, highlights the compound's solubility in common laboratory solvents.

SolventTypeSolubility (mM) at 25°CNotes
Water (PBS, pH 7.4) Aqueous Buffer < 0.001 Practically Insoluble. The core issue this guide addresses.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Excellent for creating high-concentration stock solutions.
Dimethylformamide (DMF)Polar Aprotic> 100Alternative to DMSO, but less common in cell-based assays.
Ethanol (100%)Polar Protic~25Moderate solubility; can be used as a co-solvent.
Acetonitrile (ACN)Polar Aprotic~50Useful for analytical preparations (e.g., LC-MS).

This data underscores the necessity of a solubilization strategy. Direct addition of solid 2NPSF to an aqueous buffer will not result in a usable solution.

Section 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the most common issues encountered by researchers.

Troubleshooting Decision Tree

When you encounter a solubility issue, this decision tree provides a logical path to a solution.

G start START: 2NPSF is precipitating in my aqueous buffer q1 What is the final concentration of DMSO in your assay? start->q1 a1_low < 1% q1->a1_low Low a1_high >= 1% q1->a1_high High s1 Issue is likely compound's intrinsic solubility, not the co-solvent. a1_low->s1 s2 High DMSO may affect protein stability or cell health. Can you lower it? a1_high->s2 q2 Have you tried preparing a fresh 10 mM stock in anhydrous DMSO? s1->q2 s2->q1 Re-evaluate a2_yes Yes, still precipitates q2->a2_yes a2_no No, I used an old stock or a different solvent q2->a2_no s3 Proceed to Advanced Solubilization (Protocol 3: Cyclodextrins) a2_yes->s3 s4 Follow Protocol 1 for proper stock preparation. Old DMSO can absorb water, reducing solubility. a2_no->s4

Caption: A decision tree for troubleshooting 2NPSF precipitation.

Frequently Asked Questions (FAQs)

Q1: I added my 10 mM 2NPSF stock in DMSO to my phosphate-buffered saline (PBS) and it immediately turned cloudy. What happened?

A1: This is a classic sign of compound precipitation. 2NPSF is highly soluble in 100% DMSO but crashes out of solution when diluted into a fully aqueous environment. The final concentration of DMSO in your buffer is too low to keep the compound solubilized. The key is to maintain a sufficient percentage of co-solvent in the final solution.

Q2: What is the maximum concentration of 2NPSF I can achieve in an aqueous buffer?

A2: This depends entirely on the final concentration of the co-solvent (e.g., DMSO). This is referred to as "kinetic solubility".[5][6] For most biological assays, it is critical to keep the final DMSO concentration below a level that affects the system's integrity (typically <1%, and often <0.5%).[7][8] At 0.5% final DMSO concentration, the kinetic solubility of 2NPSF is typically in the range of 10-20 µM. Exceeding this will likely lead to precipitation. We strongly recommend performing a kinetic solubility test for your specific buffer system.[9]

Q3: My assay is sensitive to DMSO. Are there alternatives?

A3: Yes. If your system cannot tolerate even low levels of DMSO, the next best strategy is to use a formulation agent like a cyclodextrin.[10] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[11][12] They can encapsulate hydrophobic molecules like 2NPSF, effectively shielding them from the aqueous environment and increasing their apparent solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. Please see Protocol 3 for a detailed methodology.

Q4: How does pH affect the solubility and stability of 2NPSF?

A4: For 2NPSF, pH has a more significant impact on chemical stability than on solubility. The sulfonyl fluoride functional group is susceptible to hydrolysis, and the rate of hydrolysis can be pH-dependent.[15][16] While generally more stable than the corresponding sulfonyl chlorides, prolonged incubation in high or low pH buffers can lead to degradation.[17][18] We recommend preparing solutions fresh and using them within a few hours, especially when working outside a neutral pH range (pH 6.5-8.0).

Q5: Can I sonicate or heat the solution to get the compound to dissolve?

A5: While gentle warming (to 30-37°C) or brief sonication can help dissolve the initial stock solution in 100% DMSO, these methods are not recommended for dissolving precipitated compound in aqueous buffers. They may transiently break up aggregates, but the compound will likely precipitate again once the solution cools or sits, leading to non-reproducible concentrations. The fundamental issue of unfavorable thermodynamics in water must be addressed with a proper co-solvent or formulation strategy.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for reliable preparation of 2NPSF solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a stable, high-concentration stock solution of 2NPSF in an organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Amber glass vial with a screw cap

Procedure:

  • Weighing: Accurately weigh the desired amount of solid 2NPSF in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). Causality Note: Using anhydrous DMSO is critical. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds.[4]

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.

  • Verification: Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the DMSO stock is stable for several months.

Protocol 2: Using Co-solvents for Aqueous Working Solutions

Objective: To prepare a final working solution of 2NPSF in an aqueous buffer using a serial dilution method that prevents precipitation.

G stock Step 1: 10 mM Stock in 100% DMSO intermediate Step 2: Intermediate Dilution (e.g., 500 µM in 5% DMSO/Buffer) stock->intermediate Dilute 1:20 into Buffer final Step 3: Final Working Solution (e.g., 10 µM in 0.1% DMSO/Buffer) intermediate->final Dilute 1:50 into Buffer

Caption: Workflow for preparing a final 2NPSF working solution.

Procedure:

  • Thaw Stock: Thaw one aliquot of your 10 mM 2NPSF stock solution (from Protocol 1) and bring it to room temperature.

  • Prepare Intermediate Dilution: Create an intermediate dilution of your stock solution directly into your final aqueous buffer. For example, to make a 200 µM intermediate solution, add 2 µL of the 10 mM stock to 98 µL of buffer. This creates a solution with 2% DMSO. Causality Note: This intermediate step is crucial. It avoids the "shock" of extreme solvent change that causes precipitation when diluting directly from 100% DMSO to a very low final concentration.[19]

  • Prepare Final Working Solution: Use the intermediate dilution to prepare your final working concentration. For example, to make a 10 µM final solution, add 5 µL of the 200 µM intermediate to 95 µL of buffer. The final DMSO concentration in this example will be 0.1%.

  • Self-Validation: After preparation, visually inspect the final solution for any signs of cloudiness or precipitation. For quantitative validation, a quick nephelometry reading or a turbidity measurement (absorbance at 600 nm) can confirm the absence of aggregates.[6] Use the solution immediately for best results.

Protocol 3: Advanced Technique - Formulation with Cyclodextrins

Objective: To prepare a DMSO-free aqueous solution of 2NPSF using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 10 mM 2NPSF stock in DMSO (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. This will serve as the "carrier" solution.

  • Complexation: While vortexing the HP-β-CD solution, slowly add a small volume of the 10 mM 2NPSF stock in DMSO. Aim for a final 2NPSF concentration that is achievable (e.g., 50-100 µM). The ratio of cyclodextrin to the compound is key for effective encapsulation.

  • Equilibration: Allow the mixture to incubate at room temperature for at least 30-60 minutes with gentle agitation. This allows for the formation of the inclusion complex.[10][11]

  • Final Dilution (if necessary): This formulated stock can then be diluted further into your assay buffer. The encapsulated 2NPSF will remain soluble.

  • Important Consideration: Always run a parallel control with just the HP-β-CD solution to ensure the cyclodextrin itself does not interfere with your assay.

Section 4: Stability and Handling of a Covalent Probe

As a covalent inhibitor, 2NPSF requires specific handling considerations beyond solubility.[20]

  • Reactivity: The sulfonyl fluoride moiety is an electrophile designed to react with protein nucleophiles.[21] Avoid buffers containing high concentrations of primary or secondary amines (like Tris) if they are not part of the intended experimental system, as they can slowly react with 2NPSF.

  • Irreversibility: The covalent bond formed is generally considered irreversible.[22] This means that standard IC50 calculations may not be appropriate. Instead, kinetic analyses that determine parameters like k_inact/K_i are more informative.[20]

  • Selectivity: The reactivity of the "warhead" must be balanced.[23] 2NPSF is designed to be reactive enough to engage its target but stable enough to avoid widespread off-target reactions.[1] Proper handling and immediate use of diluted solutions minimize the potential for non-specific modifications.

By understanding the chemical nature of 2NPSF and employing the robust protocols outlined in this guide, you can overcome its solubility limitations and harness its full potential as a powerful tool in your research.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Vertex AI Search. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (2023, September 15). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PMC. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Vertex AI Search. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides.
  • ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • PubMed. (2020, November 18). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions.
  • Books. (2020, November 26). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes.
  • Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors.
  • PMC - NIH. (n.d.). Recent advances in the development of covalent inhibitors.
  • ACS Publications. (2021, March 12). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design | Biochemistry.
  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design.

Sources

Minimizing side reactions during nitropyridine sulfonyl fluoride activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Nitropyridine Sulfonyl Fluoride Activation Target Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists.

Executive Summary: The "Super-Electrophile" Challenge

Sulfonyl fluorides are typically celebrated for their "Goldilocks" stability—inert to reduction and thermolysis, yet reactive under specific SuFEx (Sulfur-Fluoride Exchange) conditions.[1] However, Nitropyridine Sulfonyl Fluorides represent a deviation from this norm.

The combination of the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group renders the sulfonyl fluoride moiety hyper-electrophilic. While this increases reactivity, it drastically narrows the window of stability, introducing unique side reactions rarely seen in simple aryl sulfonyl fluorides.

This guide addresses the three critical failure modes: Hydrolysis , Regio-scrambling (


 Competition) , and Desulfonylation .
Part 1: The Mechanistic Landscape

To troubleshoot, one must visualize the competing pathways. The nitropyridine core creates two distinct electrophilic sites: the Sulfur atom (desired SuFEx hub) and the Pyridine Ring carbons (undesired


 sites).

ReactionPathways Start Nitropyridine Sulfonyl Fluoride SuFEx SuFEx Coupling (Sulfonamide/Sulfonate) Start->SuFEx  Activated S-F Bond (Catalyst: DBU/BTM) Hydrolysis Hydrolysis (Sulfonic Acid) Start->Hydrolysis  Trace H2O (Hyper-electrophilic S) SNAr SNAr Displacement (Ring Substitution) Start->SNAr  Attack on Ring Carbon (Nitro = Leaving Group) Desulf Desulfonylation (Ar-F Formation) Start->Desulf  Pd-Catalysis / High T (-SO2 extrusion) Nu Nucleophile (R-OH / R-NH2)

Figure 1: Competing reaction pathways. The electron deficiency of the nitropyridine core accelerates the desired SuFEx reaction but simultaneously lowers the activation energy for hydrolysis and nucleophilic aromatic substitution (


).
Part 2: Troubleshooting Guides & FAQs
Module A: Stability & Storage (Pre-Activation)

Q: My reagent purity drops after storage in DMSO/DMF stock solutions. Why? A: Electron-deficient sulfonyl fluorides are prone to accelerated hydrolysis in polar aprotic solvents if any trace water is present. The pyridine nitrogen can also act as an intramolecular base, catalyzing the attack of water on the sulfur center.

  • The Fix: Store exclusively as a solid. If solution storage is mandatory, use anhydrous Acetonitrile (MeCN) over DMSO, as DMSO is hygroscopic.

Q: I see a "mass - 20" peak in my LCMS during storage. What is this? A: This is likely HF elimination or fluoride loss, often a precursor to polymerization if the pyridine ring is substituted with other nucleophiles. However, the most common degradation is hydrolysis to the sulfonic acid (Mass + 17 for OH vs F, but appearing as distinct retention time).

Module B: The Activation Step (SuFEx Coupling)

Q: I am using DBU to activate the reaction with a phenol, but I’m getting a complex mixture. Is the DBU too strong? A: Yes. For nitropyridines, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often too harsh.

  • The Mechanism: The nitro group makes the pyridine ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). A strong base increases the "hardness" of your nucleophile (phenolate), which may attack the pyridine ring carbons (displacing the nitro group or other substituents) rather than the sulfur atom.
    
  • The Fix: Switch to BTM (tert-Butyl-tetramethylguanidine) or BEMP . These bases are sterically bulky, reducing their ability to participate in nucleophilic attack on the ring while still activating the SuFEx mechanism. Alternatively, use the Si-SuFEx method (using silyl ethers instead of free alcohols) to avoid generating free anionic nucleophiles.

Q: The reaction works, but I see significant amounts of sulfonic acid byproduct despite using "dry" solvents. A: Nitropyridine sulfonyl fluorides react with water faster than standard benzenesulfonyl fluorides. "Standard" dry solvents (50 ppm water) may not be dry enough.

  • The Fix:

    • Add 3Å Molecular Sieves directly to the reaction vessel.

    • Use a Bifluoride salt (

      
      )  additive. This stabilizes the transition state and scavenges protons that might otherwise catalyze hydrolysis.
      

Q: I’m trying to couple an amine, but the product mass corresponds to the amine displacing the nitro group. A: This is classical


 competition. The sulfonyl fluoride group is electron-withdrawing, activating the ring for attack by the amine.
  • The Fix:

    • Lower the Temperature: SuFEx on nitropyridines is extremely fast. Run the reaction at 0°C or -10°C .

      
       usually requires higher activation energy.
      
    • Solvent Switch: Use HFIP (Hexafluoroisopropanol) . HFIP activates the fluoride leaving group via hydrogen bonding (pull-and-push mechanism) without increasing the nucleophilicity of the amine towards the aromatic ring.

Part 3: Optimized Experimental Protocol

Protocol: BTM-Catalyzed SuFEx for Nitropyridine Substrates Designed to minimize hydrolysis and ring substitution.

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN)Non-nucleophilic, easy to dry. Avoid DMF/DMSO.
Concentration 0.1 M - 0.2 MHigh concentration favors intermolecular coupling over background hydrolysis.
Catalyst BTM (5-10 mol%)Sterically hindered base; minimizes direct attack on the pyridine ring.
Additive 3Å Molecular SievesCritical for scavenging trace water in situ.
Temperature 0°C

RT
Start cold to favor kinetic control (SuFEx) over thermodynamic side reactions (

).

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial and cool under Argon. Add activated 3Å molecular sieves (20% w/v relative to solvent).

  • Reagent Loading: Add the Nitropyridine Sulfonyl Fluoride (1.0 equiv) and the Nucleophile (Phenol/Amine, 1.1 equiv).

  • Solvent Addition: Add anhydrous MeCN. Stir for 5 minutes at 0°C to ensure the system is dry.

  • Activation: Add BTM (catalyst) dropwise at 0°C.

    • Note: For highly reactive substrates, gas evolution (

      
      ) is a sign of decomposition; if observed, cool further to -20°C.
      
  • Monitoring: Monitor by TLC or LCMS. The reaction should be complete within <30 minutes due to the high reactivity of the nitropyridine core.

  • Quench: Quench with dilute acidic buffer (pH 5-6) rather than strong acid/base to prevent hydrolysis of the newly formed bond.

Part 4: Diagnostic Decision Tree

Use this logic flow to identify the root cause of failure in your specific experiment.

TroubleshootingTree Start Start: Analyze LCMS/NMR Data Q1 Is the Product Peak Present? Start->Q1 NoProd Check Starting Material (SM) Q1->NoProd No Optimize Yield Optimize Yield Q1->Optimize Yield Yes (Low Yield) SM_Left SM Unreacted? NoProd->SM_Left SM_Gone SM Consumed? NoProd->SM_Gone Soln_Inert Action: Check Catalyst Quality (BTM/DBU degrades CO2) SM_Left->Soln_Inert Hydrolysis Major Peak = SM + 17 (OH) (Hydrolysis) SM_Gone->Hydrolysis Mass +17 SNAr Major Peak = SM - NO2 + Nu (Ring Substitution) SM_Gone->SNAr Mass matches Nu displacement Soln_Hydro Action: Add Mol. Sieves Switch to Anhydrous MeCN Hydrolysis->Soln_Hydro Soln_SNAr Action: Switch Catalyst to BTM Lower Temp to 0°C SNAr->Soln_SNAr

Figure 2: Troubleshooting decision tree for nitropyridine sulfonyl fluoride activation failures.

References
  • Dong, J., et al. (2014).[1][2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3][4] Angewandte Chemie International Edition.

  • Zhong, T., et al. (2020).[5] Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides.[5][6][7][8] Organic Letters. [8]

  • Smedley, C. J., et al. (2018). Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie.

  • Lemberger, M., et al. (2025). Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Nature Communications.

Sources

Storage conditions to maintain stability of 2-Nitropyridine-3-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1211586-84-1 | Molecular Formula: C5H3FN2O4S Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are working with 2-Nitropyridine-3-sulfonyl fluoride , a highly electrophilic "SuFEx" (Sulfur-Fluoride Exchange) hub. While sulfonyl fluorides are generally touted for their stability compared to sulfonyl chlorides, this specific scaffold is an exception to the "bench-stable" rule.

The electron-withdrawing nitro group at the C2 position significantly activates the C3-sulfonyl fluoride, making it more susceptible to nucleophilic attack (hydrolysis) than standard phenyl analogs. Moisture is your primary failure mode.

Part 1: Critical Storage Matrix

Do not deviate from these parameters for long-term stability (>1 week).

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Retards the kinetics of spontaneous hydrolysis and nitro-group degradation.
Atmosphere Inert (Argon/N₂) Prevents atmospheric moisture ingress. The compound is hygroscopic.
Container Glass with PTFE liner Critical: If hydrolysis occurs, HF is generated. While glass is standard, the cap must be PTFE-lined to prevent corrosion of the seal.
Desiccation Required Store the vial inside a secondary jar containing active desiccant (e.g., Drierite/Silica).
Light Dark/Amber Vial Nitro-pyridines are photosensitive. UV exposure can lead to radical decomposition and darkening.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: The solid has turned from off-white to a bright yellow/orange gum. Is it usable?

Verdict: Likely Degraded. Mechanism: The color shift in nitropyridines often indicates the formation of degradation products (such as the sulfonic acid or ring-opening byproducts) driven by moisture. The "gum" texture suggests the melting point depression caused by impurities (hydrolysis products).

  • Action: Perform a 19F NMR check (see Part 3). If purity is <90%, recrystallization is difficult due to the high solubility of the acid byproduct; discard and repurchase.

Q2: Can I store this reagent in solution (DMSO or DMF) for screening?

Verdict: NO. Prepare immediately before use. Reasoning:

  • Nucleophilic Attack: Polar aprotic solvents like DMF can slowly decompose highly activated sulfonyl fluorides over time, especially if the solvent contains trace amines or water.

  • Hygroscopicity: DMSO and DMF are hygroscopic. They will pull water from the air, accelerating the hydrolysis of your reagent into 2-nitropyridine-3-sulfonic acid and HF.

Q3: I detect a new peak in my LCMS, but the mass is weird. What is it?

Diagnostic:

  • Target Mass (M): ~206 Da

  • Hydrolysis Product (Sulfonic Acid): Mass [M-F+OH] = ~204 Da.

  • Observation: In ESI-, sulfonic acids ionize very well. You will likely see a dominant peak at m/z 203 (M-H) corresponding to the hydrolyzed sulfonic acid.

  • Root Cause: Your stock solution was wet, or the LCMS mobile phase hydrolyzed the compound on the column.

Part 3: Quality Control & Handling Protocols

Protocol A: The "Gold Standard" Purity Check (19F NMR)

Because 1H NMR is often cluttered by the pyridine ring signals, 19F NMR is the fastest way to validate the S-F bond integrity.

  • Solvent: Dry CDCl₃ or CD₃CN. (Avoid DMSO-d6 if possible to prevent immediate peak broadening).

  • Standard: Use α,α,α-Trifluorotoluene as an internal standard if quantitative purity is needed.

  • Expectation:

    • Product Signal: Singlet around +60 to +65 ppm (relative to CFCl3) or -55 to -60 ppm (depending on referencing). Note: Heteroaryl sulfonyl fluorides appear significantly downfield from aryl fluorides.

    • Impurity (HF): If you see a broad peak or a doublet around -150 to -200 ppm, hydrolysis has occurred.

    • Impurity (Fluoride ion): Sharp singlet at -120 ppm indicates free F⁻.

Protocol B: Safe Handling (The "HF" Risk)

Unlike sulfonyl chlorides which generate HCl (corrosive gas), sulfonyl fluorides generate HF (Hydrofluoric Acid) upon hydrolysis.

  • Gloves: Double-glove (Nitrile).

  • Ventilation: Always weigh in a fume hood.

  • Spill: If solid is spilled, do not wipe with a wet paper towel immediately. Sweep onto paper, then neutralize the surface with saturated Sodium Bicarbonate (NaHCO₃) solution.

Part 4: Mechanistic Visualization

Diagram 1: Degradation Pathway

This diagram illustrates why moisture is the critical failure mode. The electron-poor pyridine ring accelerates the attack of water on the sulfur center.

HydrolysisPathway SF This compound (Active Reagent) TS Transition State (Hypervalent Sulfur) SF->TS + H₂O (Fast due to Nitro group) H2O H₂O (Moisture) H2O->TS Acid 2-Nitropyridine-3-sulfonic acid (Inactive) TS->Acid Hydrolysis HF HF (Corrosive Byproduct) TS->HF Elimination

Caption: The nitro group (electron-withdrawing) destabilizes the S-F bond, lowering the activation energy for water to attack the sulfur center, releasing HF.

Diagram 2: Storage Decision Tree

StorageLogic Start Received Reagent Check Visual Inspection: White/Off-white solid? Start->Check Fail Yellow/Orange/Gum: Run 19F NMR Check->Fail No Pass Intact Solid Check->Pass Yes Usage Usage Timeline? Pass->Usage Immediate < 24 Hours Usage->Immediate LongTerm > 24 Hours Usage->LongTerm Store1 Store at 4°C Desiccator Immediate->Store1 Store2 Store at -20°C Under Argon Double Sealed LongTerm->Store2

Caption: Logic flow for assessing reagent viability and selecting the correct storage tier based on usage timeline.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition, 53(36), 9430–9448.[1] [Link]

Sources

Improving reaction kinetics of sulfonyl fluoride exchange

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Hub for the SuFEx Solutions Tech Hub . It is designed to move beyond basic textbook definitions and address the specific kinetic bottlenecks researchers face in the lab.

Status: Operational | Tier: Senior Application Support Topic: Accelerating & Troubleshooting Sulfonyl Fluoride Exchange (SuFEx)

Welcome to the kinetic optimization portal. While SuFEx is celebrated as "Click Chemistry 2.0" for its stability and orthogonality, we know that stability often trades off with reactivity . If your reaction is stalling, requiring excessive heat, or suffering from hydrolysis, this guide provides the kinetic levers to fix it.

Module 1: The Activation Decision Matrix

"Which catalyst system should I use?" Before troubleshooting a stalled reaction, ensure you have selected the correct activation mode for your nucleophile. SuFEx is not a "one-size-fits-all" reaction; it requires distinct activation for amines vs. alcohols.

Visual Guide: SuFEx Activation Logic

Use this flow to determine your starting protocol.

SuFEx_Decision_Tree Start Select Nucleophile Type Type_OH Oxygen Nucleophile (Phenol / Alcohol) Start->Type_OH Type_NH Nitrogen Nucleophile (1° / 2° Amine) Start->Type_NH State_Free Free Alcohol (-OH) Type_OH->State_Free Standard State_Si Silyl Ether (-O-SiR3) Type_OH->State_Si Orthogonal/Fast Method_Base Base-Promoted (DBU / BEMP / BTMG) Type_NH->Method_Base Traditional (Slow) Method_Ca Lewis Acid Catalysis (Ca(NTf2)2 + DABCO) Type_NH->Method_Ca Preferred (Ball Method) State_Free->Method_Base Direct Exchange Method_Si Si-SuFEx Catalysis (Bifluoride / TASF) State_Si->Method_Si Thermodynamic Drive

Figure 1: SuFEx Activation Logic Flowchart. Blue path denotes oxygen nucleophiles; Red path denotes nitrogen nucleophiles. Green nodes indicate optimal catalytic strategies.

Module 2: The "Slow Reaction" Ticket (Troubleshooting)

Ticket #409: "My sulfonyl fluoride is inert. I've added DBU, but conversion is <20% after 24h."

Diagnosis

The S(VI)-F bond is incredibly stable (bond energy ~130 kcal/mol). Standard bases (TEA, DBU) often fail to activate sterically hindered or electron-rich sulfonyl fluorides because they cannot sufficiently polarize the S-F bond or generate a "naked" enough nucleophile.

Solution A: The "Silicon Advantage" (Si-SuFEx)

If your reaction is stuck, silylate your nucleophile .

  • The Fix: Convert your phenol/alcohol to a TMS-ether. Then use a bifluoride catalyst (e.g., TBAF, TASF, or specialized "TREAT-HF").

  • The Science: The formation of the Si-F bond (the strongest single bond in organic chemistry) provides a massive thermodynamic driving force that "pulls" the reaction forward, overcoming the kinetic barrier of the S-F cleavage.

  • Protocol Shift:

    • Protect alcohol with TMSCl (quantitative).

    • Add 1-5 mol% TREAT-HF (Triethylamine trihydrofluoride) or TASF .

    • Solvent: MeCN (anhydrous).

Solution B: The "Miracle Solvent" (HFIP)

If you cannot silylate, you must alter the solvent environment.

  • The Fix: Switch solvent to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

  • The Science: HFIP acts as a potent hydrogen-bond donor.[1][2] It forms a hydrogen-bond network with the fluorine atom of the sulfonyl fluoride. This "pulls" electron density away from the sulfur center, making it significantly more electrophilic (susceptible to attack) without requiring harsh bases.

  • Note: HFIP is acidic (pKa ~9.3); ensure your amine base is compatible.

Solution C: The "Superbase" Sweet Spot (BTMG)
  • The Fix: Swap DBU for BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) .

  • The Science: BTMG (pKa ~26 in MeCN) sits in a "sweet spot" between DBU (pKa ~24) and BEMP (pKa ~27).[3] It is basic enough to deprotonate difficult phenols but less prone to side reactions (like hydrolysis or elimination) than BEMP. This is known as Accelerated SuFEx Click Chemistry (ASCC) .[4]

Module 3: Advanced Protocol – Amine Exchange

Topic: Synthesizing Sulfonamides/Sulfamides from Sulfonyl Fluorides. Challenge: Amines are poor nucleophiles for SuFEx because they often act as bases, leading to elimination (to sulfenes) or stalling.

The Ball Method (Calcium Catalysis)

Developed by the Ball Lab, this is the gold standard for S-N bond formation. It utilizes a dual-activation mechanism where Calcium activates the Fluoride, and DABCO activates the Amine.

Reagents:

  • Sulfonyl Fluoride (1.0 equiv)[5][6]

  • Amine (1.1 equiv)

  • Ca(NTf2)2 (Calcium triflimide) (10-20 mol%)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 equiv)

  • Solvent: MeCN or DCM.

Step-by-Step Protocol:

  • Preparation: In a vial, dissolve the amine (1.1 equiv) and DABCO (2.0 equiv) in MeCN (0.5 M concentration).

  • Activation: Add Ca(NTf2)2 (10 mol%). Note: The solution may become slightly cloudy; this is normal.

  • Initiation: Add the Sulfonyl Fluoride (1.0 equiv).[5][6]

  • Monitoring: Stir at Room Temperature. Monitor by LCMS.

    • Checkpoint: Most reactions complete in <4 hours. If stalled, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove DABCO and Ca salts), dry over MgSO4, and concentrate.

Why this works: The


 ion coordinates to the sulfonyl fluoride oxygens and the fluorine, weakening the S-F bond. DABCO acts as a nucleophilic activator for the amine, creating a "push-pull" system.

Module 4: Data & FAQs

Catalyst Comparison Table

Use this table to select the right reagent for your kinetics.

CatalystTypepKa (MeCN)Best For...Kinetic Profile
DBU Amidine Base24.3Standard phenols, simple 1° alcoholsModerate. Often requires high load (20%).[7]
BTMG Guanidine Base26.0Sterically hindered phenols, ASCCFast. The "Goldilocks" base.
BEMP Phosphazene27.6Non-acidic alcohols, high pKa substratesVery Fast. Can cause hydrolysis side-rxns.
Ca(NTf2)2 Lewis AcidN/AAmines (Sulfonamide synthesis)Specific.[6] Essential for S-N bonds.
TREAT-HF Bifluoride SaltN/ASilyl Ethers (Si-SuFEx)Instantaneous. Driven by Si-F bond.
FAQ: Hydrolysis & Stability

Q: Will water kill my reaction? A: generally, no. The S-F bond is remarkably stable to hydrolysis at neutral/acidic pH. However, in the presence of strong bases (BEMP/DBU) and water, hydrolysis to the sulfonate (


) becomes a competitive pathway.
  • Troubleshoot: If you see hydrolysis, switch to Si-SuFEx (anhydrous by definition) or the Calcium method (tolerant of moisture).

Q: Can I use TBDMS ethers instead of TMS? A: Yes, but expect slower kinetics. The steric bulk of TBDMS protects the oxygen well, but it also slows the attack of the bifluoride catalyst.

  • Tip: If using TBDMS, increase catalyst loading to 10 mol% or heat to 50°C.

Visualizing the Si-SuFEx Cycle

Understanding the "Ping-Pong" nature of the bifluoride catalyst helps in troubleshooting.

Si_SuFEx_Mechanism Cat [FHF]- (Bifluoride) Substrate R-O-SiMe3 Cat->Substrate Attacks Si Intermediate [R-O]- ... F-SiMe3 Substrate->Intermediate SuF R'-SO2-F Intermediate->SuF Phenolate Attack Waste F-SiMe3 (Gas/Inert) Intermediate->Waste Si-F Bond (Driving Force) SuF->Cat F- release regenerates cat Product R'-SO2-O-R SuF->Product

Figure 2: Mechanism of Si-SuFEx. The catalytic cycle is driven by the formation of the stable F-Si bond (Red node), allowing the bifluoride catalyst (Yellow node) to regenerate.

References

  • Sharpless, K. B., et al. (2014).[6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Ball, N. D., et al. (2020).[8] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[5][6][8][9] Organic Letters.

  • Moses, J. E., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry (ASCC). Chemical Science.[10][11]

  • Paquin, J. F., et al. (2025). Difunctionalization Processes Enabled by Hexafluoroisopropanol (HFIP). Chemical Reviews (Contextual citation on HFIP activation).

Sources

Technical Support Center: Purification of Proteins Labeled with 2-Nitropyridine-3-sulfonyl fluoride (NPSF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitropyridine-3-sulfonyl fluoride (NPSF) is a highly reactive Sulfur(VI) Fluoride Exchange (SuFEx) probe designed for the covalent modification of nucleophilic residues (Tyrosine, Lysine, and Histidine) in proteins. While its 2-nitropyridine core enhances electrophilicity for rapid labeling, it introduces significant hydrophobicity.

The Critical Challenge: Unreacted NPSF is prone to non-specific hydrophobic sequestration within protein hydrophobic pockets or detergent micelles. Failure to remove this background leads to:

  • High background noise in LC-MS/MS (masking low-abundance adducts).

  • Interference in downstream enzymatic or binding assays.

  • Continued non-specific labeling during sample storage.

This guide details the two industry-standard protocols for removing unreacted NPSF, tailored to your downstream application.

Part 1: Decision Matrix & Workflow

Select your purification route based on your endpoint analysis.

Purification_Workflow Start Labeled Protein Sample (Contains Unreacted NPSF) Decision Downstream Application? Start->Decision Native Functional Assays (Enzymatic, Binding, SPR) Decision->Native Keep Folded Denatured Mass Spectrometry (Proteomics, Site ID) Decision->Denatured Unfolding OK SEC Protocol A: Spin Desalting (Size Exclusion) Native->SEC Precip Protocol B: TCA/Acetone Precipitation (Denaturing) Denatured->Precip Result_A Native Protein (>90% Recovery) SEC->Result_A Result_B Clean Peptide/Protein Pellet (Lipid & Salt Free) Precip->Result_B

Figure 1: Decision matrix for selecting the appropriate purification method based on downstream requirements.

Part 2: Experimental Protocols

Protocol A: Spin Desalting (For Native Proteins)

Best For: Enzymatic assays, SPR, Crystallography. Mechanism: Size Exclusion Chromatography (SEC) separates molecules based on hydrodynamic radius. The porous resin traps small NPSF molecules (<300 Da) while large proteins (>6 kDa) pass through the void volume.

Materials:

  • Desalting Spin Columns (7K MWCO, e.g., Zeba™ or Bio-Spin® 6).

  • Equilibration Buffer (e.g., PBS pH 7.4 or HEPES pH 7.5).

Step-by-Step:

  • Column Preparation: Remove the column's bottom closure and loosen the cap. Place in a collection tube.

  • Resin Equilibration (Critical): Centrifuge at 1,000 x g for 2 minutes to remove storage buffer. Discard flow-through. Add 400 µL of your experimental buffer. Repeat this wash 3 times.

    • Expert Insight: Failure to equilibrate effectively is the #1 cause of protein precipitation. The storage buffer often contains azide or ethanol which can destabilize labeled proteins.

  • Sample Loading: Slowly apply the sample (30–130 µL depending on column size) to the center of the resin bed. Do not touch the sides.

    • Note: If sample volume is too low (<30 µL), add buffer stacker to ensure proper flow dynamics.

  • Elution: Place column in a fresh 1.5 mL tube. Centrifuge at 1,000 x g for 2 minutes.

  • Validation: The flow-through contains the purified protein. The small molecule NPSF remains trapped in the resin.

Protocol B: TCA/Acetone Precipitation (For Mass Spectrometry)

Best For: Bottom-up proteomics, Intact Mass Analysis. Mechanism: Trichloroacetic acid (TCA) and acetone disrupt the hydration shell of the protein, causing it to crash out, while the hydrophobic NPSF remains soluble in the organic solvent.

Materials:

  • Ice-cold Acetone (-20°C).

  • Trichloroacetic Acid (TCA) 100% w/v stock.

Step-by-Step:

  • Acidification: Add TCA to the protein sample to a final concentration of 20% (v/v). Vortex and incubate on ice for 30 minutes.

    • Why: Acidification disrupts salt bridges and neutralizes surface charges, promoting aggregation.

  • Centrifugation: Spin at max speed (15,000 x g) for 15 minutes at 4°C. A white pellet should be visible.

  • Solvent Wash: Carefully aspirate the supernatant (which contains the unreacted NPSF). Add 500 µL of ice-cold acetone to the pellet.

    • Expert Insight: Do not break the pellet yet. Just wash the surface.

  • Second Spin: Centrifuge at 15,000 x g for 5 minutes. Remove acetone.

  • Drying: Air dry the pellet for 2–5 minutes.

    • Warning: Do not over-dry (e.g., >10 mins), or the pellet will become insoluble and difficult to digest with Trypsin.

Part 3: Comparative Data & Performance

FeatureSpin Desalting (SEC)TCA/Acetone PrecipitationDialysis
Time Required 10 Minutes60 Minutes12–24 Hours
NPSF Removal >95%>99%Variable (hydrolysis risk)
Protein Recovery 85–95%70–85%>90%
Denaturation No (Native)Yes (Irreversible)No
Lipid Removal PoorExcellentPoor
Best Use Case Functional AssaysMass SpectrometryLarge Volumes (>5 mL)

Part 4: Troubleshooting & FAQs

Q1: My protein precipitated immediately upon adding the NPSF probe. Why?

Cause: "Solvent Shock" or Hydrophobic Aggregation. Explanation: NPSF is hydrophobic and usually dissolved in DMSO. If the final DMSO concentration exceeds 5–10%, or if the protein has surface hydrophobic patches, the sudden polarity shift causes aggregation. Solution:

  • Lower DMSO: Ensure final DMSO concentration is <2% (v/v).

  • Add Stabilizers: Include 5–10% Glycerol or 0.1% Tween-20 in the reaction buffer before adding the probe to maintain solubility.

  • Step-wise Addition: Do not add the probe in one bolus. Titrate it in while vortexing gently.

Q2: I see high background in my LC-MS data despite desalting.

Cause: Non-covalent sequestration (The "Sticky Probe" Problem). Explanation: Desalting removes free probe, but NPSF trapped in hydrophobic pockets or detergent micelles will co-elute with the protein. Solution:

  • Switch to Protocol B (Precipitation): The organic wash (Acetone) is far superior at stripping non-covalently bound hydrophobic molecules than aqueous desalting.

  • SLAPS Method: If working with membrane proteins, employ "Selective Labeling Absent of Probe Sequestration" by using ultracentrifugation to wash membranes before solubilization [1].[1]

Q3: Can I use dialysis instead of spin columns?

Technical Advice: We generally advise against dialysis for sulfonyl fluorides. Reasoning: Dialysis is slow. Although sulfonyl fluorides are relatively stable, prolonged exposure (overnight) to aqueous buffers at pH >7.5 can lead to:

  • Hydrolysis of the fluoride leaving group (deactivating the probe).

  • Instability of the protein-probe conjugate if the bond is labile (though SuFEx bonds are generally robust). Spin columns are preferred for their speed (minutes vs. hours).

Q4: How do I verify the probe is removed without running MS?

Method: UV-Vis Ratio Check. Explanation: The 2-nitropyridine moiety has a distinct absorbance signature (typically ~270–320 nm range, distinct from the standard Protein A280).

  • Measure A280 (Protein) and A310 (Probe) of the flow-through.

  • If A310 remains high relative to the pre-purification ratio, the probe is still present.

Part 5: Mechanism of Action (Visualized)

SEC_Mechanism Resin Resin Bead Trapped Pore Volume Resin->Trapped Retained (Elutes Later) Protein Protein (>6kDa) Void Void Volume Protein->Void Too large for pores (Elutes First) NPSF NPSF (<300Da) NPSF->Resin Enters Pores Input Sample Load Input->Protein Enter Column Input->NPSF

Figure 2: Mechanism of Size Exclusion Chromatography. Unreacted NPSF enters the porous resin beads and is retarded, while the larger protein flows past via the void volume.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.

  • Homsi, F., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 13(11), 3121–3128.

  • Bio-Rad Laboratories. (n.d.). Removal of Interfering Substances: Protein Purification Strategies. Bio-Rad Tech Support.

  • Mortenson, D. E., et al. (2018). "Click" Chemistry in Proteomic Investigations. Frontiers in Chemistry.

Sources

Technical Support Center: Stability & Handling of 2-Nitropyridine-3-sulfonyl Fluoride

[1]

Ticket ID: NPSF-DMSO-STABILITY Subject: Rapid degradation of 2-Nitropyridine-3-sulfonyl fluoride in DMSO Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary

Users frequently report the degradation of This compound (NPSF) when stored in Dimethyl Sulfoxide (DMSO).[1] Unlike standard phenyl sulfonyl fluorides used in SuFEx chemistry, NPSF is an activated electrophile . The electron-withdrawing nature of the nitropyridine core makes the sulfonyl fluoride moiety hyper-reactive.[1]

In non-anhydrous DMSO, NPSF undergoes rapid hydrolysis, converting to 2-nitropyridine-3-sulfonic acid and releasing hydrogen fluoride (HF) .[1] This guide details the degradation mechanism, diagnostic markers, and strict handling protocols required to maintain compound integrity.

Part 1: The Root Cause (Mechanism)

The instability of NPSF in DMSO is not due to the solvent itself, but rather the hygroscopic nature of DMSO combined with the electronic activation of the NPSF molecule.

The "Activated" Electrophile

Standard sulfonyl fluorides (e.g., benzenesulfonyl fluoride) are kinetically stable because the S-F bond is strong and resistant to reduction or hydrolysis [1]. However, NPSF possesses two critical structural features that destabilize this bond:

  • Pyridine Ring: The nitrogen atom in the ring withdraws electron density from the system.

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) at the ortho position further depletes electron density from the sulfur center.
    

This combination makes the sulfur atom highly electrophilic ("hot"), significantly lowering the activation energy required for nucleophilic attack by water [2].

The DMSO Factor

DMSO is aggressively hygroscopic.[2][3] A standard aliquot of DMSO can absorb significant atmospheric moisture within minutes of exposure [3]. In this environment, water acts as a nucleophile, attacking the activated sulfur center.

Degradation Pathway

The hydrolysis reaction yields the sulfonic acid and HF. This reaction can be autocatalytic, as the generated HF (and subsequent acidity) can further promote degradation or damage glass containers.

NPSF_DegradationNPSF2-Nitropyridine-3-sulfonyl fluorideTransitionNucleophilic Attackat SulfurNPSF->TransitionDMSO_WetDMSO + H₂O(Atmospheric Moisture)DMSO_Wet->Transition  H₂O donorSulfonic2-Nitropyridine-3-sulfonic acidTransition->SulfonicHFHydrogen Fluoride(HF)Transition->HF

Figure 1: Hydrolysis mechanism of NPSF driven by moisture in DMSO.

Part 2: Diagnostics (Troubleshooting)

How do you confirm if your stock solution has degraded? Use the following markers.

Quantitative Markers
Diagnostic MethodObservation (Intact NPSF)Observation (Degraded)
LC-MS (ESI) Mass

consistent with parent.
Mass Shift: Observation of

(Sulfonic Acid). Note: Sulfonyl fluorides often do not fly well; sulfonic acids fly easily (negative mode).
19F NMR Singlet ~ +60 to +65 ppm (typical for Ar-SO2F).[1]Shift/Disappearance: Signal shifts to ~ -120 ppm (free Fluoride/HF) or disappears if F is lost as gas.[1]
Visual Clear to pale yellow solution.[1]Deep yellow/orange darkening; potential precipitate (sulfonic acids are often less soluble in DMSO than the parent).
pH Check Neutral.Acidic (due to HF and Sulfonic acid generation).
FAQ: "My LCMS shows a mass of [M-2]?"

Answer: This is a common misinterpretation.[1] You are likely seeing the sulfonic acid.

  • Loss of Fluorine: -19 Da[1]

  • Gain of Hydroxyl (OH): +17 Da

  • Net Mass Change: -2 Da. If you see a peak with a mass of Parent - 2, your compound has hydrolyzed.[1]

Part 3: Protocols for Handling & Storage[1]

To use NPSF successfully, you must treat it as a moisture-sensitive reagent, similar to an acid chloride, rather than a standard sulfonyl fluoride.

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution that remains stable for >24 hours.

  • Solvent Prep: Do not use DMSO from a communal bottle.[1] Use a fresh, unopened bottle of Anhydrous DMSO (water content <50 ppm) or DMSO dried over activated 4Å molecular sieves for at least 24 hours [4].

  • Vessel: Use a glass vial with a PTFE-lined septum cap. Avoid standard plastic microfuge tubes for long-term storage, as they are permeable to water vapor.[1]

  • Atmosphere: Purge the vial with Nitrogen or Argon before and after addition.

  • Dissolution: Add the solid NPSF to the solvent. Vortex quickly to dissolve.

  • Storage: Store at -20°C or -80°C immediately.

Protocol B: The "Single-Use" Rule

Objective: Prevent degradation via freeze-thaw cycles.[1]

DMSO freezes at 19°C. Every time you thaw a DMSO stock, the volume contracts and expands, and the opening of the vial sucks in humid air.

  • Rule: Aliquot your master stock immediately after preparation into single-use volumes (e.g., 20 µL or 50 µL).

  • Action: Thaw one aliquot for an experiment and discard the remainder. Never re-freeze.[1]

Workflow Logic

Handling_ProtocolStartStart: Solid NPSFSolventSelect SolventStart->SolventWetDMSOStandard DMSOSolvent->WetDMSOAvoidDryDMSOAnhydrous DMSO(Sievers/Fresh)Solvent->DryDMSORequiredResult_BadRapid Hydrolysis(< 1 hour)WetDMSO->Result_BadResult_GoodStable Stock(Use within 24h)DryDMSO->Result_GoodAliquotAliquot immediatelyinto single-use vialsResult_Good->AliquotFreezeFreeze at -80°CAliquot->Freeze

Figure 2: Decision tree for solvent selection and storage to ensure NPSF stability.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMF instead of DMSO? A: Yes, and it is often preferred. Anhydrous DMF (Dimethylformamide) or DMA (Dimethylacetamide) are excellent alternatives. While they are also hygroscopic, they are often easier to obtain in "Sure/Seal" anhydrous bottles. The same "single-use" aliquot rule applies.

Q2: I need to use this in a cellular assay with aqueous buffer. Will it work? A: Yes, but speed is critical.

  • Do not dilute the compound into the buffer and then add to cells.

  • Do add the DMSO stock directly to the cell media immediately prior to the experiment.

  • The reaction with the biological target (protein labeling) must be faster than the hydrolysis rate. For activated NPSF, the reaction with nucleophilic residues (Lysine/Tyrosine) is usually faster than hydrolysis, provided the stock was intact to begin with [5].

Q3: The compound turned my plastic tube cloudy. Why? A: Hydrolysis releases HF (Hydrogen Fluoride). HF attacks silica (glass) and can etch certain plastics or react with additives in the plastic, causing cloudiness. Use polypropylene (PP) or PTFE containers if HF generation is a concern, but primarily focus on preventing the hydrolysis in the first place.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 48, 4731-4758.

  • Gaylord Chemical. (2024).[1] "Dimethyl Sulfoxide (DMSO) Physical Properties & Hygroscopicity Data." Gaylord Chemical Technical Bulletin.

  • Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Jones, L. H. (2024). "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators." RSC Medicinal Chemistry, 15, 607-611.[4]

Validation & Comparative

2-Nitropyridine-3-sulfonyl Fluoride: The Stabilized SuFEx Alternative to Fragile Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitropyridine-3-sulfonyl fluoride represents a critical evolution in heteroaromatic sulfonyl reagents, specifically engineered to overcome the inherent instability of its chloride counterpart.

For researchers in medicinal chemistry and chemical biology, 2-nitropyridine-3-sulfonyl chloride is notoriously problematic. It suffers from a dual-decomposition pathway: rapid hydrolytic cleavage of the S–Cl bond and a competing nucleophilic aromatic substitution (


) at the C2-nitro position, driven by the extreme electron-deficiency of the ring.

The fluoride analog , utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry, arrests these decomposition pathways. It offers a "latent" electrophile that is shelf-stable and hydrolytically robust, yet highly reactive under specific activation conditions (e.g., silyl ether activation or specific pH windows). This guide details the mechanistic advantages, stability profiles, and validated protocols for switching to the fluoride system.

Critical Analysis: Fluoride vs. Chloride[1][2]

The "Self-Destruct" Mechanism of the Chloride

The 2-nitropyridine-3-sulfonyl chloride is structurally predisposed to decomposition. The electron-withdrawing nitro group (


) at position 2 and the sulfonyl group (

) at position 3 create a synergistic electron deficiency at the C2 carbon.
  • Hydrolysis: The S–Cl bond is highly labile; moisture in the air converts it to the sulfonic acid within hours.

  • Auto-Decomposition (

    
    ):  The C2 position is so activated that trace nucleophiles (even water or the chloride ion itself in high concentrations) can displace the nitro group, leading to complex mixtures of sulfonic acids and hydroxylated pyridines.
    
The SuFEx Advantage (Fluoride Stability)

The S–F bond is significantly stronger (approx. 130 kcal/mol) and shorter than the S–Cl bond. This bond strength renders the sulfonyl fluoride resistant to:

  • Hydrolysis: Stable in aqueous buffers at neutral pH.

  • Thermolysis: Can withstand temperatures >100°C, allowing for heated reactions that would degrade the chloride.

  • Reductive Cleavage: Resistant to standard reducing conditions that might affect the nitro group.

Comparative Performance Data
Feature2-Nitropyridine-3-sulfonyl Chloride 2-Nitropyridine-3-sulfonyl Fluoride
Shelf Stability < 48 hours (requires -20°C, inert atm)> 12 Months (Ambient temp, air stable)
Hydrolysis (

pH 7)
< 10 minutes> 24 hours
Primary Reactivity Non-selective electrophileLatent electrophile (SuFEx activated)
Side Reactions

displacement of

Minimal;

stable until activated
Chromatography Decomposes on SilicaStable on Silica Gel

Mechanistic Pathways & Selectivity

The following diagram illustrates the divergent pathways. The chloride leads to "dead-end" byproducts, while the fluoride enables controlled, modular synthesis.

G Start 2-Nitropyridine-3-sulfonyl Halide (X) Cl_Path X = Cl (Highly Unstable) Start->Cl_Path Synthesis F_Path X = F (SuFEx Ready) Start->F_Path Synthesis Hydrolysis Hydrolysis (Sulfonic Acid) Cl_Path->Hydrolysis H2O (Fast) SNAr_Side Side Reaction: SNAr at C2-Nitro Cl_Path->SNAr_Side Nucleophiles SuFEx SuFEx Activation (Targeted Sulfonylation) F_Path->SuFEx Silyl Ether / Cat. SNAr_Controlled Controlled SNAr (Amine at C2) F_Path->SNAr_Controlled R-NH2 (Heat)

Figure 1: Divergent reactivity profiles. The chloride suffers from uncontrolled hydrolysis and nitro-displacement, whereas the fluoride allows for selective SuFEx chemistry.

Experimental Protocols

Synthesis of this compound

Rationale: Since the chloride is commercially unreliable, it is often best generated in situ or converted immediately to the fluoride using the "KHF2" method established by Sharpless.

Reagents:

  • 2-Nitropyridine-3-sulfonyl chloride (freshly prepared or commercial)

  • Potassium Bifluoride (

    
    )
    
  • Acetonitrile (

    
    ) / Water
    

Protocol:

  • Preparation: Dissolve

    
     (2.5 equiv) in a minimum amount of water (approx. 1 M concentration).
    
  • Addition: Dissolve the sulfonyl chloride (1.0 equiv) in MeCN (concentration ~0.5 M).

  • Reaction: Add the

    
     solution to the MeCN solution dropwise at 0°C.
    
  • Monitoring: Allow to warm to Room Temperature (RT) and stir. Monitor by TLC or LCMS. Conversion is typically complete within 2–4 hours.

    • Note: The biphasic nature ensures the chloride reacts with fluoride before it hydrolyzes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: The resulting fluoride is stable enough for flash column chromatography (Hexanes/EtOAc), unlike the chloride.

SuFEx Coupling (Sulfonamide Synthesis)

Rationale: This protocol uses the stability of the fluoride to perform a clean coupling with an amine, avoiding the formation of sulfonic acid byproducts common with chlorides.

Reagents:

  • This compound

  • Primary/Secondary Amine[1][2]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP (for difficult substrates)

  • Solvent: MeCN or THF

Protocol:

  • Mix: Combine sulfonyl fluoride (1.0 equiv) and amine (1.1 equiv) in MeCN.

  • Activate: Add DBU (1.2 equiv).

    • Mechanism:[1][3][4][5] The base activates the amine and aids in the elimination of the fluoride ion (as a DBU-HF salt).

  • Reaction: Stir at RT for 1–12 hours.

    • Observation: If the substrate is sterically hindered, heating to 50°C is permitted due to the thermal stability of the S–F bond.

  • Isolation: Concentrate and purify via silica gel chromatography.

Strategic Application: Orthogonal Reactivity

The this compound scaffold offers a unique "Dual-Warhead" capability for drug discovery:

  • Path A (SuFEx First): React the sulfonyl fluoride with a protein residue (Tyr/Lys) or a chemical building block. The nitro group remains intact.

  • Path B (

    
     First):  Displace the labile 2-nitro group with a nucleophile (e.g., a primary amine) to install a diversity element. The sulfonyl fluoride remains intact during this process, ready for a subsequent "Click" reaction.
    

Recommendation: For library synthesis, use Path B . Modify the C2 position first to generate a library of 2-amino-pyridine-3-sulfonyl fluorides, then use the SuFEx handle to attach them to a core scaffold.

References

  • Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Dong, J., et al. (2020). "SuFEx-Enabled High-Throughput Medicinal Chemistry." Nature Reviews Chemistry. Link

  • Enamine Ltd. (2023). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link

  • Giel, M. C., et al. (2020).[6] "Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery."[7] Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Bioorthogonality of Covalent Warheads: Featuring 2-Nitropyridine-3-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical biology and drug discovery, the ability to selectively modify proteins in their native environment is paramount. Covalent inhibitors, which form a stable bond with their target protein, offer advantages in potency and duration of action. The effectiveness of these molecules hinges on the "warhead"—an electrophilic group designed to react with a specific nucleophilic amino acid residue. This guide provides a comparative analysis of the bioorthogonality of a promising new scaffold, 2-Nitropyridine-3-sulfonyl fluoride, against other well-established covalent warheads.

The Principle of Bioorthogonality in Covalent Probes

Bioorthogonality refers to a chemical reaction that can occur inside a living system without interfering with native biochemical processes. For a covalent warhead, this means it must possess a finely tuned reactivity: potent enough to engage its intended target but stable enough to avoid off-target reactions with the myriad of other nucleophiles within a cell. Key parameters for comparison include reaction kinetics, amino acid selectivity, and stability in biological media.

The Sulfonyl Fluoride Warhead: A Privileged Electrophile

Sulfonyl fluorides (R-SO₂F) have gained significant attention as a versatile class of warheads.[1] Their reactivity is based on the Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry, a concept that highlights their unique balance of stability and reactivity.[2][3] Unlike more aggressive electrophiles, sulfonyl fluorides are generally stable in aqueous environments but can be "activated" by the specific microenvironment of a protein binding pocket to react with nucleophilic residues like lysine, tyrosine, histidine, and serine.[4][5]

Introducing this compound

The this compound scaffold is an intriguing evolution of the sulfonyl fluoride warhead. The inclusion of a pyridine ring and a nitro group is a rational design choice intended to modulate the electrophilicity of the sulfur center.

  • Electron-Withdrawing Effects : The nitro group (NO₂) is a strong electron-withdrawing group. This electronic pull increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.[6][7] This is expected to enhance the reaction rate compared to a standard phenylsulfonyl fluoride.

  • Pyridine Moiety : The pyridine ring also acts as an electron-withdrawing system and can influence solubility and binding interactions within the target protein's active site.[8]

Comparative Analysis of Covalent Warheads

To understand the potential advantages of this compound, we must compare it to the current standards in the field.

Warhead ClassPrimary Target Residue(s)Covalent Bond TypeKey Characteristics
Acrylamides CysteineIrreversible (Michael Addition)Most commonly used warhead; moderate reactivity allows for good selectivity.[9][10]
α-Cyano-acrylamides CysteineReversible (Michael Addition)Electron-withdrawing cyano group increases reactivity and allows for reversibility.[9]
Chloroacetamides CysteineIrreversible (Sₙ2)Generally more reactive than acrylamides, which can lead to lower selectivity.[11][12]
Aryl Sulfonyl Fluorides Lysine, Tyrosine, Histidine, SerineIrreversible (Sulfonylation)Highly stable in solution but contextually reactive in protein binding sites.[4][13]
This compound (Predicted) Lysine, Tyrosine, HistidineIrreversible (Sulfonylation)Hypothesized to have increased reactivity due to the electron-withdrawing nitro group.
Aryl Fluorosulfates Lysine, Tyrosine, HistidineIrreversible (Sulfonylation)Generally more stable than sulfonyl fluorides in plasma, offering a potential advantage for in vivo applications.[4][14]

Mechanistic Insights and Experimental Workflows

The central mechanism for sulfonyl fluoride reactivity involves the nucleophilic attack by an amino acid side chain on the sulfur atom, displacing the fluoride ion to form a highly stable sulfonyl or sulfonamide bond.

G cluster_reactants Reactants cluster_transition Reaction cluster_products Products Warhead This compound TS Transition State (Nucleophilic Attack) Warhead->TS Binding Site Proximity & Activation Nuc Protein Nucleophile (e.g., Lysine ε-NH₂) Nuc->TS Adduct Stable Covalent Adduct (Sulfonamide Bond) TS->Adduct Bond Formation Fluoride Fluoride Ion (F⁻) TS->Fluoride Leaving Group Departure

Figure 1. Reaction mechanism of a sulfonyl fluoride warhead with a protein nucleophile.

A systematic evaluation is crucial to characterize a new warhead. The following workflow outlines the necessary experimental steps to compare its bioorthogonality against established alternatives.

Figure 2. Experimental workflow for the evaluation of a novel covalent warhead.

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, including necessary controls to ensure data reliability.

Protocol 1: Kinetic Analysis of Covalent Inhibition

This protocol determines the second-order rate constant (kₑₙₐₙₜ/Kᵢ), which is the benchmark for comparing the efficiency of different covalent inhibitors.[15][16][17]

Objective: To quantify the rate of covalent bond formation between a warhead-containing compound and its target protein.

Methodology:

  • Reagents & Buffers:

    • Purified target protein of known concentration.

    • Inhibitor stock solutions (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., PBS, pH 7.4).

    • Fluorogenic or chromogenic substrate for the target protein.

  • Procedure (Progress Curve Analysis):

    • Dispense the target protein into a 96-well plate at a fixed concentration.

    • Add varying concentrations of the inhibitor to the wells. Include a DMSO-only control.

    • Initiate the enzymatic reaction by adding the substrate.

    • Immediately begin monitoring the reaction progress (fluorescence or absorbance) over time using a plate reader.

  • Data Analysis:

    • Plot product formation versus time for each inhibitor concentration.

    • Globally fit the progress curves to the kinetic model for irreversible inhibition (Scheme 1 in[18]) using appropriate software (e.g., GraphPad Prism, DynaFit). This analysis will yield the parameters Kᵢ (the reversible binding affinity) and kₑₙₐₙₜ (the maximal rate of inactivation).

    • Calculate the second-order rate constant: kₑₙₐₙₜ/Kᵢ .

  • Causality & Controls:

    • Why this method? Progress curve analysis provides a more detailed kinetic profile than simple IC₅₀ measurements, which can be misleading for time-dependent inhibitors.[15]

    • Control: A non-reactive analog of the inhibitor (e.g., with the sulfonyl fluoride replaced by a sulfone) should be tested to confirm that inhibition is dependent on the covalent warhead.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the warhead in a complex biological matrix, predicting its suitability for in vivo studies.[19][20][21]

Methodology:

  • Reagents & Buffers:

    • Test compound stock solution (10 mM in DMSO).

    • Pooled plasma (human, mouse, or rat).

    • Acetonitrile with an internal standard (for protein precipitation and LC-MS/MS analysis).

  • Procedure:

    • Pre-warm plasma to 37°C.

    • Spike the test compound into the plasma to a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma/compound mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.[20]

    • Vortex and centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the compound remaining versus time.

    • Fit the data to a first-order decay model to calculate the half-life (t₁/₂).

  • Causality & Controls:

    • Why plasma? Plasma contains numerous esterases and other enzymes that can degrade reactive small molecules.[20] This assay is a critical filter for advancing compounds.

    • Control: A known stable compound (e.g., Verapamil) and a known unstable compound (e.g., Procaine) should be run in parallel to validate the assay performance.

Protocol 3: Competitive Chemoproteomic Profiling

Objective: To identify the protein targets of a covalent ligand across the entire proteome, providing a global view of its selectivity.[22][23][24]

Methodology:

  • Reagents & Materials:

    • Live cells or cell lysate.

    • Test compound (the "competitor").

    • A broad-spectrum, alkyne-tagged covalent probe (e.g., iodoacetamide-alkyne for cysteines).

    • Biotin-azide for click chemistry.

    • Streptavidin beads for enrichment.

    • Reagents for tryptic digestion, mass spectrometry, and proteomic data analysis.

  • Procedure (isoTOP-ABPP):

    • Treat one sample of live cells/lysate with the test compound and a parallel sample with vehicle (DMSO).

    • After incubation, treat both samples with the alkyne-tagged covalent probe. The probe will label sites not already occupied by the test compound.

    • Lyse the cells (if treated live) and perform a copper-catalyzed click reaction to attach biotin-azide to the probe-labeled proteins.

    • Combine the samples, enrich the biotinylated proteins using streptavidin beads, and perform on-bead tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of peptides from the test compound-treated sample versus the vehicle-treated sample.

    • A significant reduction in the signal for a particular protein in the treated sample indicates that it is a target of the test compound.[25]

  • Causality & Controls:

    • Why competitive profiling? This approach allows for the assessment of selectivity in a native biological context without needing to synthesize a tagged version of every new compound.[23]

    • Control: The experiment relies on the direct comparison between the treated and untreated samples, where the untreated sample provides the baseline profile of all accessible sites for the broad-spectrum probe.

Conclusion and Future Outlook

The rational design of covalent warheads is a dynamic area of research. The this compound scaffold represents a thoughtful approach to tuning the reactivity of the SuFEx warhead. By leveraging a strong electron-withdrawing group, it is poised to offer enhanced reactivity, which may be beneficial for targeting less nucleophilic residues or for achieving rapid target engagement. However, this increased reactivity must be carefully balanced against potential losses in selectivity and stability.

The experimental framework provided here offers a robust pathway for the head-to-head comparison of this novel warhead with established players like acrylamides and other sulfonyl fluorides. Through rigorous kinetic analysis, stability profiling, and comprehensive chemoproteomic studies, researchers can generate the critical data needed to determine the true bioorthogonal performance of this compound and its potential for developing the next generation of targeted covalent therapies.

References

  • Patel, V. F., et al. (2019). Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. Available at: [Link]

  • Ahmad, S., et al. (2018). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Available at: [Link]

  • Klančar, G., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Bioorganic Chemistry. Available at: [Link]

  • Smedley, C. (2020). Sulfur Fluoride Exchange (SuFEx). Monash University. Available at: [Link]

  • Liu, T., et al. (2021). Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time. Journal of the American Chemical Society. Available at: [Link]

  • Liu, T., et al. (2021). Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time. ResearchGate. Available at: [Link]

  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Monash University Research. Available at: [Link]

  • Johnson, C. N., et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Available at: [Link]

  • Behiry, A. E., et al. (2002). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. Available at: [Link]

  • Zhao, Z., et al. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Pharmaceuticals. Available at: [Link]

  • Isamitt, S., et al. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. Available at: [Link]

  • Strelow, J. M., et al. (2017). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Advances. Available at: [Link]

  • Patel, V. F., et al. (2019). Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. ACS Publications. Available at: [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Wiedmer, L. (2021). Chemoproteomic Profiling Studies of Compound Selectivity and Target Protein Ligandability. CORE. Available at: [Link]

  • Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. Available at: [Link]

  • Harvey, K. J., & Clausen, M. H. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Serbetci, D., et al. (2025). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Synthesis. Available at: [Link]

  • Batt, A. R., et al. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry. Available at: [Link]

  • Wright, M. H., et al. (2016). Principle of competitive ABPP. ResearchGate. Available at: [Link]

  • Batt, A. R., et al. (2022). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC. Available at: [Link]

  • Li, S., et al. (2020). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. PNAS. Available at: [Link]

  • Qu, J., et al. (2024). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. ChemRxiv. Available at: [Link]

  • Lee, H., et al. (2024). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews. Available at: [Link]

  • Foth, P. J., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. Available at: [Link]

  • Barrow, A. S., et al. (2023). Sulfur fluoride exchange. Nature Reviews Chemistry. Available at: [Link]

  • Marino, S. M., et al. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. Available at: [Link]

  • Maurais, A. J., & Weerapana, E. (2019). Kinetic mechanisms of covalent inhibition. ResearchGate. Available at: [Link]

  • Am Ende, C. W., et al. (2021). Members of the aryl sulfonyl fluoride library. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2023). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. Available at: [Link]

  • Zhao, Z., et al. (2023). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • G. Doyle, A., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Available at: [Link]

  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Danilack, A. D., et al. (2024). Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. ACS Publications. Available at: [Link]

  • Wei, C. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. Available at: [Link]

  • Kandasamy, K., et al. (2012). Determination and stability of CP-31398 in plasma from experimental animals by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Danilack, A. D., et al. (2024). Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. OUCI. Available at: [Link]

  • Starič, A., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Pharmaceuticals. Available at: [Link]

Sources

Kinetic Selectivity Profiling of 2-Nitropyridine-3-sulfonyl fluoride (NPSF)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and kinetic profiling strategy for 2-Nitropyridine-3-sulfonyl fluoride (NPSF) . This guide is structured for application scientists and medicinal chemists evaluating covalent warheads for chemical biology or targeted protein degradation (TPD) applications.

Executive Summary: The "Hyper-Activated" SuFEx Warhead

This compound (NPSF) represents a distinct class of "hyper-activated" Sulfur(VI) Fluoride Exchange (SuFEx) reagents.[1] Unlike standard phenyl sulfonyl fluorides (e.g., PMSF) or fluorosulfates, NPSF incorporates two potent electronic activators:

  • Pyridine Nitrogen (N-atom): Induces electron deficiency in the aromatic ring (

    
     nitrogen pulls density).[1]
    
  • Nitro Group (-NO₂): A strong electron-withdrawing group (Hammett

    
    ) at the ortho position relative to the sulfonyl group.[1]
    

Application Niche: NPSF is not a "gentle" affinity label; it is a rapid-reaction warhead designed to capture low-nucleophilicity residues (e.g., non-catalytic Tyrosines, Histidines) or to probe short-lived protein states where slower warheads fail.[1]

Mechanistic Basis & Chemical Reactivity

To understand the kinetic profile of NPSF, one must quantify its electrophilicity relative to standard alternatives. The reaction follows a concerted substitution mechanism at the S(VI) center, driven by the leaving group potential of fluoride and the electrophilic activation of the sulfur atom.

Activation Logic (Electronic Tuning)

The reactivity of sulfonyl fluorides correlates with the electron deficiency of the R-group.[1]

  • PMSF (Benchmark): Phenyl ring provides moderate stability.[1] Selective for highly activated Serine active sites.

  • Py-SF (Pyridine-3-SF): Higher reactivity due to the heteroatom.[1]

  • NPSF (2-Nitro-3-Py-SF): The nitro group destabilizes the ground state and stabilizes the transition state for nucleophilic attack, increasing the second-order rate constant (

    
    ) by orders of magnitude.[1]
    
Reaction Mechanism Diagram

The following diagram illustrates the electronic activation and the SuFEx conjugation pathway.

SuFEx_Mechanism cluster_activation Electronic Tuning NPSF 2-Nitropyridine-3-SF (High Electrophilicity) TS Pentacoordinate Transition State NPSF->TS Electronic Activation (-NO2 & Pyridine N) Protein Protein Nucleophile (Tyr-OH, Lys-NH2, His-Im) Protein->TS Nucleophilic Attack Product Sulfonyl-Protein Adduct TS->Product S-F Bond Cleavage Fluoride Fluoride Ion (F-) TS->Fluoride Leaving Group

Figure 1: Mechanism of SuFEx conjugation. The 2-nitro and pyridine nitrogen atoms withdraw electron density from the sulfur center, lowering the activation energy for nucleophilic attack.[1]

Comparative Performance Guide

This section compares NPSF against industry-standard covalent probes. Data ranges are derived from kinetic trends of nitro-substituted vs. unsubstituted sulfonyl fluorides [1, 2].[1]

Table 1: Kinetic & Selectivity Comparison
FeatureNPSF (2-Nitro-Py-SF) Py-SF (3-Pyridyl-SF) PMSF (Phenyl-SF) Fluorosulfate (Ar-OSO₂F)
Reactivity Class High (Hyper-Activated)Moderate-HighModerateLow (Latent)
Primary Targets Lys, Tyr, His, Ser, ThrLys, Tyr (context dependent)Ser (Active Site)Tyr (Context dependent)
Est.[1] Rate (

)




Selectivity Low (Promiscuous)ModerateHigh (Serine Proteases)Very High (Context Specific)
Hydrolytic Stability Low (

pH 7.[1]4)
ModerateModerateHigh (Stable for days)
Use Case Rapid "flash" labeling; TPD warhead screening.General Kinase/Lysine profiling.[1]Serine Protease inhibition.[1]Proximal-induced reactivity.[1]
Key Differentiator: The "Speed-Selectivity Trade-off"[1]
  • Why choose NPSF? When your target residue is a weak nucleophile (e.g., a surface tyrosine not aided by general base catalysis), standard probes like fluorosulfates will not react. NPSF drives the reaction through intrinsic electrophilicity.

  • Risk: The high reactivity leads to higher background labeling (off-targets).[1] Kinetic profiling (time-course) is mandatory to distinguish specific binding from non-specific modification.[1]

Experimental Protocol: Kinetic Selectivity Profiling

To validate NPSF performance, a Time-Resolved Activity-Based Protein Profiling (TR-ABPP) workflow is required.[1] This protocol distinguishes between rapid, specific labeling events and slow, non-specific background.

Workflow Overview
  • Probe Incubation: Treat proteome with NPSF at varying time points (e.g., 1, 5, 20, 60 min).

  • Quenching: Stop reaction with excess thiol or acid.

  • Digestion & Enrichment: Trypsin digest followed by LC-MS/MS.

  • Kinetic Modeling: Fit intensity data to pseudo-first-order kinetics to determine

    
    .
    
Detailed Protocol Steps

Step 1: Proteome Preparation

  • Lyse cells (e.g., HEK293T) in PBS (pH 7.4). Avoid Tris or primary amine buffers which compete with the probe.

  • Adjust protein concentration to 1 mg/mL.

Step 2: Kinetic Labeling (Time-Course)

  • Prepare 100x stock of NPSF in dry DMSO (freshly prepared to avoid hydrolysis).

  • Add NPSF (final conc. 10 µM) to proteome aliquots.

  • Incubate at 25°C for: 0.5, 1, 2, 5, 10, 30, and 60 minutes .

  • Quench: Immediately add 4x Laemmli buffer (acidic SDS) or 5% Formic Acid to stop the reaction.[1]

Step 3: Click Chemistry & Enrichment (if using Alkyne-Analog) [1]

  • Note: If NPSF is not functionalized with an alkyne, use Competition ABPP :

    • Pre-incubate with NPSF (variable time).[1]

    • Chase with a broad-spectrum rhodamine-sulfonyl fluoride probe.[1]

    • Measure loss of fluorescence/signal.[1]

Step 4: LC-MS/MS Analysis

  • Perform TMT (Tandem Mass Tag) labeling for quantitative comparison across time points.

  • Analyze on high-resolution Orbitrap mass spectrometer.

Visualization of Workflow

ABPP_Workflow cluster_logic Critical Control Start Cell Lysate (PBS pH 7.4) Treatment NPSF Treatment (10 µM) Start->Treatment Timepoints Time Course (1, 5, 10, 30, 60 min) Treatment->Timepoints Quench Acid Quench / Denature Timepoints->Quench Digest Trypsin Digestion & TMT Labeling Quench->Digest Quench->Digest Must remove unreacted probe MS LC-MS/MS Analysis Digest->MS Data Kinetic Plotting (k_obs determination) MS->Data

Figure 2: Time-Resolved ABPP workflow for determining kinetic selectivity. The time-course is essential to differentiate high-affinity targets (fast saturation) from non-specific collisions (linear accumulation).[1]

Data Interpretation & Kinetic Metrics

When analyzing the MS data, "Selectivity" is defined by the Selectivity Score (S) derived from the rate constants.

Calculating

For a covalent inhibitor, the reaction follows:



In a proteome-wide screen, we approximate using pseudo-first-order kinetics.[1] Plot the TMT reporter ion intensity (

) vs. time (

):

[1]
  • High Specificity Targets: Show rapid saturation (plateau) within < 5 mins.

  • Non-Specific Targets: Show slow, linear accumulation over 60 mins.

Expected Profile for NPSF
  • Target Class A (Hyper-reactive Cys/Lys):

    
    .[1]
    
  • Target Class B (Functional Tyr/His):

    
    .[1]
    
  • Background:

    
    .
    

Recommendation: Use a cutoff of 10 minutes for NPSF profiling. Any labeling occurring after 10 minutes is likely non-specific background due to the high intrinsic reactivity of the nitro-pyridyl warhead.[1]

References

  • Narayanam, M. K., et al. (2021). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Jones, L. H. (2022).[1] "Mechanism and application of SuFEx chemistry in drug discovery." Journal of Medicinal Chemistry. [1]

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie Int.[1] Ed.[1]

  • Hymel, D., & Peterson, B. R. (2012). "Synthetic cell surface receptors for delivery of therapeutics." Advanced Drug Delivery Reviews. (Context on nitro-aryl activation).

Sources

Comparative Guide: 2-Nitropyridine-3-sulfonyl Fluoride vs. Fluorosulfate in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the expanding toolkit of covalent chemical biology, Sulfur-Fluoride Exchange (SuFEx) chemistry has emerged as a dominant methodology for probing the reactive proteome.[1] This guide compares two distinct classes of SuFEx warheads: 2-Nitropyridine-3-sulfonyl fluoride (NPSF) and Fluorosulfates (FS) .

While both utilize the sulfur(VI) fluoride motif, they occupy opposite ends of the reactivity spectrum. NPSF represents a "kinetically activated" electrophile, designed for rapid, broad-spectrum labeling of nucleophiles (Tyr, Lys, His). In contrast, Fluorosulfates act as "latent" electrophiles (or "sleeping beauties"), characterized by high aqueous stability and a strict requirement for protein-templated activation, making them superior for highly selective Tyrosine (Tyr) profiling.

Part 1: Mechanistic Foundations

The Chemistry of Activation

The fundamental difference lies in the electronic environment of the sulfur center.

  • This compound (NPSF): The sulfonyl fluoride (

    
    ) is attached to a pyridine ring. The pyridine nitrogen and the ortho-nitro group are strong electron-withdrawing groups (EWGs). This creates a highly electropositive sulfur center, significantly lowering the activation energy (
    
    
    
    ) required for nucleophilic attack.
  • Fluorosulfate (FS): The fluorosulfate group (

    
    ) contains an oxygen atom bridging the aryl ring and the sulfur.[1] This oxygen donates electron density via resonance, stabilizing the sulfur center and raising the activation energy. Consequently, FS probes are inert to free amino acids in solution and only react when a protein pocket stabilizes the transition state (e.g., via hydrogen bonding to the fluoride or oxygens).
    
Reaction Coordinate Diagram

The following diagram illustrates the energy landscape differences, highlighting why NPSF is "fast/promiscuous" and FS is "slow/selective."

ReactionEnergy Figure 1: Reaction Coordinate Comparison. NPSF (Red) has a lower activation barrier than FS (Blue). Reactants Reactants (Protein + Probe) TS_NPSF TS (NPSF) Low Barrier Fast Kinetics Reactants->TS_NPSF Low Ea TS_FS TS (Fluorosulfate) High Barrier Requires Proximity Reactants->TS_FS High Ea Product Covalent Adduct (Stable) TS_NPSF->Product TS_FS->Product

Part 2: Performance Comparison Matrix

The following data synthesizes experimental findings from chemoproteomic profiling studies (see References 1, 3, 5).

FeatureThis compound (NPSF)Fluorosulfate (FS)
Intrinsic Reactivity High. Rapidly reacts with accessible nucleophiles.Low. Inert in buffer; requires protein binding.
Primary Target Residues Lysine (Lys), Tyrosine (Tyr), Histidine (His).[2][3][4][5]Tyrosine (Tyr) (Major), Lysine (Minor).[4]
Aqueous Stability (

)
Low (< 1-4 hours at pH 7.4). Prone to hydrolysis.High (> 24 hours at pH 7.4).
Selectivity Driver Kinetic Control: Driven by electrophilicity.Thermodynamic/Affinity Control: Driven by binding.
Cell Permeability Variable (Hydrolysis may occur before entry).Excellent (Stable during transport).
Best Application Rapid labeling of low-abundance targets; Lysine profiling.Tyrosine profiling; Ligand-directed labeling (TCIs).

Part 3: Detailed Reactivity Analysis

NPSF: The "Hot" Electrophile

The 2-nitropyridine scaffold is specifically engineered to maximize reactivity. The inductive effect of the pyridine nitrogen combined with the nitro group makes the sulfur extremely susceptible to nucleophilic attack.

  • Pros: Capable of labeling "hard-to-hit" residues or low-nucleophilicity sites that standard sulfonyl fluorides (like PMSF) might miss.

  • Cons: The high reactivity leads to significant background labeling (promiscuity) and rapid hydrolysis in aqueous buffers. Experiments must be performed quickly or in organic co-solvents (e.g., DMSO/PBS mixes) to prevent probe degradation before target engagement.

Fluorosulfate: The "Context-Dependent" Probe

Fluorosulfates are unique because they are essentially non-reactive toward free amino acids (like free Tyrosine) in solution. Reaction only occurs when the probe binds to a protein pocket that:

  • Brings the warhead into immediate proximity of a nucleophile (local effective concentration).

  • Stabilizes the leaving group (fluoride) via hydrogen bonding (e.g., with backbone amides).

  • Pros: Exceptional signal-to-noise ratio in Activity-Based Protein Profiling (ABPP). If you see a signal, it indicates a specific binding event, not random collision.

  • Cons: May miss targets that do not have a specific binding pocket for the probe scaffold.

Part 4: Experimental Protocols

Protocol: Tyrosine-Targeted ABPP (Fluorosulfate)

This protocol is optimized for identifying functional Tyrosine residues using a fluorosulfate-alkyne probe.

Materials:

  • Cell Lysate (1 mg/mL in PBS, pH 7.4)

  • Fluorosulfate-Alkyne Probe (e.g., sulfonyl-fluoride exchange probe)[6]

  • Click Chemistry Reagents:

    
    , TCEP, TBTA, Biotin-Azide.
    

Workflow:

  • Probe Incubation: Add FS probe (final conc. 10-50 µM) to lysate.

    • Critical Step: Incubate for 12–18 hours at room temperature or 37°C. Unlike NPSF, FS requires long incubation due to slow kinetics.

  • Click Chemistry: Add Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and

    
     (1 mM). Incubate for 1 hour.
    
  • Precipitation: Precipitate proteins with cold methanol/chloroform to remove excess probe.

  • Enrichment: Resuspend pellets and incubate with Streptavidin-agarose beads.

  • Digestion: On-bead digestion with Trypsin.

  • Analysis: LC-MS/MS analysis of enriched peptides.

Protocol: Rapid Lys/Tyr Labeling (NPSF)

Materials: Same as above, but using NPSF-alkyne probe.

Workflow Modifications:

  • Probe Incubation: Add NPSF probe (final conc. 1-10 µM).

    • Critical Step: Incubate for only 15–30 minutes . Longer incubation leads to hydrolysis and non-specific background.

  • Quenching: Immediately quench with excess Tris buffer or proceed to precipitation to stop the reaction.

Chemoproteomic Workflow Diagram

ABPP_Workflow Figure 2: Activity-Based Protein Profiling (ABPP) Workflow. Note the critical incubation time difference. Sample Cell Lysate (Proteome) Probe_Add Probe Addition (NPSF vs. FS) Sample->Probe_Add Incubation Incubation FS: >12h | NPSF: <30min Probe_Add->Incubation Click CuAAC Click Chemistry (Biotin-Azide) Incubation->Click Enrich Streptavidin Enrichment Click->Enrich Digestion Trypsin Digestion Enrich->Digestion MS LC-MS/MS Analysis Digestion->MS

Part 5: Stability and Storage

  • NPSF:

    • Storage: Store as a solid at -20°C under argon/nitrogen.

    • Solution: Prepare fresh in anhydrous DMSO immediately before use. Do not store in DMSO for extended periods (hygroscopic moisture causes degradation).

  • Fluorosulfates:

    • Storage: Stable at room temperature (solid).

    • Solution: Stable in DMSO and aqueous buffers (pH < 8) for days.

References

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Link

  • Grimster, N. P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. Journal of the American Chemical Society.[7] Link

  • BenchChem. (2025).[1][8] A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides. Link

  • Kwon, Y., et al. (2018). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Chemistry – A European Journal.[9] Link

  • Zhu, Q., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. ChemMedChem. Link

Sources

Crystallographic Validation of Covalent Binding: 2-Nitropyridine-3-sulfonyl Fluoride (NPSF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Activated SuFEx Probes

In the landscape of covalent drug discovery, 2-Nitropyridine-3-sulfonyl fluoride (NPSF) represents a distinct class of "activated" Sulfur-Fluoride Exchange (SuFEx) reagents. Unlike traditional electrophiles that target cysteine (e.g., acrylamides) or highly specific serine traps (e.g., PMSF), NPSF utilizes the electron-deficient pyridine ring—further activated by the electron-withdrawing nitro group—to enable rapid covalent modification of Tyrosine (Tyr) , Lysine (Lys) , and Serine (Ser) residues, even in lower nucleophilicity environments.

This guide provides a rigorous framework for validating NPSF binding using X-ray crystallography. While mass spectrometry (intact protein MS) confirms stoichiometry, only crystallography provides the spatial resolution required to verify the specific residue modified and the stereochemistry of the resulting sulfonate/sulfonamide bond.

Comparative Analysis: NPSF vs. Standard Electrophiles

To select the correct validation workflow, one must understand how NPSF differs from standard alternatives. NPSF is not a generic "sticky" compound; it is a tunable warhead designed for residues often considered "undruggable" by Michael acceptors.

Table 1: Physicochemical & Reactivity Comparison
FeatureThis compound (NPSF) Phenylmethanesulfonyl fluoride (PMSF) Acrylamides / Vinyl Sulfones
Primary Target Tyr (O-link), Lys (N-link) , Ser, HisSer (Catalytic only)Cys (S-link)
Reactivity Driver SuFEx (Sulfur-Fluoride Exchange) . Activated by Pyridine N + Nitro EWG.SuFEx (Standard). Limited activation.Michael Addition (Soft electrophile).
Kinetics Fast.

often < 30 mins. Prone to hydrolysis if not bound.
Slow to Moderate. Requires catalytic activation.Variable. Tunable, but requires Cys.
Bond Geometry Tetrahedral at Sulfur (

-like).
Tetrahedral.Planar/Linear extension.
Crystallography Challenge Hydrolysis Risk. Fast soak times required.Low Occupancy (unless catalytic Ser).Radiation Damage (C-S bond breakage).
Stability (pH 7.4) Moderate (

hours).
Stable (

days).
High Stability.

Analyst Insight: The Nitro group at the ortho position to the sulfonyl fluoride in NPSF significantly lowers the pKa of the leaving group and increases the electrophilicity of the sulfur center. This allows NPSF to label non-catalytic Tyrosines that PMSF would miss.

Mechanism of Action

Understanding the mechanism is prerequisite to interpreting the electron density maps. The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur, expelling fluoride.

Diagram 1: SuFEx Reaction Pathway (Tyrosine Targeting)

SuFEx_Mechanism cluster_0 Pre-Reaction State cluster_1 Transition State cluster_2 Post-Reaction State NPSF NPSF Probe (Ar-SO2-F) TS Pentacoordinate Transition State NPSF->TS Nucleophilic Attack Tyr Target Tyrosine (Tyr-OH) Tyr->TS Deprotonation (Base assisted) Product Covalent Adduct (Tyr-O-SO2-Ar) TS->Product Fluoride Elimination Leaving Fluoride Ion (F-) TS->Leaving

Caption: The SuFEx mechanism involves the attack of the Tyrosine phenol oxygen on the Sulfur center of NPSF, resulting in a stable sulfonate ester linkage.

Experimental Protocol: Crystallographic Validation

Objective: Obtain a high-resolution structure (< 2.5 Å) confirming the covalent link between NPSF and the target residue.

Phase 1: Crystal Soaking Optimization

Because NPSF is highly reactive, standard overnight soaks often lead to hydrolysis (the probe reacts with water instead of the protein) or crystal cracking due to lattice changes.

  • Generate Apo Crystals: Grow crystals of the target protein using standard vapor diffusion.

  • Preparation of NPSF Stock: Dissolve NPSF in 100% DMSO to 100 mM. Note: Fresh preparation is critical. Do not store frozen stocks for >1 week due to hydrolysis.

  • Step-Wise Soaking (The "Pulse" Method):

    • Transfer crystals to a drop containing mother liquor + 2 mM NPSF (2% DMSO final).

    • Incubate for 30 minutes to 2 hours .

    • Why? High concentration + short time favors specific labeling over hydrolysis.

  • Cryo-Protection: Transfer crystal briefly to mother liquor + 20% Glycerol/PEG + 2 mM NPSF . (Maintaining ligand concentration prevents off-rate dissociation, though covalent bonds shouldn't dissociate, non-covalent binding in secondary sites might).

Phase 2: Data Collection & Processing
  • X-ray Source: Synchrotron radiation is preferred to maximize resolution.

  • Multiplicity: Aim for high multiplicity (>6x) to ensure anomalous signal (Sulfur) is measurable if needed for validation.

Phase 3: Structure Refinement & Validation

This is the most critical step for proving covalency.

  • Molecular Replacement (MR): Solve the structure using the apo-protein as a search model.

  • Initial Maps (

    
    ):  Look for positive green density (> 3.0 
    
    
    
    ) near Tyr, Lys, or Ser residues.
  • Ligand Generation:

    • Generate the topology (CIF file) for the reacted form of NPSF (i.e., remove the Fluoride, leave the open valence on Sulfur).

    • Define a covalent link in the refinement software (e.g., LINK record in REFMAC or specbond.dat in Phenix).

    • Bond Length Constraint: S-O (Tyr) bond should be restrained to approx 1.60 Å .

  • Refinement: Run rigid body, then restrained refinement.

Diagram 2: Validation Decision Tree

Validation_Workflow Start Initial Refinement (No Ligand) MapCheck Inspect Fo-Fc Map at Target Residue Start->MapCheck Blob Is there continuous density (>3σ) connecting Side Chain to Ligand? MapCheck->Blob Yes Model Covalent Link Blob->Yes Yes No Check Non-Covalent Binding Blob->No Gap observed Refine Refine with LINK record Yes->Refine No->Refine Model as non-covalent CheckB Check B-factors Refine->CheckB Valid VALIDATED: 1. Continous Density 2. Tetrahedral Geometry 3. B-factor Ligand ≈ B-factor Protein CheckB->Valid

Caption: Workflow for distinguishing covalent modification from non-covalent occupancy using electron density continuity.

Data Interpretation: The "Smoking Gun"

To confidently publish the structure as a "Covalent Complex," the data must meet these criteria:

Continuous Electron Density

In the final


 map (contoured at 1.0 

), there must be no break in density between the protein side chain (e.g., Tyr-OH) and the Sulfur atom of NPSF. If there is a gap, the ligand is merely occupying the pocket non-covalently (or the bond has hydrolyzed).
Geometry Verification
  • Tetrahedral Sulfur: The sulfur atom must exhibit tetrahedral geometry.

  • Absence of Fluoride: There should be no density corresponding to the Fluoride atom. If density suggests a 5th substituent, the reaction might not have occurred (non-covalent binding of the intact probe).

Occupancy & B-Factors[1]
  • The B-factors of the NPSF ligand should be comparable to the surrounding protein residues.

  • If Ligand B-factors are > 2x Protein B-factors, occupancy is low (partial labeling).

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1] Chemical Science, 6(5), 2650-2659. Link

  • Grimster, N. P., et al. (2020). Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling Isoform-Dependent Dehalogenase Reactivity. ACS Chemical Biology. (Contextualizing Ar-SF reactivity). Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Bum-Erdene, K., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7131-7139. Link

Sources

A Comparative Analysis of Pyridine vs. Benzene Sulfonyl Fluorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benzene Ring - The Rise of Heterocyclic Scaffolds in Sulfonyl Fluoride Chemistry

For decades, benzene sulfonyl fluorides have been a reliable workhorse in organic synthesis and chemical biology. Their predictable reactivity and stability have made them a staple for applications ranging from the formation of sulfonamides to their use as electrophilic "warheads" in covalent inhibitors. However, the increasing demand for finely-tuned reactivity, improved aqueous solubility, and novel biological interactions has shifted the spotlight towards their heterocyclic counterparts, particularly pyridine sulfonyl fluorides.

This guide provides an in-depth, data-supported comparison between these two critical classes of reagents. We will move beyond generalities to explore the fundamental electronic differences that govern their reactivity, delve into their divergent performance in key applications like Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and transition metal catalysis, and provide actionable experimental protocols for their use. Our goal is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal sulfonyl fluoride scaffold for their specific application.

Sulfonyl fluorides (SFs) are renowned for their unique balance of stability and reactivity.[1][2] The S-F bond is remarkably stable in aqueous environments and resistant to reduction, yet the sulfur(VI) center remains susceptible to nucleophilic attack, a reaction central to SuFEx "click chemistry."[3][4] This powerful ligation strategy allows for the rapid and efficient assembly of complex molecules under benign, often aqueous, conditions.[5] In drug discovery, this same reactivity allows SFs to form stable, covalent bonds with nucleophilic amino acid residues like tyrosine, lysine, and serine within protein binding sites, making them privileged warheads for targeted covalent inhibitors.[2][6][7][8]

The core of our comparison lies in the fundamental electronic differences between the electron-neutral benzene ring and the electron-deficient pyridine ring.[9] This distinction, seemingly subtle, has profound implications for the reactivity of the appended sulfonyl fluoride group, influencing everything from reaction kinetics to catalyst compatibility.

Part 1: Physicochemical Properties and Reactivity Profiles

The defining difference between a pyridine and a benzene ring is the presence of the nitrogen atom. Its electronegativity makes the pyridine ring electron-deficient, a property that is amplified when the nitrogen is protonated or quaternized.[9] This inherent electronic pull has a direct and significant impact on the attached sulfonyl fluoride group.

The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfur atom. This makes pyridinesulfonyl fluorides intrinsically more reactive towards nucleophiles than their benzenoid cousins. This heightened reactivity is a key advantage in SuFEx chemistry, often allowing for faster reactions or the use of milder conditions.

Conversely, the lone pair on the pyridine nitrogen can act as a ligand for transition metals. This can be a double-edged sword in cross-coupling reactions. While it can sometimes facilitate catalysis, it can also lead to catalyst inhibition, a problem not typically encountered with benzene sulfonyl fluorides.[10]

Table 1: Comparative Physicochemical and Reactivity Properties

PropertyBenzene Sulfonyl FluoridePyridine-4-Sulfonyl FluorideRationale & Implications
Electrophilicity of Sulfur ModerateHighThe electron-withdrawing pyridine ring increases the partial positive charge on the sulfur atom, accelerating nucleophilic attack.
Reactivity in SuFEx GoodExcellentHigher electrophilicity leads to faster reaction rates with nucleophiles (e.g., phenols, amines).[9]
Aqueous Stability HighHigh, but slightly more prone to hydrolysisBoth are remarkably stable, but the increased electrophilicity of the pyridine variant can lead to slightly faster hydrolysis under certain pH conditions.[3][11]
Compatibility with Pd-Catalysis Generally GoodPotentially InhibitoryThe pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity in cross-coupling reactions.[10][12]
Hydrogen Bonding Potential NoneAcceptorThe pyridine nitrogen can act as a hydrogen bond acceptor, which can influence binding orientation in biological systems (e.g., protein active sites).

Part 2: Head-to-Head in Key Applications

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

SuFEx is a cornerstone of modern click chemistry, prized for its efficiency and biocompatibility. The reaction involves the attack of a nucleophile on the sulfonyl fluoride, displacing the fluoride ion to form a stable sulfonate ester, sulfonamide, or other sulfur(VI) linkage.

Here, the enhanced electrophilicity of pyridine sulfonyl fluorides is a distinct advantage. They generally react faster and under milder conditions than benzene sulfonyl fluorides. For instance, in the sulfonylation of a sterically hindered phenol, a pyridine-4-sulfonyl fluoride might achieve a high yield at room temperature, whereas the corresponding benzene sulfonyl fluoride could require heating, leading to potential side reactions. The reactivity of pyridine sulfonates towards nucleophilic displacement is expected to follow the order: 4-isomer > 2-isomer >> 3-isomer, based on the ability of the ring nitrogen to stabilize the negative charge in the reaction intermediate.[9]

Covalent Inhibition in Drug Discovery

Sulfonyl fluorides are highly valued as "warheads" for covalent inhibitors because they can target a broader range of nucleophilic amino acids beyond cysteine, including tyrosine, lysine, serine, and histidine.[6][7][13] This expands the druggable proteome significantly.

The choice between a pyridine and a benzene scaffold can be critical for achieving target selectivity and potency.

  • Reactivity Tuning: The inherent reactivity of the warhead can be tuned. A highly reactive pyridine sulfonyl fluoride might be chosen for a target with a weakly nucleophilic residue, while a less reactive benzene sulfonyl fluoride could be used to improve selectivity and minimize off-target reactions.[14]

  • Active Site Interactions: The pyridine nitrogen offers a strategic advantage by potentially forming a hydrogen bond with a residue in the protein's binding pocket. This additional interaction can anchor the inhibitor, correctly orienting the sulfonyl fluoride warhead for covalent reaction with the target nucleophile and increasing binding affinity.[15] For example, a covalent inhibitor designed for B-cell lymphoma 6 (BCL6) utilized a sulfonyl fluoride to target a specific tyrosine residue, with the pyridine moiety playing a role in the binding orientation.[15]

Transition Metal-Catalyzed Cross-Coupling

While SuFEx chemistry relies on the reactivity of the S-F bond, sulfonyl fluorides can also participate in transition metal-catalyzed reactions that activate the C-S bond. This allows the sulfonyl fluoride group to be used as a leaving group in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[10][12][16]

In this context, benzene sulfonyl fluorides are often more reliable. The pyridine nitrogen in pyridinesulfonyl fluorides can act as a ligand and coordinate to the palladium catalyst, sometimes leading to catalyst deactivation and lower reaction yields.[10] While successful couplings with pyridine sulfonyl fluorides have been reported, they may require more careful optimization of ligands and reaction conditions to mitigate this potential inhibition.[12][16]

Part 3: Experimental Protocols & Methodologies

To provide a practical basis for this comparison, we present two detailed experimental protocols. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol 1: Comparative Sulfonylation of a Phenol

This protocol directly compares the reactivity of benzenesulfonyl fluoride and pyridine-4-sulfonyl fluoride in a standard sulfonylation reaction with 4-methoxyphenol.

Objective: To demonstrate the difference in reaction conditions required for complete conversion due to the differing electrophilicity of the two reagents.

Diagram of Experimental Workflow

Caption: Parallel workflow for comparing sulfonylation efficiency.

Materials:

  • 4-Methoxyphenol

  • Benzenesulfonyl fluoride

  • Pyridine-4-sulfonyl fluoride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Setup: In two separate oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve 4-methoxyphenol (1.0 mmol, 124 mg) in anhydrous acetonitrile (5 mL).

  • Base Addition: To each flask, add DBU (1.2 mmol, 180 µL). Stir for 5 minutes at room temperature.

    • Causality: DBU is a strong, non-nucleophilic base used to deprotonate the phenol, generating the more nucleophilic phenoxide anion required for the reaction.

  • Sulfonyl Fluoride Addition:

    • Flask A (Benzene): Add benzenesulfonyl fluoride (1.1 mmol, 140 µL).

    • Flask B (Pyridine): Add pyridine-4-sulfonyl fluoride (1.1 mmol, 177 mg).

  • Reaction Conditions:

    • Flask A (Benzene): Heat the reaction mixture to 50°C.

      • Causality: Benzenesulfonyl fluoride is less reactive, requiring thermal energy to achieve a reasonable reaction rate.

    • Flask B (Pyridine): Stir the reaction mixture at room temperature (25°C).

      • Causality: The higher electrophilicity of pyridine-4-sulfonyl fluoride allows the reaction to proceed efficiently without heating.

  • Monitoring: Monitor both reactions by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting phenol is consumed. It is expected that Reaction B will complete significantly faster than Reaction A.

  • Workup: Once the reaction is complete, cool the mixture to room temperature (if heated). Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield and purity of the resulting sulfonate ester product by ¹H NMR and LC-MS.

Expected Outcome: The reaction with pyridine-4-sulfonyl fluoride (Flask B) is expected to reach completion in a much shorter time (e.g., 1-2 hours) at room temperature compared to the reaction with benzenesulfonyl fluoride (Flask A), which may require several hours even at elevated temperatures.

Protocol 2: Suzuki-Miyaura Cross-Coupling Feasibility Test

This protocol provides a general method to test the viability of a sulfonyl fluoride as a coupling partner in a Suzuki-Miyaura reaction.

Objective: To compare the yield of a biaryl product when using a pyridine- vs. benzene sulfonyl fluoride, highlighting the potential for catalyst inhibition by the pyridine scaffold.

Materials:

  • Aryl sulfonyl fluoride (Benzenesulfonyl fluoride or Pyridine-2-sulfonyl fluoride)

  • 4-Methoxyphenylboronic acid

  • Pd(dppf)Cl₂ · CH₂Cl₂

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reagent Preparation: To an oven-dried vial, add the aryl sulfonyl fluoride (0.5 mmol), 4-methoxyphenylboronic acid (0.75 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and Na₂CO₃ (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

    • Causality: A mixture of an organic solvent and water is standard for Suzuki couplings, facilitating the dissolution of both the organic substrates and the inorganic base.

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

    • Causality: Removal of oxygen is critical as it can oxidatively degrade the phosphine ligands and the active Pd(0) catalyst, halting the catalytic cycle.

  • Reaction: Place the vial in a preheated heating block at 100°C and stir for 12-24 hours.

  • Monitoring & Analysis: After cooling, take an aliquot of the reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired biaryl product. Compare the conversion achieved with benzenesulfonyl fluoride versus pyridine-2-sulfonyl fluoride.

Expected Outcome: It is anticipated that the reaction using benzenesulfonyl fluoride will proceed with a higher conversion to the biaryl product. The reaction with pyridine-2-sulfonyl fluoride may show lower conversion or stall due to the coordination of the pyridine nitrogen to the palladium catalyst, inhibiting its activity.[10][12]

Conclusion and Strategic Recommendations

The choice between pyridine and benzene sulfonyl fluorides is not a matter of inherent superiority but of strategic selection based on the desired chemical transformation.

  • Choose Pyridine Sulfonyl Fluorides for:

    • Rapid SuFEx/Click Chemistry: When high reactivity and mild conditions are paramount.

    • Bioconjugation: For efficient labeling of biomolecules in aqueous buffers.

    • Covalent Inhibitor Design: When a hydrogen bond acceptor is desired for additional binding affinity and orientation within an active site.

  • Choose Benzene Sulfonyl Fluorides for:

    • Robust Cross-Coupling Reactions: When compatibility with transition metal catalysts is critical and potential ligand-like behavior is undesirable.

    • Baseline Reactivity Studies: As a less reactive control to establish a baseline for covalent modification.

    • Applications Requiring Maximum Hydrolytic Stability: When the reagent will be subjected to prolonged exposure to harsh aqueous conditions where even slight hydrolysis is a concern.

By understanding the fundamental electronic differences and their practical consequences, researchers can harness the distinct advantages of each scaffold, leading to more efficient syntheses, more potent biological probes, and more effective therapeutics.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfetTGjIhQhopYVxGXxbygGugkrXa40CybysQRJtmJGi3WGM0AZOZa8PcmwMW9-EnyirpW4WvcCkq1tWXZtn5uUHuwtDGj3dcNg7VBqJgLc0yoOP8y8wMi9CazPHdF23stLOE9QNkW5jN2xkEaJOmiImfGcg==]
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe4RhleYHqONjRQiQKAT81apjtSm6DL1lSllg99XkfCbmaNe1_ac2acXjHe_wpg2EBvbxrD27j9-6AaXwDut14vFiCdI9ZXPj5tzyidlA6LFKAnGGSvfYQORpPYZg-bvcmkfn0laW6N2PAbLqKNBN2EeVyuLAjlOK3]
  • The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMjo1bhh7V_08CmRyuK9kLGODeokH05cUYVl9gB0coXz9DgiVLq1_WB7VXzFghPByCGFU-3Fq1dnsJz-M14heGcdId4lnhmzDPXXoMiEdcKSFQBi2hQRPQzXTsCLNsNLhAIsc5v_K4exANhmt42T1VLpZ_q7tpHym9C4u80h1gImQzq6KvPEwmKYaD1TLt0MeRWH7hDkHuAO1v0xDir4Mgl8kbQY-KAYnmi05imzthyMwFvv3gp1aIps1BRn4wO8qDdg==]
  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGor8jj4XYP-UaAhBgflrR7n8qLHjXSzfdR-CenIGNl1zxQcpY_X7X2yxbRVE5P1ubPgnlE-L1UbhafR3ga48zbZxAxMvNj7FLOzh3P9XfrVZiboVSIcVfUc7--n4z1m2VoJscP_15_Pm1cpVU=]
  • Sulfonyl Fluorides. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4H8s6iqtYntrNVTveTrfudF_7R4AScea3Z8S3UwT6QfdPx48VrzQQvBQqMDnt_e6p9vrXEdGS4zqMzG_36Hymxc7yGBa-oPSKkl1dA0sopcW2sPvoNZHRDnU6HF7Ib8L9tCMfowutghbxGgdOlJVLTnSbpNPVQDnFQ7A_FW_CnJNEtqWLa1jaYg==]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10429184/]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/cjc-2023-0104]
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [URL: https://www.researchgate.net/publication/373204731_Synthesis_of_2-arylpyridines_by_the_Suzuki-Miyaura_cross-coupling_of_PyFluor_with_heteroaryl_boronic_acids_and_esters]
  • Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/j2/j29660000721]
  • PyFluor. Enamine. [URL: https://enamine.net/stock-compounds/building-blocks/pyfluor]
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc04139a]
  • A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity. Benchchem. [URL: https://www.benchchem.
  • Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo048811%2B]
  • Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. ACS Publications. [URL: https://pubs.acs.org/doi/pdf/10.1021/jo048811%2B]
  • PyFluor. Chem-Impex. [URL: https://www.chemimpex.com/products/36641]
  • CAS 878376-35-3: pyridine-2-sulfonyl fluoride. CymitQuimica. [URL: https://cymitquimica.com/base/cas/878376-35-3]
  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [URL: https://www.researchgate.net/figure/A-Overview-of-the-synthetic-methods-to-obtain-sulfonyl-fluorides-B-Synthesis-of_fig1_326693528]
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079361/]
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [URL: https://www.mdpi.com/2073-4344/11/9/830]
  • Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface. ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7572093/]
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/click-chemistry/sufex]
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01377g]
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine. [URL: https://enamine.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Zhejiang University. [URL: https://www.x-mol.com/paper/1438908226017050624]
  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/product-spotlight/building-blocks/doyle-reagents/pyfluor]
  • (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [URL: https://www.researchgate.net/publication/380725530_Green_and_Efficient_Protocols_for_the_Synthesis_of_Sulfonyl_Fluorides_Using_Potassium_Fluoride_as_the_Sole_Fluorine_Source]
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. RSC Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10900407/]
  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/product-spotlight/building-blocks/doyle-reagents/pyfluor]
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [URL: https://www.researchgate.net/publication/367302196_An_Investigation_into_the_In_Vitro_Metabolic_Stability_of_Aryl_Sulfonyl_Fluorides_for_their_Application_in_Medicinal_Chemistry_and_Radiochemistry]
  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. BLDpharm. [URL: https://www.bldpharm.com/news/sulfur(vi)-fluoride-exchange-(sufex)
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6082496/]
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36638210/]
  • A selection of arylsulfonyl fluorides with significant biological value. ResearchGate. [URL: https://www.researchgate.net/figure/A-selection-of-arylsulfonyl-fluorides-with-significant-biological-value_fig2_359322055]
  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.1917502117]
  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6906979/]
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Communications Chemistry. [URL: https://www.
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group. [URL: https://doylegroup.chem.ucla.edu/wp-content/uploads/sites/103/2015/07/PyFluor-JACS-2015.pdf]
  • Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [URL: https://www.researchgate.net/figure/Covalent-inhibitors-containing-sulfonyl-fluoride-moieties_fig4_359197825]
  • How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. WuXi RCS. [URL: https://rcs.wuxiapptec.
  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [URL: https://doylegroup.chem.ucla.edu/wp-content/uploads/sites/103/2023/04/Csp3-F-Review-Chem-Rev-2023.pdf]

Sources

Evaluation of off-target effects of 2-Nitropyridine-3-sulfonyl fluoride inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Evaluating Off-Target Effects of 2-Nitropyridine-3-sulfonyl Fluoride Inhibitors

For the modern researcher in drug discovery, the advent of targeted covalent inhibitors has opened new frontiers in therapeutic intervention. Among these, the this compound (NPSF) scaffold is emerging as a promising warhead for its unique reactivity profile. However, the very nature of covalent inhibition—irreversible binding—necessitates a rigorous and multi-faceted evaluation of off-target effects. An inhibitor that is potent but promiscuous can lead to unforeseen toxicity, derailing a promising therapeutic candidate.

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to comprehensively evaluate the selectivity of NPSF inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting self-validating protocols to ensure the integrity of your findings.

The NPSF Scaffold: A Double-Edged Sword of Reactivity

The NPSF moiety is a fascinating electrophile. The sulfonyl fluoride group is a "privileged warhead" in chemical biology, capable of reacting with a broader range of nucleophilic amino acid residues than traditional cysteine-targeting warheads like acrylamides.[1][2] It can form covalent bonds with serine, threonine, lysine, tyrosine, and histidine, in addition to cysteine, depending on the specific context of the protein binding pocket.[1]

The inclusion of the 2-nitropyridine ring further modulates this reactivity. The potent electron-withdrawing nature of the nitro group ortho to the sulfonyl fluoride significantly enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This heightened reactivity can lead to greater on-target potency but simultaneously increases the risk of engaging unintended off-targets. Therefore, a robust off-target profiling strategy is not just recommended; it is mission-critical.

cluster_mechanism Mechanism of Covalent Modification Inhibitor NPSF Inhibitor (Electrophile) Complex Non-covalent Binding Complex Inhibitor->Complex Recognition & Binding Protein Protein Target (Nucleophile) Protein->Complex Covalent_Adduct Covalent Inhibitor-Protein Adduct (Irreversible) Complex->Covalent_Adduct Nucleophilic Attack on SO2F Residue Nucleophilic Residue (e.g., Lys, Tyr, Ser, His) Residue->Protein

Caption: Covalent inhibition by an NPSF warhead.

Core Strategies for Off-Target Profiling: A Comparative Overview

No single method can provide a complete picture of an inhibitor's selectivity. The most robust approach involves integrating orthogonal techniques to build a comprehensive off-target dossier. The two primary, industry-standard methods are unbiased chemoproteomics and targeted kinome screening.

FeatureChemoproteomics (isoTOP-ABPP)Targeted Kinome ScreeningCellular Thermal Shift Assay (CETSA)
Principle Competitive displacement of a universal probe across the proteome.[3][4]Measures inhibition of a recombinant kinase panel in vitro.[5][6]Measures ligand-induced thermal stabilization of proteins in cells/lysates.[7]
Scope Proteome-wide, unbiasedTargeted (e.g., ~400 kinases)Proteome-wide or targeted (Western Blot)
Output Identification and quantification of thousands of potential targets% Inhibition, IC50, or Kd values against specific kinasesThermal shift curves indicating target engagement
Resolution Amino acid residue level[3]Protein levelProtein level
Cellular Context Live cellsIn vitro (recombinant enzymes)Live cells or cell lysates
Primary Use Unbiased discovery of on- and off-targetsAssessing selectivity within a specific protein familyOrthogonal validation of target engagement
Pros Comprehensive, unbiased, identifies unexpected targets, live-cell contextHighly quantitative, standardized, good for comparing kinase inhibitorsConfirms target binding in a physiological context, no labels required
Cons Technically complex, may miss low-abundance proteinsBlind to non-kinase targets, lacks cellular contextLess sensitive for weak binders, indirect measure of inhibition

Deep Dive 1: Unbiased Proteome-Wide Profiling with isoTOP-ABPP

Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (isoTOP-ABPP) is the gold standard for assessing covalent inhibitor selectivity in a native biological system.[4] The logic of this experiment is elegant: you pre-treat cells with your NPSF inhibitor, which covalently occupies its targets. Then, you introduce a broad-spectrum reactive probe that labels the remaining available sites on other proteins. By comparing the probe's labeling pattern in inhibitor-treated versus control cells, you can identify which proteins were "protected" by your compound.

This competitive strategy is superior to direct pull-down methods for two key reasons: 1) It does not require chemical modification of the inhibitor, which can alter its activity, and 2) It avoids potential issues with the instability of the covalent bond during mass spectrometry analysis.[3]

process_node process_node input_node input_node output_node output_node A 1. Cell Treatment Treat live cells with NPSF inhibitor or DMSO (vehicle control). B 2. Cell Lysis & Proteome Extraction A->B C 3. Probe Labeling Treat proteomes with a broad-reactivity probe (e.g., iodoacetamide-alkyne). B->C D 4. Click Chemistry Ligate a reporter tag (e.g., Biotin-azide) to the probe. C->D E 5. Enrichment Use streptavidin beads to enrich for all probe-labeled proteins. D->E F 6. On-Bead Digestion Digest enriched proteins with trypsin. E->F G 7. Isotopic Labeling Label peptides from control and treated samples with TMT or iTRAQ reagents. F->G H 8. LC-MS/MS Analysis Combine samples and analyze via quantitative mass spectrometry. G->H I 9. Data Analysis Identify proteins with significantly reduced probe labeling in the NPSF-treated sample. These are the targets. H->I

Caption: Experimental workflow for isoTOP-ABPP.

Protocol: isoTOP-ABPP for NPSF Inhibitor Profiling

Rationale: This protocol is designed to identify direct protein targets of an NPSF inhibitor in a complex biological system (e.g., a cancer cell line) by measuring the compound's ability to compete with a universally reactive probe.

  • Cell Culture and Treatment:

    • Culture your chosen cell line to ~80% confluency.

    • Treat cells with a relevant concentration of your NPSF inhibitor (e.g., 10x GI50) or vehicle (DMSO) for a defined period (e.g., 2-4 hours). The goal is to allow sufficient time for target engagement without causing widespread cell death.

    • Harvest cells by scraping, wash with cold PBS, and pellet by centrifugation.

  • Proteome Preparation:

    • Lyse cell pellets in a suitable buffer (e.g., RIPA buffer without detergents, supplemented with protease inhibitors) via sonication on ice.

    • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 30 min at 4°C) to remove insoluble debris.

    • Determine protein concentration using a BCA assay. Normalize all samples to the same concentration (e.g., 2 mg/mL).

  • Competitive Probe Labeling:

    • To the normalized proteomes, add a broad-spectrum, alkyne-functionalized covalent probe (e.g., iodoacetamide-alkyne for cysteines, or a more tailored probe if the NPSF target class is hypothesized).

    • Incubate for 1 hour at room temperature to allow the probe to label all available sites not occupied by the NPSF inhibitor.

  • Biotin Tagging via Click Chemistry:

    • Prepare a click-chemistry cocktail containing Biotin-azide, copper (II) sulfate, and a reducing agent (e.g., TCEP, TBTA).

    • Add the cocktail to the probe-labeled proteomes and incubate for 1 hour at room temperature to ligate biotin to the probe.

  • Enrichment of Labeled Proteins:

    • Add high-capacity streptavidin agarose beads to the samples and incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively with buffers of decreasing stringency (e.g., PBS with 1% SDS, followed by PBS with 6M Urea, followed by PBS) to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Perform on-bead digestion by adding sequencing-grade trypsin and incubating overnight at 37°C.

    • Collect the supernatant containing the cleaved peptides.

  • Quantitative Analysis:

    • Label the peptide samples with tandem mass tags (TMT) or other isobaric labels.

    • Combine the labeled samples and analyze using high-resolution LC-MS/MS.

    • Process the raw data using software like Proteome Discoverer or MaxQuant to identify and quantify peptides. Off-targets of the NPSF inhibitor will show a significant reduction in signal in the treated channel compared to the control channel.

Deep Dive 2: Targeted Evaluation with Kinase Screening Panels

If your NPSF inhibitor is designed to target a protein kinase, a kinome-wide screening panel is an essential and complementary technique.[8] While it doesn't offer the unbiased discovery potential of chemoproteomics, it provides highly accurate and quantitative data on your inhibitor's selectivity against a large, well-defined family of proteins that are common off-targets.[6][9]

Causality: Kinases are a frequent source of off-target effects because their ATP-binding pockets are highly conserved.[6] Screening against a large panel (often >400 kinases) at a single high concentration (e.g., 1 or 10 µM) is a cost-effective way to quickly identify potential liabilities. Hits from this initial screen should then be followed up with full dose-response curves to determine IC50 values.

Protocol: Kinase Selectivity Profiling

Rationale: To quantitatively assess the inhibitory activity of an NPSF compound against a broad panel of recombinant human kinases.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the NPSF inhibitor in 100% DMSO (e.g., 10 mM).

    • Submit the compound to a specialized contract research organization (CRO) that offers kinase screening services (e.g., Reaction Biology, Eurofins, Carna Biosciences).

  • Primary Screen:

    • Request a screening panel (e.g., >400 kinases) at a single, high concentration of your inhibitor (e.g., 10 µM).

    • The CRO will perform biochemical assays, measuring the residual activity of each kinase in the presence of your compound compared to a DMSO control.

    • Data Output: Results are typically provided as Percent Inhibition. A common threshold for a "hit" is >50% or >80% inhibition.

  • Dose-Response Follow-up:

    • For the on-target kinase and any off-target hits identified in the primary screen, request a dose-response determination.

    • The CRO will test the inhibitor across a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

    • Data Output: The results will be fitted to a curve to determine the IC50 value for each kinase.

  • Selectivity Analysis:

    • Calculate a Selectivity Score. A simple method is to divide the IC50 of an off-target by the IC50 of the on-target. A higher ratio indicates greater selectivity.

    • Visualize the data using a kinome tree map to graphically represent the selectivity profile across the human kinome.

Building a Self-Validating Off-Target Strategy

Trust in your data is paramount. A self-validating workflow integrates orthogonal methods to confirm key findings. A potential hit from a proteomic screen should always be validated by an independent method.

decision_node decision_node process_node process_node output_node output_node start_node start_node start Start: Novel NPSF Inhibitor proteomics Unbiased Screen: isoTOP-ABPP start->proteomics kinase_screen Targeted Screen: Kinome Panel start->kinase_screen hits Identify Potential Off-Targets proteomics->hits kinase_screen->hits is_kinase Is hit a kinase? hits->is_kinase validate_biochem Validate with recombinant protein assay (IC50 determination) is_kinase->validate_biochem Yes validate_cetsa Validate engagement in cells (CETSA) is_kinase->validate_cetsa No final_profile Final Selectivity Profile: Confirmed On- and Off-Targets validate_biochem->final_profile validate_cetsa->final_profile

Sources

Quantifying Labeling Efficiency of 2-Nitropyridine-3-sulfonyl fluoride (NPSF)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Chemical Biology & Drug Discovery

Part 1: Executive Summary & Technical Positioning

2-Nitropyridine-3-sulfonyl fluoride (NPSF) represents a specialized class of "activated" Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Unlike generic sulfonyl fluorides, the incorporation of the electron-deficient pyridine ring and the ortho-nitro group creates a unique electrophilic profile.

While standard reagents like PMSF are indiscriminately reactive towards active-site serines, and phenyl sulfonyl fluorides (BSF) often require environmental activation (e.g., stabilization by a local protein environment) to react with tyrosines, NPSF bridges the gap. It offers enhanced electrophilicity due to the inductive effects of the nitro and pyridine moieties, allowing for rapid labeling of nucleophilic residues (Tyr, Lys, His) even in less activated environments, while maintaining the hydrolytic stability characteristic of the S(VI)-F bond.

Comparative Performance Matrix

The following table contrasts NPSF with industry-standard alternatives to assist in experimental design.

FeatureNPSF (2-Nitropyridine-3-SF) PMSF (Phenylmethanesulfonyl fluoride) BSF (Benzenesulfonyl fluoride)
Primary Target Tyr (phenolic -OH), Lys (

-NH

), His
Ser (active site), CysTyr (context-specific), Lys
Reactivity High (Activated SuFEx)Very High (Rapid inactivation)Moderate/Low (Requires activation)
Hydrolytic Stability High (

hours/days at pH 7)
Low (

30-60 min at pH 7.5)
Very High (

weeks)
Selectivity Tunable (Proximity-driven)Low (Broad protease inhibitor)High (Strictly context-dependent)
Labeling Efficiency >85% (Optimized conditions)>95% (Serine proteases only)10-50% (Without ligand direction)

Part 2: Mechanism of Action & Labeling Logic

To accurately quantify efficiency, one must understand the labeling event. NPSF undergoes a nucleophilic substitution at the sulfur center. The fluoride ion is a stable leaving group, but the S-F bond is kinetically stable until perturbed by a nucleophile in a favorable geometry.

The "Activated" SuFEx Mechanism

The 2-nitro and 3-pyridyl groups act as electron-withdrawing groups (EWG), pulling electron density away from the sulfur atom. This lowers the energy barrier for nucleophilic attack by protein side chains, increasing labeling yields compared to standard BSF probes.

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Lys-NH2) TS Pentacoordinate Transition State Protein->TS Attack NPSF NPSF Probe (S(VI)-F Warhead) NPSF->TS Activation Product Labeled Protein (Sulfonate/Sulfonamide) TS->Product Collapse Fluoride F- (Leaving Group) TS->Fluoride Release

Figure 1: Reaction pathway of NPSF. The electron-deficient pyridine ring stabilizes the transition state, facilitating fluoride displacement by the protein nucleophile.

Part 3: Experimental Protocols for Quantification

Reliable quantification requires measuring two distinct metrics: Stoichiometry (How many labels per protein?) and Occupancy (What percentage of a specific site is labeled?).

Protocol A: Intact Protein Mass Spectrometry (Stoichiometry)

Best for: Determining the global labeling efficiency and distribution.

Reagents:

  • Target Protein (

    
     in PBS, pH 7.4).
    
  • NPSF Stock (100 mM in anhydrous DMSO).

  • LC-MS grade Formic Acid and Acetonitrile.

Workflow:

  • Preparation: Dilute protein to

    
     in reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Note: Avoid Tris or primary amine buffers if targeting Lysine specifically, though SuFEx is often compatible.
    
  • Labeling: Add NPSF to a final concentration of

    
     (10-50x excess).
    
  • Incubation: Incubate at 25°C for 1 to 4 hours.

  • Quenching: Unlike other probes, SFs are slow to quench with water. Remove excess probe via rapid desalting (Zeba spin columns) or proceed directly to LC-MS if using an inline diverter valve.

  • Analysis: Inject onto a C4 reverse-phase column coupled to a high-resolution Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw spectra.

Data Calculation: Calculate the mass shift (


).



Protocol B: Peptide-Level Occupancy (Site-Specificity)

Best for: Identifying the exact residue modified and quantifying site-specific efficiency.

Workflow:

  • Labeling: Perform labeling as in Protocol A.

  • Reduction/Alkylation: Add DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, dark).

  • Digestion: Dilute urea (if used) to <1M. Add Trypsin (1:50 enzyme:protein ratio). Digest overnight at 37°C.

  • LC-MS/MS: Analyze peptides on a C18 column.

  • Quantification (Label-Free): Compare the Extracted Ion Chromatogram (XIC) areas of the unmodified peptide in the Control sample vs. the Treated sample.



Note: Direct measurement of the labeled peptide area is less accurate due to ionization efficiency differences introduced by the hydrophobic NPSF tag.

Part 4: Visualization of Quantification Workflow

The following diagram outlines the decision tree for selecting the correct quantification method based on the experimental stage.

Quantification_Workflow Start Start: NPSF Labeling Experiment Goal Define Goal Start->Goal Global Global Stoichiometry (How many labels?) Goal->Global Screening Site Site Specificity (Which residue?) Goal->Site Validation IntactMS Intact Protein LC-MS (Deconvolution) Global->IntactMS PeptideMS Bottom-Up Proteomics (Trypsin Digest -> LC-MS/MS) Site->PeptideMS Calc1 Calc: Intensity Ratio (Labeled / Total) IntactMS->Calc1 Calc2 Calc: XIC Depletion (1 - Treated/Control) PeptideMS->Calc2

Figure 2: Strategic workflow for quantifying NPSF labeling efficiency using Mass Spectrometry.

Part 5: Troubleshooting & Optimization

When labeling efficiency is lower than expected (<50%), consider the following causality factors:

  • pH Sensitivity:

    • Observation: Low labeling of Tyrosine.

    • Fix: Increase pH to 8.0. Tyrosine modification by sulfonyl fluorides is often driven by the phenolate anion. The pKa of Tyr is ~10, but the local environment can lower this.

  • Buffer Interference:

    • Observation: High background or adducts.

    • Fix: Ensure no primary amines (Tris/Glycine) are present if high concentrations of NPSF are used, although SFs are generally chemoselective.

  • Probe Solubility:

    • Observation: Precipitation in aqueous buffer.

    • Fix: Ensure DMSO concentration is <5% but the probe is fully solubilized in DMSO before addition.

References

  • Jones, L. H. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. CCS Chemistry. 1

  • Sharpless, K. B., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): Another good reaction for click chemistry.[1][2] Angewandte Chemie International Edition.

  • Hamil, A. S., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed. 3

  • Enamine Ltd. (2025). Sulfonyl Fluorides - Reactivity and Stability Profiles. 4

  • Molecular Devices. (2025). Optimizing the labeling of proteins: Molar Coupling Ratios. 5

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Nitropyridine-3-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Heteroaryl Sulfonyl Fluoride (SuFEx Electrophile) Primary Hazard: Corrosive, Moisture Sensitive, Potential HF Generator upon Hydrolysis. Critical Directive: While sulfonyl fluorides are kinetically more stable than sulfonyl chlorides, 2-Nitropyridine-3-sulfonyl fluoride possesses an electron-deficient pyridine core that significantly enhances its electrophilicity. Upon contact with moisture (mucous membranes, humidity) or nucleophiles, it can hydrolyze to release Hydrogen Fluoride (HF) . Standard organic safety protocols are insufficient; HF-specific protocols must be integrated.

Part 1: Risk Assessment & Hazard Logic

As researchers, we often treat "click chemistry" reagents as benign due to their stability in storage. This is a fallacy with heteroaryl sulfonyl fluorides.

  • The Mechanism of Danger: The nitropyridine ring withdraws electron density, activating the sulfonyl fluoride (

    
    ). While this makes it an excellent probe for tyrosine/serine conjugation, it also lowers the barrier for hydrolysis.
    
  • The Hidden Threat:

    
    
    Unlike HCl (released by sulfonyl chlorides), HF penetrates deep into tissues, sequestering calcium ions (
    
    
    
    ) from the blood and bone, potentially causing systemic hypocalcemia and cardiac arrest even from small dermal exposures.
Safety Decision Matrix (Workflow)

SafetyMatrix Start Handling this compound RiskAssess 1. Risk Assessment (Is Calcium Gluconate available?) Start->RiskAssess Stop STOP WORK Acquire HF Antidote RiskAssess->Stop No PPE 2. PPE Selection (Barrier Integrity) RiskAssess->PPE Yes Handling 3. Handling Phase (Fume Hood + Secondary Containment) PPE->Handling Disposal 4. Quenching & Disposal (Base Hydrolysis + Calcium Precip.) Handling->Disposal

Figure 1: Operational decision tree. Work must not proceed without HF-specific first aid measures in place.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats alone. The high electrophilicity allows this compound to bind to proteins in the skin if barriers fail.

Protection ZoneStandard Handling (<100 mg)High Volume / Stock Prep (>100 mg)Rationale & Causality
Hand Protection Double Nitrile Gloves (min 5 mil each)Silver Shield / Laminate (Inner) + Nitrile (Outer)Sulfonyl fluorides can permeate thin nitrile over time. The outer glove provides grip; the inner laminate prevents chemical permeation.
Eye/Face Chemical Splash GogglesGoggles + Face Shield Standard safety glasses allow vapors/dust to bypass from the side. Hydrolysis on the cornea causes permanent opacity.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if powder risk)Inhalation of dust leads to immediate hydrolysis in the lungs (pulmonary edema).
Body Lab Coat (Buttoned, Cotton)Chemical Resistant ApronCotton absorbs; synthetic aprons repel. Protects the "splash zone" during solubilization.
Medical Support Calcium Gluconate Gel (2.5%) Calcium Gluconate Gel (2.5%) MANDATORY. Must be within arm's reach.[1][2] Neutralizes fluoride ions upon skin contact.[3]
Part 3: Operational Protocols
3.1 Weighing & Solubilization

Static electricity is the enemy here. Fine powders of nitropyridines can disperse easily.

  • Preparation: Place a disposable balance draft shield or a secondary container inside the fume hood.

  • Anti-Static Measure: Use an anti-static gun on the weighing boat and spatula before touching the compound.

  • Solvent Choice: Dissolve immediately in anhydrous solvent (DCM, Acetonitrile, or DMSO).

    • Why? Solutions are easier to contain than dust.

    • Warning: Avoid alcohols (MeOH/EtOH) for stock solutions unless immediate reaction is intended, as slow solvolysis can occur over days.

3.2 Reaction Monitoring
  • Venting: Even if the reaction is sealed, ensure the vessel is rated for pressure. If heating is required (rare for SuFEx), use a blast shield.

  • Spill Control: Keep a "dry spill kit" (sand or vermiculite) ready. Do not use standard paper towels for concentrated spills; the reaction with cellulose can be exothermic.

3.3 Decontamination & Cleanup

Never wash glassware directly with water if residual stock remains.

  • Rinse 1: Rinse glassware with Acetone. Collect this into a specific "Quench Waste" bottle.

  • Rinse 2: Rinse with 1M NaOH (see quenching below).

  • Final Wash: Water and soap.[4][5]

Part 4: Disposal & Quenching Strategy

You cannot dispose of reactive sulfonyl fluorides in standard organic waste streams without quenching, as they pose a delayed risk to waste handlers.

The "Calcium Lock" Protocol:

  • Hydrolysis: Treat the waste stream with 1M NaOH (Sodium Hydroxide). Stir for 1-2 hours.

    • Mechanism:[6][7][8][9][10] Converts reactive

      
       to stable 
      
      
      
      and free Fluoride (
      
      
      ).
  • Precipitation: Add excess saturated Calcium Chloride (

    
    )  solution.
    
    • Mechanism:[6][7][8][9][10]

      
      .
      
    • Result: Calcium fluoride is insoluble and biologically inert.

  • Check pH: Neutralize to pH 7 before final disposal into aqueous or organic waste (depending on solvent).

QuenchLogic Compound 2-Nitropyridine-3-SO2F (Reactive) Intermediate Sulfonate + F- (aq) (Toxic Fluoride Ion) Compound->Intermediate Hydrolysis Base 1M NaOH Base->Intermediate SafeWaste CaF2 (Solid) + Inert Waste (Safe for Disposal) Intermediate->SafeWaste Precipitation Calcium CaCl2 (Excess) Calcium->SafeWaste

Figure 2: The chemical pathway for deactivating the fluoride hazard.

Part 5: Emergency Response
  • Skin Contact:

    • IMMEDIATELY wash with water for 5 minutes.[3]

    • Apply Calcium Gluconate Gel while massaging the area.[1][2][3][10] Do not stop until medical help arrives.

  • Eye Contact:

    • Flush with water for 15 minutes.

    • Do NOT apply gel to the eye. Use sterile saline or 1% Calcium Gluconate solution (ocular formulation) if available and trained. Seek ophthalmologist immediately.

References
  • Sharpless, K. B., et al. (2014). SuFEx Click Chemistry for Late-Stage Drug Diversification. Angewandte Chemie International Edition. Link

  • National Institute for Occupational Safety and Health (NIOSH) . Hydrogen Fluoride: Systemic Agent & Medical Management. CDC. Link

  • Honeywell Specialty Chemicals . Hydrofluoric Acid Properties and Safe Handling Guide. Link

  • ECHA (European Chemicals Agency) . Substance Information: Sulfonyl Fluorides (General Hazard Profile). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.